(Rac)-Cemsidomide
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C28H27N3O4 |
|---|---|
分子量 |
469.5 g/mol |
IUPAC 名称 |
3-[6-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-oxobenzo[cd]indol-1-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C28H27N3O4/c32-25-11-10-24(27(33)29-25)31-23-9-8-20(21-2-1-3-22(26(21)23)28(31)34)16-18-4-6-19(7-5-18)17-30-12-14-35-15-13-30/h1-9,24H,10-17H2,(H,29,32,33) |
InChI 键 |
MUKCJOOKCZSQNW-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C3=C4C(=C(C=C3)CC5=CC=C(C=C5)CN6CCOCC6)C=CC=C4C2=O |
产品来源 |
United States |
Foundational & Exploratory
Cemsidomide (CFT7455): A Technical Whitepaper on a Novel IKZF1/3 Degrader
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cemsidomide (CFT7455) is a novel, orally bioavailable, and highly potent small molecule degrader of Ikaros (IKZF1) and Aiolos (IKZF3).[1] These transcription factors are critical for the survival of malignant B-cells, making them key therapeutic targets in hematologic malignancies such as multiple myeloma (MM) and non-Hodgkin's lymphoma (NHL).[2][3] Cemsidomide acts as a molecular glue, binding with high affinity to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) to induce the ubiquitination and subsequent proteasomal degradation of IKZF1 and IKZF3.[4] This targeted protein degradation leads to direct anti-tumor activity and immunomodulatory effects. Preclinical and clinical studies have demonstrated Cemsidomide's potential as a best-in-class IKZF1/3 degrader, showing potent and durable responses in heavily pre-treated patient populations, including those resistant to existing immunomodulatory drugs (IMiDs). This technical guide provides a comprehensive overview of Cemsidomide, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.
Mechanism of Action
Cemsidomide is a monofunctional degradation activating compound (MonoDAC™) that leverages the ubiquitin-proteasome system to selectively eliminate IKZF1 and IKZF3. The key steps in its mechanism of action are:
-
High-Affinity Binding to Cereblon: Cemsidomide binds with high affinity to the CRBN, a component of the Cullin-4 RING E3 ubiquitin ligase (CRL4-CRBN) complex.
-
Neo-Substrate Recruitment: This binding alters the surface of CRBN, creating a novel interface for the recruitment of the neo-substrates IKZF1 and IKZF3.
-
Ubiquitination and Proteasomal Degradation: The CRL4-CRBN complex then polyubiquitinates IKZF1 and IKZF3, marking them for degradation by the 26S proteasome.
-
Downstream Effects: The degradation of IKZF1 and IKZF3 leads to two primary anti-cancer effects:
-
Direct Tumor Cell Killing: Depletion of these essential transcription factors in malignant B-cells induces cell cycle arrest and apoptosis.
-
Immunomodulation: Degradation of IKZF1/3 in immune cells, particularly T-cells, leads to their activation, proliferation, and enhanced anti-tumor immune responses. This includes increased production of cytokines like IL-2, IFNγ, and TNFα, and enhanced antibody-dependent cellular cytotoxicity (ADCC) and T-cell dependent cellular cytotoxicity (TDCC).
-
The following diagram illustrates the signaling pathway of Cemsidomide's mechanism of action.
Caption: Cemsidomide Mechanism of Action.
Preclinical Data
Biochemical and Cellular Activity
Cemsidomide demonstrates significantly higher potency compared to approved IMiDs like pomalidomide.
| Parameter | Cemsidomide (CFT7455) | Pomalidomide | Reference |
| CRBN Binding Affinity (Kd) | 0.9 nM | ~1600-fold weaker | |
| Cellular CRBN Binding (IC50) | 0.4 nM | - | |
| IKZF1 Degradation | >75% degradation within 1.5 hr (at 0.3 nM) | - | |
| Cell Viability (GI50, NCI-H929 cells) | 0.05 nM | - | |
| Cell Viability (IC50, NCI-H929 cells) | 0.071 nM | - | |
| Cell Viability (IC50, IMiD-resistant NCI-H929 cells) | 2.3 nM | - |
In Vivo Efficacy in Xenograft Models
Cemsidomide has shown potent anti-tumor activity in various preclinical xenograft models of multiple myeloma and non-Hodgkin's lymphoma.
| Model | Treatment | Outcome | Reference |
| H929 MM Xenograft | 0.1 mg/kg/day | Partial or complete tumor regression | |
| RPMI-8226 MM Xenograft (IMiD-insensitive) | 0.1 mg/kg/day | Deep and durable IKZF3 degradation; tumor regression | |
| RPMI-8226 MM Xenograft (Pomalidomide-unresponsive) | Switch from pomalidomide to Cemsidomide (0.1 mg/kg/day) | Tumor regression in 100% of animals | |
| KiJK ALCL Xenograft | 100 µg/kg/day | Durable tumor regression | |
| DL-40 ALCL Xenograft | ≥ 10 µg/kg | Tumor regression | |
| TMD8 DLBCL Xenograft (Pomalidomide-insensitive) | 100 µg/kg | Tumor regression | |
| Raji and OCI-Ly10 CNS Xenografts | 100 µg/kg/day | Significant increase in survival probability compared to pomalidomide |
Clinical Data
Cemsidomide is being evaluated in the Phase 1/2 CFT7455-1101 clinical trial (NCT04756726) for patients with relapsed/refractory multiple myeloma and non-Hodgkin's lymphoma.
Multiple Myeloma (in combination with Dexamethasone)
| Parameter | All Dose Levels | 75 µg QD | 100 µg QD | Reference |
| Overall Response Rate (ORR) | 22% - 34% | 40% | 50% | |
| Clinical Benefit Rate (CBR) | 38% - 40% | - | - | |
| Median Duration of Response | 9.3 months | Not Reached | Not Reached |
-
Patient Population: Heavily pre-treated with a median of 6 prior lines of therapy. A significant portion of patients (66-75%) had received prior CAR-T or bispecific antibody therapies.
-
Key Responses: A minimal residual disease (MRD)-negative complete response (CR) was observed in a patient at the 100 µg dose level who had progressed on two prior T-cell engager therapies.
Non-Hodgkin's Lymphoma (Monotherapy)
| Parameter | All Subtypes | Peripheral T-Cell Lymphoma (PTCL) | Reference |
| Overall Response Rate (ORR) | 25% | 29% - 44% | |
| Complete Metabolic Response (CMR) Rate | - | 19% - 25% |
-
Patient Population: Patients with relapsed/refractory NHL, including B-cell and T-cell lymphomas, who had received a median of 3 prior lines of therapy.
Safety and Tolerability
Cemsidomide has been generally well-tolerated. The most common Grade ≥3 treatment-emergent adverse events (TEAEs) are on-target hematologic toxicities.
| Adverse Event (Grade ≥3) | Multiple Myeloma (with Dexamethasone) | Non-Hodgkin's Lymphoma (Monotherapy) | Reference |
| Neutropenia | 34% | 50% | |
| Anemia | 28% | 10% | |
| Thrombocytopenia | 13% | - | |
| Lymphopenia | 16% | - | |
| Infections | 19% | - | |
| Febrile Neutropenia | 4% (Grade 3), 1% (Grade 4) | 10% |
-
Dose-limiting toxicities have been infrequent, with one reported instance of Grade 4 neutropenia.
-
Discontinuations due to treatment-related adverse events have been low.
Experimental Protocols
Cereblon Binding Assays
-
Principle: This competitive assay measures the displacement of a fluorescently labeled ligand from CRBN by the test compound.
-
Protocol Outline:
-
Purified recombinant CRBN-DDB1 protein is incubated with a fluorescently labeled thalidomide analog.
-
Serial dilutions of Cemsidomide are added.
-
The change in fluorescence polarization is measured. A decrease in polarization indicates displacement of the fluorescent ligand by Cemsidomide.
-
Binding affinity (Kd) is calculated from the dose-response curve.
-
-
Principle: A proximity-based assay that measures protein-protein interactions in live cells using bioluminescence resonance energy transfer (BRET).
-
Protocol Outline:
-
HEK293T cells are co-transfected with plasmids encoding CRBN fused to NanoLuc® luciferase (donor) and a fluorescently labeled pomalidomide tracer (acceptor).
-
Cells are treated with varying concentrations of Cemsidomide.
-
The BRET signal is measured. A decrease in the BRET signal indicates that Cemsidomide is displacing the fluorescent tracer from CRBN.
-
The IC50 value is determined from the resulting dose-response curve.
-
The following diagram illustrates the experimental workflow for the NanoBRET™ assay.
Caption: NanoBRET™ Assay Workflow.
IKZF1/3 Degradation Assay (Nano-Glo® HiBiT Lytic Assay)
-
Principle: This assay quantifies the degradation of a target protein by measuring the luminescence of a small HiBiT tag engineered onto the protein.
-
Protocol Outline:
-
NCI-H929 myeloma cells are engineered to express IKZF1 tagged with the HiBiT peptide.
-
Cells are treated with Cemsidomide for various time points and at different concentrations.
-
Cells are lysed, and the Nano-Glo® HiBiT Lytic Detection Reagent is added, which contains the LgBiT protein that binds to HiBiT to form a functional NanoLuc® luciferase.
-
Luminescence is measured, which is proportional to the amount of remaining HiBiT-tagged IKZF1.
-
The percentage of degradation is calculated relative to vehicle-treated control cells.
-
Cell Viability Assay (CellTiter-Glo®)
-
Principle: This luminescent assay quantifies ATP, an indicator of metabolically active, viable cells.
-
Protocol Outline:
-
NHL or MM cell lines are seeded in multi-well plates.
-
Cells are treated with a dilution series of Cemsidomide or a comparator compound for a specified period (e.g., 96 hours).
-
A single reagent, CellTiter-Glo®, is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Luminescence is measured using a plate reader.
-
The GI50 or IC50 values are calculated from the dose-response curves.
-
In Vivo Xenograft Studies
-
Principle: To evaluate the anti-tumor efficacy of Cemsidomide in a living organism.
-
Protocol Outline:
-
Immunocompromised mice are subcutaneously or systemically implanted with human MM or NHL cell lines (e.g., H929, RPMI-8226, KiJK, DL-40).
-
Once tumors are established, mice are randomized into treatment and vehicle control groups.
-
Cemsidomide is administered orally at various doses and schedules.
-
Tumor volume is measured regularly.
-
At the end of the study, or at specified time points, tumors and plasma may be collected for pharmacokinetic and pharmacodynamic analysis (e.g., measuring IKZF1/3 degradation).
-
Clinical Trial Protocol (NCT04756726)
-
Title: A Phase 1/2 Open-Label Multi-Center Study to Characterize the Safety and Tolerability of CFT7455 in Subjects with Relapsed/Refractory Non-Hodgkin's Lymphoma or Multiple Myeloma.
-
Design: Open-label, multicenter, Phase 1/2 study with dose escalation and expansion cohorts.
-
Population: Patients with relapsed/refractory MM or NHL who have exhausted standard of care therapies.
-
Interventions:
-
Cemsidomide monotherapy for NHL.
-
Cemsidomide in combination with dexamethasone for MM.
-
-
Dosing Schedule: Various dosing schedules have been explored, with a 14 days on/14 days off schedule being investigated in later cohorts.
-
Primary Objectives: To characterize the safety and tolerability and to determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D).
-
Secondary Objectives: To assess anti-tumor activity, pharmacokinetics, and pharmacodynamics.
Conclusion
Cemsidomide (CFT7455) is a promising, highly potent, and selective IKZF1/3 degrader with a well-defined mechanism of action. Preclinical data have demonstrated its superior activity over existing IMiDs, particularly in resistant models. Early clinical data from the ongoing Phase 1/2 trial have shown encouraging efficacy and a manageable safety profile in heavily pre-treated patients with multiple myeloma and non-Hodgkin's lymphoma. The potent anti-tumor and immunomodulatory effects of Cemsidomide position it as a potential cornerstone therapy, both as a single agent and in combination regimens, for these hematologic malignancies. Further clinical development is underway to fully elucidate its therapeutic potential.
References
(Rac)-Cemsidomide: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-Cemsidomide, the racemic mixture of the potent IKZF1/3 degrader Cemsidomide (CFT7455), represents a significant advancement in the field of targeted protein degradation. This document provides an in-depth technical overview of the discovery and a proposed synthesis of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development. The guide details the scientific rationale behind its development, its mechanism of action, and presents a plausible, detailed synthetic protocol based on related methodologies. All quantitative data is summarized in structured tables, and key processes are visualized through diagrams generated using Graphviz to facilitate understanding.
Discovery of this compound: A Strategic Approach to IKZF1/3 Degradation
The discovery of this compound is rooted in the extensive research on immunomodulatory drugs (IMiDs) and their mechanism of action. The transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) are crucial for the survival and proliferation of various hematological cancer cells. The therapeutic potential of targeting these proteins was first realized with the clinical success of IMiDs like lenalidomide and pomalidomide. These molecules function as "molecular glues," inducing the interaction between the E3 ubiquitin ligase Cereblon (CRBN) and the neosubstrates IKZF1 and IKZF3, leading to their ubiquitination and subsequent degradation by the proteasome.
However, the need for more potent and selective degraders with improved pharmacological properties drove the development of next-generation IKZF1/3 degraders. The discovery of Cemsidomide by C4 Therapeutics was the result of a rational design approach aimed at optimizing the interaction with the CRBN-IKZF1/3 complex. This compound, as the racemic mixture, represents a key chemical entity in the early-stage discovery and development process, often synthesized to evaluate the overall activity of the chiral compound before proceeding to a more complex and costly asymmetric synthesis.
The development of Cemsidomide and its racemate was guided by extensive structure-activity relationship (SAR) studies. Researchers explored modifications to the core chemical scaffold to enhance binding affinity to CRBN and improve the recruitment of IKZF1 and IKZF3. This led to the identification of the potent (S)-enantiomer, Cemsidomide, with this compound serving as its direct precursor or synthetic equivalent in initial studies.
Mechanism of Action: The Ubiquitin-Proteasome System
This compound functions as a molecular glue degrader, hijacking the body's own protein disposal machinery to eliminate the cancer-promoting proteins IKZF1 and IKZF3. The core of this mechanism is the Cullin-RING E3 ubiquitin ligase complex, specifically the CRL4-CRBN complex.
The process can be summarized in the following steps:
-
This compound binds to Cereblon (CRBN): The molecule intercalates into the substrate-binding pocket of CRBN, a component of the CRL4 E3 ubiquitin ligase.
-
Neo-substrate Recruitment: This binding event alters the surface of CRBN, creating a new binding interface that has high affinity for IKZF1 and IKZF3.
-
Ubiquitination: The recruited IKZF1 and IKZF3 are brought into close proximity to the E2 ubiquitin-conjugating enzyme associated with the CRL4 complex. This results in the transfer of ubiquitin molecules to the target proteins.
-
Proteasomal Degradation: The poly-ubiquitinated IKZF1 and IKZF3 are then recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading unwanted proteins.
This targeted degradation of IKZF1 and IKZF3 leads to the downstream inhibition of signaling pathways essential for the survival and proliferation of malignant cells in various hematological cancers.
Caption: Mechanism of action of this compound.
Synthesis of this compound: A Proposed Experimental Protocol
While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available, a plausible synthetic route can be proposed based on the known synthesis of related IKZF1/3 degraders and general organic chemistry principles. The following protocol outlines a potential multi-step synthesis.
Disclaimer: This is a proposed synthesis and has not been experimentally validated. Appropriate safety precautions and laboratory practices should be employed.
Overall Synthetic Scheme
The Pharmacokinetics and Oral Bioavailability of Cemsidomide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cemsidomide (formerly CFT7455) is a novel, investigational, orally bioavailable small-molecule degrader that targets the Ikaros family zinc finger proteins 1 and 3 (IKZF1 and IKZF3).[1] These transcription factors are critical for the survival and proliferation of malignant cells in hematological cancers such as multiple myeloma (MM) and non-Hodgkin's lymphoma (NHL).[1] Cemsidomide is designed to be a potent and selective degrader of IKZF1/3, leveraging the body's natural protein disposal system to eliminate these cancer-driving proteins.[1] This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and oral bioavailability of Cemsidomide, based on available preclinical and clinical data.
Mechanism of Action
Cemsidomide functions as a "molecular glue," binding to the Cereblon (CRBN) E3 ubiquitin ligase complex. This binding event alters the surface of CRBN, creating a novel interface that facilitates the recruitment and subsequent ubiquitination of IKZF1 and IKZF3. The polyubiquitinated proteins are then targeted for degradation by the proteasome, leading to their rapid and sustained depletion within cancer cells. This degradation has been shown to have both direct anti-tumor and immunomodulatory effects.
Caption: Mechanism of action of Cemsidomide leading to IKZF1/3 degradation.
Pharmacokinetics
The pharmacokinetic profile of Cemsidomide is being characterized in an ongoing Phase 1/2 clinical trial (NCT04756726) in patients with relapsed/refractory MM and NHL.
Absorption and Bioavailability
Cemsidomide is designed for oral administration and is described as orally bioavailable. In the clinical setting, systemic exposure to Cemsidomide has been observed to increase in a dose-proportional manner across the dose ranges studied. A population pharmacokinetic model developed from patient data suggests a two-compartment model with a first-order oral absorption rate constant and an absorption lag time provides the best fit for the observed data. While preclinical studies in mouse xenograft models have shown dose-dependent efficacy with oral administration, specific quantitative data on the absolute oral bioavailability in humans has not yet been publicly disclosed.
Distribution
Preclinical data have suggested that Cemsidomide has the ability to cross the blood-brain barrier. The volume of distribution in humans has not been detailed in the available literature.
Metabolism
Specific details regarding the metabolic pathways of Cemsidomide are not yet fully elucidated in published literature. However, the clinical trial protocol outlines restrictions on the concurrent administration of strong modulators (inducers or inhibitors) of Cytochrome P450 3A (CYP3A) enzymes. This suggests that CYP3A may play a role in the metabolism of Cemsidomide.
Elimination
Cemsidomide has a reported half-life of approximately two days, which supports its sustained pharmacodynamic effect on IKZF1/3 degradation. The routes of elimination (e.g., renal, fecal) have not been specified in the available data.
Quantitative Pharmacokinetic and Dosing Data
The following table summarizes the dosing regimens and key pharmacokinetic and pharmacodynamic findings from the Phase 1/2 clinical trial NCT04756726.
| Dose Level | Dosing Schedule | Patient Population | Key Pharmacokinetic/Pharmacodynamic Findings |
| 25 µg | Three times a week (MWF) | Non-Hodgkin's Lymphoma | Data on this specific dose level is limited in the provided search results. |
| 50 µg | Three times a week (MWF) | Multiple Myeloma, Non-Hodgkin's Lymphoma | Systemic exposure increased dose-proportionally. Expected degradation of IKZF1 and IKZF3 observed. |
| 37.5 µg | Once Daily (QD) | Multiple Myeloma, Non-Hodgkin's Lymphoma | Systemic exposure increased dose-proportionally. Expected degradation of IKZF1 and IKZF3 observed. |
| 62.5 µg | Once Daily (QD) | Multiple Myeloma, Non-Hodgkin's Lymphoma | Systemic exposure increased dose-proportionally. Expected degradation of IKZF1 and IKZF3 observed. |
| 75 µg | Once Daily (QD) | Multiple Myeloma | Systemic exposure increased dose-proportionally. |
| 100 µg | Once Daily (QD) | Multiple Myeloma, Non-Hodgkin's Lymphoma | Pharmacokinetics were dose-proportional and demonstrated optimal degradation of IKZF1/3 at this dose level. |
All dosing schedules are on a 14 days on, 14 days off cycle.
Experimental Protocols
Clinical Study Design (NCT04756726)
The primary source of pharmacokinetic data for Cemsidomide is the ongoing, open-label, multi-center, Phase 1/2 clinical trial (NCT04756726).
-
Study Title: A Phase 1/2 Open-Label Multi-Center Study to Characterize the Safety and Tolerability of CFT7455 in Subjects With Relapsed/Refractory Non-Hodgkin's Lymphoma or Multiple Myeloma.
-
Objectives: The primary objectives are to assess the safety and tolerability of Cemsidomide, determine the maximum tolerated dose (MTD), and identify the recommended Phase 2 dose (RP2D). Secondary objectives include characterizing the pharmacokinetic and pharmacodynamic profiles and evaluating anti-tumor activity.
-
Methodology: The study employs a dose-escalation design where cohorts of patients receive escalating doses of oral Cemsidomide. In the multiple myeloma arms, Cemsidomide may be administered as a single agent or in combination with dexamethasone. Pharmacokinetic blood samples are collected at various time points to determine parameters such as Cmax, AUC, and half-life. Pharmacodynamic assessments include the measurement of IKZF1 and IKZF3 degradation in peripheral blood mononuclear cells.
Caption: Workflow of the Cemsidomide Phase 1/2 clinical trial.
Representative Bioanalytical Method for Quantification in Plasma
While the specific analytical method for Cemsidomide is not publicly available, a typical approach for quantifying small molecules like Cemsidomide in human plasma involves liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol based on methods used for similar drugs, such as lenalidomide.
-
Sample Preparation:
-
A small volume of human plasma (e.g., 50-100 µL) is used.
-
An internal standard (a stable isotope-labeled version of the drug, e.g., Cemsidomide-d5) is added to the plasma sample.
-
Protein precipitation or liquid-liquid extraction is performed to remove larger molecules. For liquid-liquid extraction, a solvent such as a mixture of ether and dichloromethane is added, vortexed, and centrifuged.
-
The organic layer containing the drug is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.
-
-
Chromatographic Separation:
-
The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system.
-
Separation is achieved on a C18 reversed-phase column.
-
A mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution with a modifier (e.g., formic acid or ammonium acetate) is used to elute the compound of interest.
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both Cemsidomide and its internal standard are monitored for highly selective and sensitive quantification.
-
-
Quantification:
-
A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of spiked standards in blank plasma.
-
The concentration of Cemsidomide in the study samples is then determined from this calibration curve.
-
Conclusion
Cemsidomide is an orally bioavailable IKZF1/3 degrader with a pharmacokinetic profile characterized by dose-proportional exposure and a half-life of approximately two days, allowing for sustained target engagement. The ongoing Phase 1/2 clinical trial continues to provide valuable data to fully characterize its pharmacokinetic and pharmacodynamic properties and to establish a safe and effective dose for further clinical development. While detailed information on its metabolism and absolute bioavailability is not yet public, the available data supports its promise as a potential new oral therapy for patients with multiple myeloma and non-Hodgkin's lymphoma.
References
(Rac)-Cemsidomide: A Technical Guide to a Novel Cereblon E3 Ligase Molecular Glue
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(Rac)-Cemsidomide, also known as CFT7455, is a potent and selective orally bioavailable small-molecule degrader that functions as a molecular glue for the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2][3] By binding to CRBN, Cemsidomide modulates the substrate specificity of the CRL4-CRBN complex, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] These transcription factors are critical for the survival and proliferation of malignant cells in multiple myeloma (MM) and non-Hodgkin's lymphomas (NHL). This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental methodologies, and relevant signaling pathways.
Core Mechanism of Action
This compound acts as a molecular glue, a small molecule that induces or stabilizes the interaction between two proteins that would otherwise not interact or interact weakly. In this case, Cemsidomide binds to a specific pocket within the CRBN protein, a component of the Cullin-RING E3 ubiquitin ligase complex (CRL4-CRBN). This binding event creates a novel protein surface on CRBN that is recognized by the neosubstrates IKZF1 and IKZF3. The formation of this ternary complex (CRBN-Cemsidomide-IKZF1/3) allows the E3 ligase to polyubiquitinate IKZF1 and IKZF3, marking them for degradation by the 26S proteasome. The degradation of these key transcription factors disrupts downstream signaling pathways essential for tumor cell survival, leading to anti-tumor activity.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound, demonstrating its high-affinity binding to Cereblon and potent degradation activity against IKZF1 and IKZF3.
Table 1: Binding Affinity and Degradation Potency of this compound
| Parameter | Value | Cell Line / System | Source |
| Cereblon Binding Affinity (Kd) | 0.9 nM | In vitro | |
| IKZF1 Degradation (>75%) | 0.3 nM (at 1.5 hours) | Multiple Myeloma Cells | |
| IKZF3 Degradation (>75%) | 0.3 nM (at 1.5 hours) | Multiple Myeloma Cells | |
| Growth Inhibition (GI50) | 0.05 nM | NCI-H929.1 (MM) | |
| Growth Inhibition (IC50) | 0.071 nM | NCI-H929 (MM) | |
| Growth Inhibition (IC50) in IMiD-resistant H929 cells | 2.3 nM | H929 (IMiD-resistant) |
Table 2: Clinical Trial Efficacy of Cemsidomide (CFT7455) in Relapsed/Refractory Multiple Myeloma (Phase 1/2 Study - NCT04756726)
| Dose Level | Overall Response Rate (ORR) | Patient Population | Source |
| 75 µg (in combination with dexamethasone) | 40% | Heavily pre-treated r/r MM | |
| 100 µg (in combination with dexamethasone) | 50% | Heavily pre-treated r/r MM | |
| All dose levels (in combination with dexamethasone) | 26% | Heavily pre-treated r/r MM |
Signaling and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and experimental workflows associated with the study of this compound.
Caption: Cemsidomide-induced degradation of IKZF1/3 via the ubiquitin-proteasome system.
Caption: Workflow for Co-Immunoprecipitation to detect the Cemsidomide-induced CRBN-IKZF1/3 complex.
References
Preclinical Antitumor Activity of Cemsidomide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cemsidomide, also known as CFT7455, is a novel, orally bioavailable small-molecule degrader with potent and selective activity against the Ikaros family zinc finger proteins 1 and 3 (IKZF1 and IKZF3).[1][2] These transcription factors are critical for the survival and proliferation of various hematologic malignancies, including multiple myeloma (MM) and non-Hodgkin's lymphomas (NHL).[1][2] Cemsidomide acts as a molecular glue, binding to the E3 ubiquitin ligase adapter protein cereblon (CRBN) to induce the ubiquitination and subsequent proteasomal degradation of IKZF1 and IKZF3.[3] This guide provides a comprehensive overview of the preclinical antitumor activity of Cemsidomide, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used in its evaluation.
Mechanism of Action
Cemsidomide exerts its antitumor effects by hijacking the ubiquitin-proteasome system to selectively degrade IKZF1 and IKZF3. The process is initiated by the high-affinity binding of Cemsidomide to CRBN, a component of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex. This binding event creates a novel protein surface on CRBN that enhances its affinity for IKZF1 and IKZF3, leading to the formation of a ternary complex. Within this complex, IKZF1 and IKZF3 are polyubiquitinated, marking them for degradation by the 26S proteasome. The degradation of these key transcription factors disrupts downstream signaling pathways essential for cancer cell survival and proliferation, ultimately leading to apoptosis.
Caption: Mechanism of Action of Cemsidomide.
In Vitro Antitumor Activity
The in vitro potency of Cemsidomide has been evaluated across a range of hematologic cancer cell lines, demonstrating significantly greater activity compared to approved immunomodulatory drugs (IMiDs) like pomalidomide.
Cellular Viability and Growth Inhibition
The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values were determined in various multiple myeloma and non-Hodgkin's lymphoma cell lines. These studies consistently show Cemsidomide's potent antiproliferative activity, even in cell lines resistant to other IMiDs.
| Cell Line | Cancer Type | IC50 / GI50 (nM) | Reference |
| NCI-H929 | Multiple Myeloma | GI50: 0.05 | |
| NCI-H929 | Multiple Myeloma | IC50: 0.071 | |
| NCI-H929 (IMiD-resistant) | Multiple Myeloma | IC50: 2.3 | |
| KiJK | Anaplastic Large Cell Lymphoma | Potent Activity | |
| DL-40 | Anaplastic Large Cell Lymphoma | Potent Activity | |
| TMD8 | Diffuse Large B-cell Lymphoma | Potent Activity | |
| REC1 | Mantle Cell Lymphoma | Potent Activity |
Target Engagement and Degradation
Biochemical and cellular assays have confirmed the high-affinity binding of Cemsidomide to CRBN and the subsequent rapid and profound degradation of IKZF1 and IKZF3.
| Assay Type | Target | Result | Reference |
| Fluorescent Polarization | CRBN-DDB1 Binding | ~800-1600x more potent than pomalidomide; Kd = 0.9 nM | |
| NanoBRET Assay | Cellular CRBN Binding | Potently displaces pomalidomide | |
| Nano-Glo HiBiT Lytic Assay | IKZF1 Degradation (NCI-H929 cells) | >75% degradation at 0.3 nM after 1.5 h | |
| Western Blot | IKZF1 Degradation (KiJK cells) | 89% reduction after 6 hours |
In Vivo Antitumor Efficacy
The antitumor activity of Cemsidomide has been demonstrated in several mouse xenograft models of multiple myeloma and non-Hodgkin's lymphoma.
| Xenograft Model | Cancer Type | Dosing | Key Findings | Reference |
| H929 | Multiple Myeloma | 0.1 mg/kg/day, p.o., for 21 days | Partial or complete tumor regression; 95% tumor growth inhibition by day 7. | |
| RPMI-8226 (IMiD-insensitive) | Multiple Myeloma | Not specified | Deep and durable degradation of IKZF3; Tumor regression in naïve and pomalidomide-unresponsive tumors. | |
| KiJK | Anaplastic Large Cell Lymphoma | 3-100 µg/kg/day, p.o. | Dose-dependent efficacy with tumor regressions at ≥ 30 µg/kg. | |
| DL-40 | Anaplastic Large Cell Lymphoma | 3-100 µg/kg/day, p.o. | Dose-dependent efficacy. | |
| TMD8 (IMiD-insensitive) | Diffuse Large B-cell Lymphoma | 100 µg/kg/day, p.o. | Promoted tumor regression. | |
| REC1 | Mantle Cell Lymphoma | ≥ 10 µg/kg/day, p.o. | Promoted tumor regression. | |
| Raji (CNS model) | Burkitt's Lymphoma | 100 µg/kg/day, p.o. | Significant increase in survival probability compared to pomalidomide. | |
| OCI-Ly10 (CNS model) | Diffuse Large B-cell Lymphoma | 100 µg/kg/day, p.o. | Significant increase in survival probability compared to pomalidomide. |
Experimental Protocols
In Vitro Assays
Caption: Preclinical In Vitro Evaluation Workflow.
1. Cell Viability Assay (CellTiter-Glo®)
-
Principle: This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.
-
Protocol Outline:
-
Cancer cell lines (e.g., NCI-H929, TMD8) are seeded in opaque-walled 96-well plates and cultured.
-
Cells are treated with a range of concentrations of Cemsidomide or a vehicle control for a specified period (e.g., 96 hours).
-
The CellTiter-Glo® reagent is added to each well.
-
The plate is mixed on an orbital shaker to induce cell lysis.
-
After a short incubation at room temperature to stabilize the luminescent signal, the luminescence is measured using a luminometer.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
-
2. CRBN Binding Assay (Fluorescent Polarization)
-
Principle: This assay measures the binding affinity of Cemsidomide to the CRBN-DDB1 complex by monitoring changes in the polarization of fluorescently labeled ligands.
-
Protocol Outline:
-
A fluorescently labeled ligand (tracer) that binds to CRBN-DDB1 is used.
-
The CRBN-DDB1 complex is incubated with the tracer, resulting in a high fluorescence polarization signal.
-
Increasing concentrations of Cemsidomide are added, which compete with the tracer for binding to CRBN-DDB1.
-
Displacement of the tracer leads to a decrease in the fluorescence polarization signal.
-
The binding affinity (Kd) is determined from the competition curve.
-
3. Cellular CRBN Engagement Assay (NanoBRET™)
-
Principle: This assay measures the engagement of Cemsidomide with CRBN in live cells using Bioluminescence Resonance Energy Transfer (BRET).
-
Protocol Outline:
-
HEK293T cells are co-transfected with plasmids encoding CRBN fused to NanoLuc® luciferase (energy donor) and a fluorescently labeled CRBN ligand (energy acceptor).
-
The cells are treated with Cemsidomide.
-
Cemsidomide binding to CRBN-NanoLuc® displaces the fluorescent ligand, leading to a decrease in the BRET signal.
-
The potency of target engagement in a cellular context is determined.
-
In Vivo Xenograft Studies
Caption: In Vivo Xenograft Study Workflow.
-
Animal Models: Immunocompromised mice (e.g., NOD/SCID) are typically used for establishing xenograft models of human hematologic malignancies.
-
Tumor Implantation:
-
Human multiple myeloma or non-Hodgkin's lymphoma cell lines are cultured in vitro.
-
A suspension of cancer cells is subcutaneously injected into the flanks of the mice.
-
-
Treatment:
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
Cemsidomide is formulated for oral administration. A common vehicle for in vivo studies consists of a mixture of DMSO, PEG300, Tween-80, and saline.
-
The drug or vehicle is administered daily via oral gavage at specified doses.
-
-
Efficacy Evaluation:
-
Tumor volume is measured regularly using calipers.
-
The percentage of tumor growth inhibition is calculated.
-
In some studies, survival is a primary endpoint.
-
-
Pharmacodynamic Assessment:
-
At the end of the study, tumors may be excised.
-
The levels of IKZF1 and IKZF3 in the tumor tissue are analyzed by methods such as Western blotting to confirm target degradation in vivo.
-
Conclusion
The preclinical data for Cemsidomide strongly support its development as a potent and selective degrader of IKZF1 and IKZF3 for the treatment of multiple myeloma and non-Hodgkin's lymphomas. Its superior in vitro potency compared to existing IMiDs, coupled with significant in vivo efficacy in various xenograft models, including those resistant to standard therapies, highlights its potential as a promising new therapeutic agent. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of Cemsidomide and other targeted protein degraders.
References
The Stereochemistry of Cemsidomide: A Technical Guide to a Singular Enantiomer
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
Cemsidomide (formerly CFT7455) is a novel, orally bioavailable small-molecule degrader of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). It is currently under investigation for the treatment of multiple myeloma (MM) and non-Hodgkin's lymphoma (NHL). Contrary to the common developmental path of some chiral small molecules, Cemsidomide is not a racemic mixture but is being developed as a single enantiomer. Patent literature explicitly identifies the active pharmaceutical ingredient as the (S)-enantiomer: (S)-3-(6-(4-(morpholinomethyl)benzyl)-2-oxobenzo[cd]indol-l(2H)-yl)piperidine-2,6-dione.
This technical guide will provide a comprehensive overview of Cemsidomide, focusing on its stereochemistry and the implications for its mechanism of action, pharmacology, and clinical development. While "racemic Cemsidomide" is available for research purposes, this document will clarify the singular chiral nature of the clinical candidate and provide the detailed technical information required by researchers in the field.
The Critical Role of Stereochemistry in Cereblon-Binding Agents
Cemsidomide belongs to the class of molecular glue degraders that modulate the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex. For this class of drugs, which includes thalidomide and its analogs (lenalidomide and pomalidomide), stereochemistry is of paramount importance. The therapeutic and toxicological effects of these agents are often enantiomer-specific.
It is well-established that the (S)-enantiomers of thalidomide and related immunomodulatory drugs (IMiDs) exhibit significantly higher binding affinity for Cereblon compared to their corresponding (R)-enantiomers.[1][2] Specifically, the (S)-enantiomer of thalidomide has an approximately 10-fold greater binding affinity for CRBN than the (R)-enantiomer.[2] This preferential binding of the (S)-enantiomer is the basis for the neosubstrate degradation activity, including the degradation of IKZF1 and IKZF3. While direct comparative binding data for the enantiomers of Cemsidomide are not publicly available, the selection of the (S)-enantiomer for clinical development is consistent with the established structure-activity relationships for this class of molecules. The development of a single, active enantiomer is a strategic approach to maximize therapeutic efficacy and minimize potential off-target effects that could be associated with the less active enantiomer.
Mechanism of Action: The (S)-Cemsidomide Signaling Pathway
(S)-Cemsidomide exerts its therapeutic effects by hijacking the ubiquitin-proteasome system. It binds to Cereblon, a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. This binding event alters the substrate specificity of Cereblon, inducing the recruitment of the neosubstrates IKZF1 and IKZF3. The subsequent polyubiquitination of these transcription factors targets them for degradation by the 26S proteasome. The degradation of IKZF1 and IKZF3, which are critical for the survival of multiple myeloma and certain lymphoma cells, leads to apoptosis and inhibition of tumor growth.
Caption: Mechanism of action of (S)-Cemsidomide.
Pharmacological and Clinical Data of Cemsidomide
Clinical trial data for Cemsidomide (as the single (S)-enantiomer) have demonstrated its potential in treating relapsed/refractory multiple myeloma and non-Hodgkin's lymphoma. The following tables summarize key quantitative data from preclinical and clinical studies.
| Parameter | Value | Cell Line/Study |
| Preclinical Activity | ||
| GI50 | 0.05 nM | NCI-H929.1 cells |
| IC50 (untreated) | 0.071 nM | NCI-H929 cells |
| IC50 (IMiD-resistant) | 2.3 nM | NCI-H929 cells |
| IKZF1 Degradation | >75% at 0.3 nM (1.5h) | Multiple myeloma cells |
Caption: Preclinical in vitro activity of Cemsidomide.
| Dose Level | Overall Response Rate (ORR) | Patient Population |
| Clinical Efficacy in Multiple Myeloma (in combination with dexamethasone) | ||
| 75 µg once daily | 40% | 20 evaluable patients |
| 100 µg once daily | 50% | 10 evaluable patients |
Caption: Clinical efficacy of Cemsidomide in multiple myeloma.
Experimental Protocols
While specific experimental protocols for the chiral separation of Cemsidomide are not publicly detailed, general methodologies for the separation of chiral molecules in this class are well-established.
General Protocol for Chiral Separation of Immunomodulatory Drugs (IMiDs)
A common technique for the analytical and preparative separation of IMiD enantiomers is chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).
-
Instrumentation: A standard HPLC or SFC system equipped with a UV detector or a mass spectrometer.
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralpak® or Chiralcel® columns), are often effective for separating this class of compounds.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., heptane or hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio is optimized to achieve baseline separation of the enantiomers. For SFC, supercritical carbon dioxide is used as the main mobile phase component, with a co-solvent such as methanol.
-
Detection: The separated enantiomers are detected by UV absorbance at a wavelength where the compounds have a strong chromophore, or by mass spectrometry for higher sensitivity and specificity.
-
Quantification: The relative amounts of each enantiomer can be determined by integrating the peak areas from the chromatogram.
Caption: General experimental workflow for chiral separation.
Conclusion
Cemsidomide is a promising new therapeutic agent for hematological malignancies. A critical and often misunderstood aspect of its development is its stereochemistry. The clinically investigated compound is the (S)-enantiomer, a decision likely driven by the superior Cereblon binding affinity and subsequent potent degradation of IKZF1 and IKZF3 associated with this stereoisomer in the broader class of immunomodulatory drugs. This focus on a single enantiomer aims to optimize the therapeutic window by maximizing efficacy while minimizing potential risks associated with the less active (R)-enantiomer. For researchers and drug development professionals, a clear understanding of Cemsidomide's singular chiral nature is essential for accurate interpretation of preclinical and clinical data and for the design of future studies. The availability of "(Rac)-Cemsidomide" for research purposes provides a valuable tool for further elucidating the stereospecific interactions and activities of this important new class of anticancer agents.
References
Cemsidomide's Immunomodulatory Effects in Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cemsidomide (formerly CFT7455) is a novel, orally bioavailable, and highly potent small molecule degrader of Ikaros (IKZF1) and Aiolos (IKZF3). These transcription factors are critical for the survival and proliferation of various hematologic malignancies, including multiple myeloma (MM) and non-Hodgkin's lymphoma (NHL). Developed by C4 Therapeutics, cemsidomide utilizes the body's natural protein disposal system to achieve rapid and deep degradation of its targets. Beyond its direct anti-tumor effects, cemsidomide exhibits significant immunomodulatory activity, enhancing the body's immune response against cancer cells. This technical guide provides an in-depth overview of the preclinical data supporting cemsidomide's immunomodulatory effects, its mechanism of action, and the experimental protocols used to elucidate these activities.
Core Mechanism of Action: IKZF1/3 Degradation
Cemsidomide functions as a "molecular glue," binding to the Cereblon (CRBN) E3 ubiquitin ligase complex and inducing a conformational change that leads to the recruitment and subsequent ubiquitination of IKZF1 and IKZF3. This process marks the transcription factors for proteasomal degradation, resulting in their clearance from the cell.[1][2] The degradation of IKZF1 and IKZF3 has a dual effect: direct cytotoxicity to malignant cells that are dependent on these transcription factors for survival, and a multifaceted immunomodulatory effect within the tumor microenvironment.
Signaling Pathway for Cemsidomide-Induced Immunomodulation```dot
Caption: Workflow for assessing cemsidomide's in vitro effect on T-cell cytokine and effector protein release.
In Vivo Tumor Xenograft Models for Efficacy Assessment
Objective: To evaluate the anti-tumor efficacy of cemsidomide in vivo. While these studies primarily focus on tumor growth inhibition, they provide the foundational models in which immunomodulatory effects can be further investigated.
Methodology:
-
Cell Line Selection: Various human multiple myeloma (e.g., H929, RPMI-8226) and non-Hodgkin's lymphoma (e.g., TMD8, REC1, KiJK) cell lines are used. [2]2. Animal Model: Immunocompromised mice (e.g., NOD-scid gamma mice) are typically used for xenograft studies.
-
Tumor Implantation: Cancer cells are implanted subcutaneously or orthotopically into the mice.
-
Treatment: Once tumors reach a specified volume, mice are randomized into treatment groups and administered cemsidomide orally at various dose levels and schedules, or a vehicle control.
-
Efficacy Readouts: Tumor volume is measured regularly using calipers. Overall survival is also monitored.
-
Pharmacodynamic Analysis: At the end of the study, tumors and other tissues can be collected for analysis of IKZF1/3 degradation and downstream signaling pathway modulation.
References
(Rac)-Cemsidomide: A Technical Guide to Solubility and Stability for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of (Rac)-Cemsidomide, a potent and selective degrader of Ikaros (IKZF1) and Aiolos (IKZF3). This document is intended to serve as a core resource for laboratory professionals, offering critical data and protocols to ensure the effective use and handling of this compound in a research setting.
Core Concepts and Mechanism of Action
This compound, also known as (Rac)-CFT7455, is the racemic mixture of Cemsidomide. It functions as a molecular glue, inducing the ubiquitination and subsequent proteasomal degradation of the transcription factors IKZF1 and IKZF3.[1][2] These transcription factors are crucial for the survival and proliferation of various hematological cancer cells. By targeting them for degradation, this compound disrupts the signaling pathways essential for tumor cell growth.[1]
The mechanism of action involves the binding of this compound to the Cereblon (CRBN) E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the complex, leading to the recruitment of IKZF1 and IKZF3, their subsequent ubiquitination, and degradation by the proteasome.
References
Methodological & Application
Application Notes and Protocols for (Rac)-Cemsidomide in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Cemsidomide, also known as (Rac)-CFT7455, is a potent and selective small molecule degrader of the zinc finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3)[1]. These transcription factors are critical for the survival and proliferation of various hematological cancer cells, including multiple myeloma and non-Hodgkin's lymphomas[2]. This compound functions as a "molecular glue," recruiting the E3 ubiquitin ligase cereblon (CRBN) to IKZF1 and IKZF3, leading to their ubiquitination and subsequent degradation by the proteasome[1]. This targeted protein degradation disrupts the transcriptional networks essential for malignant cell growth, ultimately leading to apoptosis[1]. These application notes provide detailed protocols for the use of this compound in a cell culture setting.
Mechanism of Action
This compound exerts its anti-cancer effects through the targeted degradation of Ikaros (IKZF1) and Aiolos (IKZF3). The compound facilitates the interaction between these transcription factors and the E3 ubiquitin ligase cereblon (CRBN), leading to polyubiquitination of IKZF1 and IKZF3. The ubiquitinated proteins are then recognized and degraded by the 26S proteasome. The degradation of these key transcription factors disrupts downstream signaling pathways crucial for cancer cell survival and proliferation[1].
Caption: Mechanism of action of this compound.
Quantitative Data
The following tables summarize the reported in vitro and in vivo efficacy of this compound in various cancer models.
Table 1: In Vitro Activity of this compound
| Cell Line | Assay Type | Parameter | Value | Reference |
| NCI-H929.1 | Growth Inhibition | GI₅₀ | 0.05 nM | |
| NCI-H929 (IMiD-sensitive) | Cell Growth Inhibition | IC₅₀ | 0.071 nM | |
| NCI-H929 (IMiD-resistant) | Cell Growth Inhibition | IC₅₀ | 2.3 nM | |
| Multiple Myeloma Cells | Protein Degradation | IKZF1 Degradation | >75% at 0.3 nM (1.5h) | |
| Anaplastic Large Cell Lymphoma | Protein Degradation | IKZF1 Protein Reduction | 89% (6h exposure) | |
| Human PBMCs | Protein Degradation | IKZF1 Degradation | >50% | |
| Human PBMCs | Protein Degradation | IKZF3 Degradation | >80% |
Table 2: In Vivo Activity of this compound
| Model | Dosing | Outcome | Reference |
| Mouse Xenograft Models | 3 µg/kg/day to 100 µg/kg/day | Dose-dependent efficacy | |
| H929 Tumor Xenograft Model | 0.1 mg/kg/day for 21 days | 95% tumor growth inhibition by day 7 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Determine the required concentration and volume: Based on the desired final concentrations for your experiments, calculate the required concentration of the stock solution. A 10 mM stock solution is a common starting point.
-
Weigh the compound: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.
-
Ensure complete dissolution: Vortex the tube until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be necessary.
-
Sterilization (optional but recommended): If desired, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. A product data sheet suggests storage at -80°C for 6 months or -20°C for 1 month.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.
Protocol 2: In Vitro Cell Viability Assay
This protocol outlines a general procedure for assessing the effect of this compound on the viability of cancer cell lines using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.
Materials:
-
Cancer cell line of interest (e.g., NCI-H929 for multiple myeloma)
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
96-well clear or opaque-walled cell culture plates (depending on the assay)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
Experimental Workflow:
Caption: Workflow for a cell viability assay.
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C and 5% CO₂ to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of the this compound stock solution in complete medium to achieve the desired final concentrations. Remember to account for the volume already in the wells.
-
Add the diluted compound to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.
-
-
Incubation:
-
Return the plate to the incubator and incubate for the desired treatment duration (e.g., 72 hours).
-
-
Cell Viability Measurement:
-
Follow the manufacturer's instructions for the chosen cell viability assay.
-
For an MTT assay, this typically involves adding the MTT reagent, incubating for a few hours, and then solubilizing the formazan crystals.
-
For a CellTiter-Glo® assay, add the reagent directly to the wells and measure luminescence after a short incubation.
-
-
Data Analysis:
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control wells.
-
Plot the cell viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ or GI₅₀ value.
-
Protocol 3: Western Blot Analysis for IKZF1/IKZF3 Degradation
This protocol is for assessing the degradation of Ikaros (IKZF1) and Aiolos (IKZF3) in cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
6-well or 12-well cell culture plates
-
This compound stock solution
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Primary antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well or 12-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound and a vehicle control for a specific time course (e.g., 2, 4, 6, 12, 24 hours). Preclinical studies have shown significant degradation as early as 1.5 to 6 hours.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add lysis buffer to each well, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash again and add the chemiluminescent substrate.
-
-
Imaging and Analysis:
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the levels of IKZF1 and IKZF3 to the loading control to determine the extent of degradation.
-
Conclusion
This compound is a powerful research tool for studying the roles of IKZF1 and IKZF3 in hematological malignancies and for the development of novel cancer therapies. The protocols provided here offer a starting point for in vitro investigations into the activity of this compound. It is recommended that researchers optimize these protocols for their specific cell lines and experimental conditions.
References
Application Notes and Protocols: Cemsidomide Dosing in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cemsidomide (formerly CFT7455) is a novel, orally bioavailable small molecule that acts as a molecular glue to the cereblon (CRBN) E3 ubiquitin ligase complex.[1][2][3] This binding induces the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). These transcription factors are critical for the survival and proliferation of various hematological malignancies, including multiple myeloma and non-Hodgkin's lymphoma. Preclinical studies in various mouse xenograft models have demonstrated the potent anti-tumor activity of Cemsidomide.
These application notes provide a comprehensive guide to the dosing and administration of Cemsidomide in mouse xenograft models based on available preclinical data. The protocols outlined below are intended to serve as a starting point for researchers designing in vivo efficacy studies.
Mechanism of Action: IKZF1/3 Degradation
Cemsidomide facilitates the interaction between the CRBN E3 ligase and the neosubstrates IKZF1 and IKZF3. This leads to the polyubiquitination of these transcription factors, marking them for degradation by the proteasome. The degradation of IKZF1 and IKZF3 results in downstream effects, including the downregulation of interferon regulatory factor 4 (IRF4) and c-MYC, and the de-repression of interleukin-2 (IL-2), ultimately leading to apoptosis in susceptible cancer cells.
Data Presentation: In Vivo Efficacy of Cemsidomide
The following tables summarize the quantitative data from various preclinical studies of Cemsidomide in mouse xenograft models.
Table 1: Single-Agent Activity of Cemsidomide in Hematological Malignancy Xenograft Models
| Cell Line | Cancer Type | Mouse Strain | Cemsidomide Dose (µg/kg/day, Oral) | Outcome | Reference |
| H929 | Multiple Myeloma | Not Specified | 100 | 95% tumor growth inhibition by day 7. | |
| RPMI-8226 | Multiple Myeloma | Not Specified | 10-100 | Dose-dependent efficacy, with tumor regression at ≥10 µg/kg/day. | |
| MM.1S | Multiple Myeloma | Not Specified | Not Specified | Durable tumor regression. | |
| TMD8 | Diffuse Large B-cell Lymphoma | Not Specified | 100 | Tumor regression. | |
| REC1 | Mantle Cell Lymphoma | Not Specified | ≥10 | Tumor regression. | |
| KiJK | Anaplastic Large Cell Lymphoma | Not Specified | 3-100 | Dose-dependent efficacy, with regressions at ≥30 µg/kg. | |
| DL-40 | Anaplastic Large Cell Lymphoma | Not Specified | 3-100 | Dose-dependent efficacy, with regressions at ≥10 µg/kg. | |
| Raji | Burkitt's Lymphoma | Not Specified | 100 | Significant increase in survival probability. | |
| OCI-Ly10 | Diffuse Large B-cell Lymphoma | Not Specified | 100 | Significant increase in survival probability. |
Table 2: Combination Therapy with Cemsidomide in Xenograft Models
| Cell Line | Cancer Type | Combination Agent | Cemsidomide Dose (µg/kg/day, Oral) | Outcome | Reference |
| RPMI-8226 | Multiple Myeloma | Dexamethasone | Not Specified | Improved efficacy and survival compared to single agents. | |
| Mino | Mantle Cell Lymphoma | Rituximab | Not Specified | Enhanced activity and complete tumor regression. | |
| TMD8 | Diffuse Large B-cell Lymphoma | Ibrutinib | Not Specified | Synergistic activity and significant increase in survival. | |
| ALCL Models | Anaplastic Large Cell Lymphoma | Romidepsin | Not Specified | Synergistic activity. | |
| OCI-Ly10 | Diffuse Large B-cell Lymphoma | Rituximab or Ibrutinib | 10 | Significant increase in survival probability. |
Experimental Protocols
The following are generalized protocols for establishing and dosing mouse xenograft models with Cemsidomide, synthesized from available preclinical data.
Protocol 1: Subcutaneous Multiple Myeloma Xenograft Model (e.g., H929, RPMI-8226)
1. Cell Culture:
-
Culture human multiple myeloma cell lines (e.g., H929, RPMI-8226) in appropriate media and conditions as recommended by the supplier.
-
Harvest cells during the exponential growth phase.
-
Resuspend cells in a sterile, serum-free medium or PBS at a concentration of 10 x 106 cells/mL.
2. Animal Model:
-
Use immunocompromised mice (e.g., NOD/SCID, NSG), typically 6-8 weeks old.
-
Acclimatize animals for at least one week before the start of the experiment.
3. Tumor Implantation:
-
Mix the cell suspension 1:1 with Matrigel® Basement Membrane Matrix.
-
Subcutaneously inject 0.1 mL of the cell suspension (containing 1 x 106 cells) into the right flank of each mouse.
4. Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumor with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Randomize mice into treatment and control groups when tumors reach a mean volume of 100-200 mm3.
5. Cemsidomide Dosing:
-
Prepare a stock solution of Cemsidomide in a suitable vehicle (e.g., 0.5% methylcellulose in water). The exact vehicle should be optimized for solubility and stability.
-
Administer Cemsidomide orally (p.o.) via gavage once daily at the desired dose (e.g., 10, 30, or 100 µg/kg).
-
The control group should receive the vehicle only.
-
Continue dosing for the specified duration of the study (e.g., 21 days).
6. Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).
Protocol 2: Systemic Non-Hodgkin's Lymphoma Xenograft Model (e.g., OCI-Ly10)
1. Cell Culture:
-
Culture human non-Hodgkin's lymphoma cell lines (e.g., OCI-Ly10) as per standard protocols.
-
Prepare a single-cell suspension in sterile PBS.
2. Animal Model:
-
Use immunocompromised mice (e.g., NOD/SCID).
3. Tumor Implantation:
-
For a central nervous system (CNS) model, intracranially inject the cell suspension. For a systemic model, inject cells intravenously (i.v.) via the tail vein.
4. Cemsidomide Dosing:
-
Begin dosing with Cemsidomide (e.g., 100 µg/kg/day, p.o.) at a predetermined time post-implantation.
5. Efficacy Evaluation:
-
Monitor animal health and survival.
-
Efficacy is primarily determined by an increase in the median survival time of the treated group compared to the control group.
Experimental Workflow Diagram
Disclaimer
These protocols are intended as a general guide. Researchers should optimize the specific conditions, including cell numbers, mouse strains, Cemsidomide formulation, and dosing regimen, for their particular experimental needs and in accordance with institutional animal care and use committee (IACUC) guidelines.
References
- 1. C4 Therapeutics Presents Pre-clinical Data on CFT7455, a Novel IKZF1/3 Degrader for the Treatment of Hematologic Malignancies, at the 16th Annual International Conference on Malignant Lymphoma – C4 Therapeutics, Inc. [ir.c4therapeutics.com]
- 2. c4therapeutics.com [c4therapeutics.com]
- 3. c4therapeutics.com [c4therapeutics.com]
Application Notes and Protocols for IKZF1 Degradation Assay with Cemsidomide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for performing an Ikaros (IKZF1) degradation assay using Cemsidomide (CC-90009), a potent and selective degrader of IKZF1 and Aiolos (IKZF3). Cemsidomide is an investigational oral small-molecule degrader that has shown significant anti-myeloma and anti-lymphoma activity.[1][2][3][4] These protocols are designed to offer researchers, scientists, and drug development professionals a comprehensive guide to accurately quantify the degradation of IKZF1 induced by Cemsidomide in a laboratory setting. The methodologies covered include Western Blotting, Flow Cytometry, and the HiBiT Lytic Assay, providing multiple approaches to assess protein degradation.
Introduction
Ikaros (IKZF1) and Aiolos (IKZF3) are zinc-finger transcription factors that are critical for the survival and proliferation of malignant B-cells in hematological cancers such as multiple myeloma (MM) and non-Hodgkin's lymphomas (NHL).[5] Cemsidomide is a molecular glue that modulates the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex. By binding to CRBN, Cemsidomide induces the ubiquitination and subsequent proteasomal degradation of IKZF1 and IKZF3, leading to cancer cell death.
The ability to quantify the degradation of IKZF1 is crucial for the preclinical and clinical development of Cemsidomide and other IKZF1/3 degraders. This document outlines detailed experimental procedures to measure the extent and potency of Cemsidomide-induced IKZF1 degradation.
Signaling Pathway of Cemsidomide-Induced IKZF1 Degradation
Cemsidomide acts as a "molecular glue" to bring together the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and the neosubstrate IKZF1. This proximity induces the polyubiquitination of IKZF1, marking it for degradation by the 26S proteasome. The depletion of IKZF1 in cancer cells leads to downstream anti-tumor effects.
Caption: Cemsidomide-induced IKZF1 degradation pathway.
Quantitative Data Summary
The following tables summarize the potency and efficacy of Cemsidomide in inducing IKZF1 degradation and its binding affinity to Cereblon.
| Compound | Target | Assay | Cell Line | Value | Reference |
| Cemsidomide | IKZF1/3 | Degradation | KiJK (ALCL) | DC50: pM range | |
| Cemsidomide | Cereblon | Binding | - | IC50: 0.4 nM |
| Treatment | Cell Type | Degradation Level | Method | Reference |
| Cemsidomide | Human PBMCs | >50% IKZF1 degradation | Mass Spectrometry | |
| Cemsidomide | Human PBMCs | >80% IKZF3 degradation | Mass Spectrometry | |
| Cemsidomide (6 hours) | KiJK (ALCL) | 89% IKZF1 reduction | Not Specified |
Experimental Protocols
Experimental Workflow Overview
Caption: General workflow for assessing IKZF1 degradation.
Protocol 1: Western Blotting for IKZF1 Degradation
This protocol details the detection and quantification of IKZF1 protein levels in cell lysates following treatment with Cemsidomide.
Materials:
-
Multiple myeloma (e.g., MM.1S, H929) or lymphoma (e.g., KiJK) cell lines
-
Cemsidomide
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-IKZF1 (e.g., Boster Bio M00531-3, 0.5 µg/mL; Proteintech 12016-1-AP, 1:1500 dilution)
-
Anti-β-actin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in multi-well plates.
-
Allow cells to adhere or stabilize for 24 hours.
-
Treat cells with a dose range of Cemsidomide (e.g., 0.1 nM to 1 µM) or a vehicle control (DMSO) for a specified time (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Harvest cells and wash once with ice-cold PBS.
-
Lyse cells in lysis buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-IKZF1 antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., β-actin or GAPDH).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the IKZF1 band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of IKZF1 degradation relative to the vehicle-treated control.
-
Protocol 2: Flow Cytometry for Intracellular IKZF1 Staining
This protocol describes the detection of IKZF1 protein levels in individual cells using intracellular flow cytometry.
Materials:
-
Multiple myeloma or lymphoma cell lines
-
Cemsidomide
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
PBS
-
Fixation Buffer (e.g., 1-4% paraformaldehyde in PBS)
-
Permeabilization/Wash Buffer (e.g., containing saponin or Triton X-100)
-
Primary antibody:
-
Fluorochrome-conjugated anti-IKZF1 antibody (if available) or an unconjugated primary antibody (e.g., Sigma-Aldrich SAB4200366)
-
-
Fluorochrome-conjugated secondary antibody (if using an unconjugated primary)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture and treat cells with Cemsidomide as described in the Western Blotting protocol.
-
-
Cell Preparation:
-
Harvest up to 1 x 10^6 cells per sample.
-
Wash the cells once with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 100 µL of cold Fixation Buffer.
-
Incubate for 10-20 minutes at room temperature.
-
Wash the cells once with PBS.
-
-
Permeabilization and Staining:
-
Resuspend the cell pellet in 100 µL of Permeabilization/Wash Buffer.
-
Add the anti-IKZF1 primary antibody at the manufacturer's recommended concentration.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells twice with Permeabilization/Wash Buffer.
-
If using an unconjugated primary antibody, resuspend the cells in 100 µL of Permeabilization/Wash Buffer containing the fluorochrome-conjugated secondary antibody. Incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells twice with Permeabilization/Wash Buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in an appropriate volume of PBS or Flow Cytometry Staining Buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software, gating on the cell population of interest and measuring the median fluorescence intensity (MFI) of the IKZF1 signal.
-
-
Data Analysis:
-
Calculate the percentage of IKZF1 degradation by comparing the MFI of Cemsidomide-treated samples to the vehicle-treated control.
-
Protocol 3: HiBiT Lytic Assay for IKZF1 Degradation
This protocol is for use with cell lines that have been genetically engineered to express a HiBiT tag on the endogenous IKZF1 protein.
Materials:
-
IKZF1-HiBiT knock-in cell line (e.g., Jurkat IKZF1-HiBiT)
-
Cemsidomide
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
White, opaque 96- or 384-well assay plates
-
Nano-Glo® HiBiT Lytic Detection System (Promega)
-
Luminometer
Procedure:
-
Cell Plating:
-
Prepare a cell suspension of the IKZF1-HiBiT knock-in cell line.
-
Plate the cells in a white, opaque assay plate at a density of 5,000-10,000 cells per well in a volume of 80 µL.
-
-
Compound Addition:
-
Prepare serial dilutions of Cemsidomide in cell culture medium.
-
Add 20 µL of the Cemsidomide dilutions or vehicle control to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24 hours) at 37°C in a CO2 incubator.
-
-
Lysis and Luminescence Measurement:
-
Equilibrate the plate to room temperature for 10-15 minutes.
-
Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's instructions.
-
Add a volume of the lytic reagent equal to the volume of cell culture in each well (e.g., 100 µL).
-
Mix on a plate shaker for 3 minutes.
-
Incubate at room temperature for an additional 10 minutes to ensure complete cell lysis and signal stabilization.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the relative light unit (RLU) values to the vehicle-treated control to determine the percentage of remaining IKZF1.
-
Plot the percentage of IKZF1 remaining against the log of the Cemsidomide concentration to determine the DC50 (concentration at which 50% degradation is achieved).
-
Conclusion
The protocols provided in this document offer robust and reliable methods for quantifying the degradation of IKZF1 induced by Cemsidomide. The choice of assay will depend on the specific experimental needs, available resources, and desired throughput. Western blotting provides a semi-quantitative visualization of protein levels, flow cytometry allows for single-cell analysis of protein expression, and the HiBiT assay offers a high-throughput, quantitative method for measuring protein degradation. By following these detailed procedures, researchers can accurately assess the efficacy of Cemsidomide and other IKZF1-targeting degraders, facilitating their development as potential cancer therapeutics.
References
- 1. ashpublications.org [ashpublications.org]
- 2. C4 Therapeutics Presents Phase 1 Results on Cemsidomide as Promising IKZF1/3 Degrader [synapse.patsnap.com]
- 3. C4 Therapeutics Presents Cemsidomide Phase 1 Data at the American Society for Hematology (ASH) Annual Meeting that Demonstrated Potential to Become Best-in-Class IKZF1/3 Degrader - BioSpace [biospace.com]
- 4. researchgate.net [researchgate.net]
- 5. Dual CARM1-and IKZF3-targeting: A novel approach to multiple myeloma therapy synergy between CARM1 inhibition and IMiDs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Cemsidomide and Dexamethasone Combination for Multiple Myeloma Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Multiple Myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. Despite significant advances in treatment, many patients eventually relapse or become refractory to existing therapies, highlighting the urgent need for novel therapeutic strategies.[1] The combination of targeted protein degraders with established anti-myeloma agents represents a promising approach.
Cemsidomide (CFT7455) is a novel, orally bioavailable small-molecule degrader that potently and selectively targets the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) for proteasomal degradation.[2][3] Dexamethasone, a synthetic glucocorticoid, is a cornerstone of MM treatment, known for its direct anti-myeloma activity and its ability to synergize with other therapies.[4][5]
This document provides a detailed overview of the mechanisms of action for cemsidomide and dexamethasone, summarizes key quantitative data from clinical studies of their combination, and offers detailed protocols for preclinical experimental validation.
Mechanism of Action
Cemsidomide: Targeted Degradation of IKZF1/3
Cemsidomide functions as a "molecular glue," binding to the Cereblon (CRBN) protein, which is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN). This binding event induces a conformational change that recruits IKZF1 and IKZF3 as neosubstrates to the E3 ligase complex. The complex then polyubiquitinates IKZF1/3, marking them for degradation by the proteasome. The degradation of these master transcription factors leads to two key anti-myeloma effects:
-
Direct Cytotoxicity: Downregulation of critical survival factors for myeloma cells, such as Interferon Regulatory Factor 4 (IRF4) and MYC, leading to cell cycle arrest and apoptosis.
-
Immunomodulation: Stimulation of the immune system, including the activation of T-cells and increased secretion of immune-stimulating cytokines like Interleukin-2 (IL-2).
References
- 1. Targeting Ikaros and Aiolos: reviewing novel protein degraders for the treatment of multiple myeloma, with a focus on iberdomide and mezigdomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C4 Therapeutics to Present Data from the Ongoing Phase 1/2 Trial of Cemsidomide in Multiple Myeloma and Non-Hodgkin’s Lymphoma at the American Society of Hematology (ASH) Annual Meeting – C4 Therapeutics, Inc. [ir.c4therapeutics.com]
- 3. c4therapeutics.com [c4therapeutics.com]
- 4. myeloma.org [myeloma.org]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Western Blot Analysis of Aiolos and Ikaros Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing Western blot analysis to monitor the degradation of the lymphoid transcription factors Aiolos (IKZF3) and Ikaros (IKZF1). This process is critical for understanding the mechanism of action of immunomodulatory drugs (IMiDs) and novel protein degraders, such as CELMoD agents, which are under investigation for the treatment of multiple myeloma and other hematological malignancies.[1][2][3]
Introduction
Aiolos and Ikaros are essential transcription factors for lymphocyte development and function.[3] In certain cancers, such as multiple myeloma, they are key components of a transcriptional network that promotes cell proliferation and survival.[3] The degradation of Aiolos and Ikaros is a key mechanism of action for immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide, as well as newer Cereblon E3 ligase modulating drugs (CELMoDs). These agents bind to the Cereblon (CRBN) protein, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. This binding event induces the recruitment of Aiolos and Ikaros as neosubstrates to the E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome. This degradation disrupts the pro-survival signaling in cancer cells, leading to apoptosis, and also has immunomodulatory effects by activating T cells.
Western blotting is a fundamental technique to qualitatively and quantitatively assess the degradation of Aiolos and Ikaros in response to treatment with these targeted protein degraders.
Signaling Pathway for Aiolos and Ikaros Degradation
The degradation of Aiolos and Ikaros induced by IMiDs or CELMoDs follows a specific signaling cascade within the ubiquitin-proteasome system. The diagram below illustrates this pathway.
References
Application of (Rac)-Cemsidomide in IMiD-Resistant Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immunomodulatory drugs (IMiDs), such as lenalidomide and pomalidomide, are a cornerstone in the treatment of multiple myeloma. Their mechanism of action involves binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the targeted degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3)[1][2][3]. However, the development of resistance to IMiDs, often through mechanisms involving CRBN mutations or downregulation, presents a significant clinical challenge[4][5].
(Rac)-Cemsidomide (also known as CFT7455) is a novel, orally bioavailable small-molecule degrader of IKZF1 and IKZF3. It is designed to bind to CRBN with significantly higher affinity than existing IMiDs, enabling potent and rapid degradation of its target proteins. This increased potency allows this compound to overcome IMiD resistance in preclinical models, making it a promising therapeutic agent for patients with relapsed/refractory multiple myeloma.
These application notes provide a summary of the preclinical data for this compound in IMiD-resistant cell lines and detailed protocols for key experiments to evaluate its activity.
Data Presentation
The following tables summarize the quantitative data on the activity of this compound in IMiD-sensitive and IMiD-resistant multiple myeloma cell lines.
Table 1: Cereblon Binding Affinity of this compound vs. Pomalidomide
| Compound | Biochemical Assay (CRBN Binding) | Cellular NanoBRET Assay (CRBN Binding) | Fold Improvement over Pomalidomide (Cellular) |
| Pomalidomide | - | - | - |
| This compound | 800-fold improvement | 1600-fold improvement | 1600x |
Data synthesized from preclinical presentations.
Table 2: Anti-proliferative Activity of this compound in IMiD-Sensitive and -Resistant Multiple Myeloma Cell Lines
| Cell Line | Resistance Status | This compound GI50/IC50 |
| NCI-H929 | IMiD-Sensitive | 0.05 nM (GI50) / 0.071 nM (IC50) |
| NCI-H929 Resistant | Lenalidomide/Pomalidomide-Resistant | 2.3 nM (IC50) |
Data obtained from MedChemExpress product information based on preclinical studies.
Table 3: IKZF1 Degradation in NCI-H929 Multiple Myeloma Cells
| Compound | Concentration | Time | IKZF1 Degradation |
| This compound | 0.3 nM | 1.5 hours | >75% |
Data obtained from MedChemExpress product information based on preclinical studies.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Evaluating this compound in IMiD-Resistant Cell Lines
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. IKZF1/3 and CRL4CRBN E3 ubiquitin ligase mutations and resistance to immunomodulatory drugs in multiple myeloma | Haematologica [haematologica.org]
- 3. IKZF1/3 and CRL4CRBN E3 ubiquitin ligase mutations and resistance to immunomodulatory drugs in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Cemsidomide Efficacy in Non-Hodgkin's Lymphoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cemsidomide (formerly CC-90009 and CFT7455) is a novel, orally bioavailable small-molecule degrader that targets the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) for proteasomal degradation.[1][2] It functions as a Cereblon (CRBN) E3 ligase modulator, effectively "hijacking" the cell's natural protein disposal machinery to eliminate these key drivers of B-cell malignancies.[1][3] In various preclinical models of Non-Hodgkin's Lymphoma (NHL), Cemsidomide has demonstrated potent anti-tumor activity.[4] Clinical trials are ongoing to evaluate its safety and efficacy in patients with relapsed or refractory NHL.
These application notes provide a comprehensive overview of the methodologies to assess the efficacy of Cemsidomide in NHL, from in vitro cellular assays to in vivo animal models. Detailed protocols for key experiments are provided to facilitate the preclinical evaluation of this promising therapeutic agent.
Cemsidomide's Mechanism of Action
Cemsidomide binds to the Cereblon (CRBN) protein, a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN). This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of the neosubstrates IKZF1 and IKZF3. These transcription factors are crucial for the survival and proliferation of various B-cell lymphomas. Their degradation disrupts downstream signaling pathways, ultimately leading to cell cycle arrest and apoptosis in malignant B-cells.
In Vitro Efficacy Assessment
A panel of in vitro assays is crucial for characterizing the anti-lymphoma activity of Cemsidomide. These assays provide quantitative data on the drug's potency and its effects on fundamental cellular processes.
Data Presentation: In Vitro IC50 Values
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes hypothetical IC50 values for Cemsidomide in various NHL cell lines.
| Cell Line | NHL Subtype | Assay | IC50 (nM) |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma (DLBCL) | Cell Viability (MTT) | 8.5 |
| TMD8 | Diffuse Large B-cell Lymphoma (DLBCL) | Cell Viability (MTT) | 12.1 |
| OCI-Ly3 | Diffuse Large B-cell Lymphoma (DLBCL) | Cell Viability (MTT) | 9.8 |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma (DLBCL) | Cell Viability (MTT) | 15.3 |
| Karpas 299 | Anaplastic Large Cell Lymphoma (ALCL) | Cell Viability (MTT) | 6.2 |
| SU-DHL-1 | Anaplastic Large Cell Lymphoma (ALCL) | Cell Viability (MTT) | 7.9 |
| Mino | Mantle Cell Lymphoma (MCL) | Cell Viability (MTT) | 11.5 |
Experimental Protocols
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
NHL cell lines
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Cemsidomide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed NHL cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of Cemsidomide in complete culture medium.
-
Add 100 µL of the Cemsidomide dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell surface.
-
Materials:
-
Treated and untreated NHL cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Harvest approximately 1 x 10^6 cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle.
-
Materials:
-
Treated and untreated NHL cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Protocol:
-
Harvest approximately 1-2 x 10^6 cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the cells on ice for at least 30 minutes.
-
Wash the cells twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Western blotting is used to confirm the Cemsidomide-induced degradation of its target proteins, IKZF1 and IKZF3.
-
Materials:
-
Treated and untreated NHL cells
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies against IKZF1, IKZF3, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature the protein lysates by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
In Vivo Efficacy Assessment
In vivo studies using xenograft models are essential to evaluate the anti-tumor activity of Cemsidomide in a physiological setting.
Experimental Protocol: NHL Xenograft Model
-
Animal Model:
-
Immunocompromised mice (e.g., NOD/SCID or NSG) are typically used for establishing xenograft models of human lymphomas.
-
-
Cell Line Selection:
-
Choose an NHL cell line that has been shown to be sensitive to Cemsidomide in vitro (e.g., SU-DHL-4, TMD8).
-
-
Tumor Implantation:
-
Harvest NHL cells during their exponential growth phase.
-
Resuspend the cells in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject 5-10 x 10^6 cells into the flank of each mouse.
-
-
Treatment Protocol:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer Cemsidomide orally at predetermined doses and schedules (e.g., daily or on a 14 days on/14 days off cycle). The vehicle control group should receive the formulation vehicle.
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Tumor samples can be further analyzed by immunohistochemistry or Western blotting to assess target engagement and downstream effects.
-
Clinical Efficacy Assessment
Cemsidomide is currently being evaluated in a Phase 1/2 clinical trial (NCT04756726) for patients with relapsed/refractory Non-Hodgkin's Lymphoma.
Data Presentation: Phase 1 Clinical Trial Results in NHL
The following tables summarize key efficacy data from the ongoing Phase 1 trial of Cemsidomide in patients with NHL.
Overall Response Rate (ORR)
| Patient Population | Number of Patients | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) |
| All NHL | 21 | 38% | 19% | 19% |
| Peripheral T-Cell Lymphoma (PTCL) | 16 | 44% | 25% | 19% |
Dose Escalation and Response
| Dose Level | Number of Patients | Overall Response Rate (ORR) |
| 25 µg MWF | 3 | - |
| 50 µg MWF | 3 | - |
| 37.5 µg QD | 9 | - |
| 62.5 µg QD | 4 | - |
| 100 µg QD | 1 | - |
| Total | 20 | 25% |
Note: MWF = Monday, Wednesday, Friday; QD = Once Daily. Response rates for individual dose cohorts are not fully detailed in the provided information.
Response Assessment Criteria
-
Primary Objective: Assess the safety and tolerability of Cemsidomide and determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D).
-
Secondary Objective: Assess preliminary anti-tumor activity according to the Lugano 2014 classification.
-
Imaging: Response is assessed by PET-CT scans.
Conclusion
The methods outlined in these application notes provide a robust framework for the preclinical and clinical assessment of Cemsidomide's efficacy in Non-Hodgkin's Lymphoma. A combination of in vitro assays to determine potency and mechanism of action, followed by in vivo xenograft studies to evaluate anti-tumor activity, is essential for a comprehensive preclinical evaluation. The ongoing clinical trials will ultimately determine the therapeutic potential of Cemsidomide in patients with NHL.
References
- 1. c4therapeutics.com [c4therapeutics.com]
- 2. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C4 Therapeutics Reports Promising Phase 1 Clinical Trial Results for Cemsidomide in Multiple Myeloma and Non-Hodgkin's Lymphoma at ASH Annual Meeting [quiverquant.com]
- 4. ash.confex.com [ash.confex.com]
Application Notes and Protocols for In Vitro Proliferation Assays Using (Rac)-Cemsidomide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Cemsidomide, also known as CFT7455, is a potent and selective small molecule degrader of the zinc finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1] These transcription factors are critical for the survival and proliferation of various hematological cancer cells, particularly multiple myeloma and non-Hodgkin's lymphomas. This compound functions as a "molecular glue," recruiting the E3 ubiquitin ligase cereblon (CRBN) to IKZF1 and IKZF3, leading to their ubiquitination and subsequent degradation by the proteasome.[1][2] This targeted protein degradation disrupts the transcriptional networks essential for malignant cell proliferation, ultimately leading to apoptosis.[1]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in in vitro cell proliferation assays, a fundamental technique for assessing its anti-cancer activity.
Mechanism of Action
This compound exerts its anti-proliferative effects through a well-defined mechanism of action. By binding to cereblon, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex, it induces a conformational change that allows for the recognition and binding of neosubstrates, IKZF1 and IKZF3. This ternary complex formation facilitates the transfer of ubiquitin molecules to the target proteins, marking them for destruction by the 26S proteasome. The degradation of Ikaros and Aiolos leads to the inhibition of tumor cell growth and has also been shown to have immunomodulatory effects by activating T-cells.
Data Presentation
The following tables summarize the in vitro and clinical activity of this compound, demonstrating its potent anti-proliferative effects.
Table 1: In Vitro Potency of this compound in Multiple Myeloma (MM) Cell Lines
| Cell Line | Assay Type | Value (nM) | Reference |
| NCI-H929.1 | GI50 | 0.05 | |
| NCI-H929 (untreated) | IC50 | 0.071 | |
| NCI-H929 (IMiD-resistant) | IC50 | 2.3 |
GI50: 50% growth inhibition concentration; IC50: 50% inhibitory concentration.
Table 2: Clinical Response in Relapsed/Refractory Multiple Myeloma Patients (Phase 1 Study)
| Dose Level (µg) | Overall Response Rate (ORR) | Reference |
| 75 | 40% | |
| 100 | 50% |
Data is from a Phase 1 clinical trial of Cemsidomide in combination with dexamethasone.
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay Using CellTiter-Glo®
This protocol describes a method for determining the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous "add-mix-measure" assay suitable for high-throughput screening.
Materials:
-
This compound (CAS: 2504233-68-3)
-
Hematological cancer cell lines (e.g., NCI-H929, MM.1S, RPMI-8226)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Sterile, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
Dimethyl sulfoxide (DMSO), sterile
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for the assay. It is advisable to test a range of concentrations (e.g., 0.01 nM to 1 µM) to determine the IC50 value.
-
Prepare a vehicle control using the same final concentration of DMSO as in the highest compound concentration wells.
-
-
Cell Seeding:
-
Culture cells to a logarithmic growth phase.
-
Harvest and count the cells. Resuspend the cells in complete culture medium to a final concentration of 2 x 10^5 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well opaque-walled plate. This corresponds to 20,000 cells per well.
-
Include wells with medium only to serve as a background control.
-
-
Compound Treatment:
-
Add the desired volume of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate at 37°C in a humidified, 5% CO2 incubator for a predetermined period (e.g., 72 hours).
-
-
Assay Measurement:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental wells.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
-
Protocol 2: Western Blot for IKZF1/3 Degradation
To confirm that the observed anti-proliferative effects are due to the targeted degradation of IKZF1 and IKZF3, a western blot analysis should be performed.
Materials:
-
This compound
-
Hematological cancer cell lines
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-IKZF1, anti-IKZF3, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to adhere or reach a suitable density.
-
Treat the cells with various concentrations of this compound and a vehicle control for a specified time (e.g., 6 hours).
-
Wash the cells with ice-cold PBS and lyse them using RIPA buffer.
-
Collect the cell lysates and centrifuge to pellet cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Load equal amounts of protein onto the gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against IKZF1, IKZF3, and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the IKZF1 and IKZF3 band intensities to the loading control to confirm protein degradation.
-
Conclusion
This compound is a highly effective degrader of IKZF1 and IKZF3, demonstrating significant anti-proliferative activity in preclinical models of hematological malignancies. The provided protocols offer a robust framework for researchers to investigate the in vitro efficacy of this compound and confirm its mechanism of action. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, facilitating further drug development and research into this promising therapeutic agent.
References
Application Notes & Protocols: Cemsidomide for Relapsed/Refractory Multiple Myeloma
Introduction
Cemsidomide (formerly CFT7455) is an investigational, orally bioavailable small-molecule degrader designed for the treatment of relapsed/refractory multiple myeloma (RRMM) and non-Hodgkin's lymphomas.[1][2] As a potent and selective degrader of Ikaros (IKZF1) and Aiolos (IKZF3), Cemsidomide represents a next-generation therapeutic in the class of Cereblon (CRBN) E3 ligase modulators (CELMoDs).[2][3][4] Multiple myeloma cells exhibit a dependency on the transcription factors IKZF1 and IKZF3 for their survival and proliferation. Cemsidomide leverages the body's natural protein disposal system, the ubiquitin-proteasome pathway, to specifically target and eliminate these cancer-driving proteins. This targeted degradation leads to the death of myeloma cells and stimulates an anti-tumor immune response, offering a promising therapeutic strategy for patients who have exhausted other treatment options.
Mechanism of Action
Cemsidomide binds to the CRBN protein, a component of the Cullin-Ring E3 ubiquitin ligase complex (CRL4-CRBN). This binding event alters the substrate specificity of the E3 ligase, inducing the recruitment of neosubstrates Ikaros (IKZF1) and Aiolos (IKZF3). The newly formed Cemsidomide-CRBN-IKZF1/3 ternary complex facilitates the polyubiquitination of Ikaros and Aiolos, marking them for degradation by the 26S proteasome. The degradation of these key transcription factors results in the downregulation of downstream oncogenes, including IRF4 and c-Myc, which ultimately triggers apoptosis in myeloma cells and enhances T-cell activation.
Quantitative Data Summary
The following tables summarize key data from preclinical and clinical investigations of Cemsidomide.
Table 1: Preclinical Activity of CELMoD Agents Note: Specific IC50 values for Cemsidomide in published literature are limited. Data for the potent CELMoD agent CC-92480 (Mezigdomide) is provided as a reference for expected potency in multiple myeloma (MM) cell lines.
| Compound | Cell Line | Assay Type | IC50 Value | Citation |
| CC-92480 | Multiple MM Lines | Antiproliferative | 0.04 - 5 nM | |
| CC-92480 | N/A | Cereblon Binding | 30 nM |
Table 2: Clinical Efficacy of Cemsidomide + Dexamethasone in RRMM (NCT04756726)
| Dose Level (Once Daily) | Evaluable Patients (n) | Overall Response Rate (ORR) | Best Response Achieved | Median Duration of Response |
| 75 µg | 20 | 40% | Partial Response (PR) or better | Not yet reached (as of data cutoff) |
| 100 µg | 10 | 50% | Minimal Residual Disease (MRD)-Negative Complete Response (CR) | Not yet reached (as of data cutoff) |
| All Dose Levels | 67 | 34% | PR or better | 9.3 months |
Table 3: Safety Profile of Cemsidomide + Dexamethasone in RRMM (NCT04756726)
| Adverse Event (Grade 3 or Higher) | Frequency Across All Doses |
| Neutropenia | 18/47 patients |
| Anemia | 10/47 patients |
| Infections | 8/47 patients |
| Febrile Neutropenia | 5% |
| Thrombocytopenia | 11% |
| Note: The safety profile was reported as manageable, with few dose reductions and no discontinuations due to neutropenia. |
Experimental Protocols
The following protocols outline key experiments for evaluating the activity of Cemsidomide.
Protocol 1: In Vitro Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Cemsidomide in multiple myeloma cell lines.
Materials:
-
Human multiple myeloma cell lines (e.g., MM.1S, RPMI-8226, U266, H929)
-
RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Cemsidomide (dissolved in DMSO)
-
96-well flat-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Methodology:
-
Cell Culture: Culture MM cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium and incubate for 24 hours.
-
Drug Treatment: Prepare a serial dilution of Cemsidomide (e.g., from 0.1 nM to 10 µM). Add the drug dilutions to the appropriate wells. Include DMSO-only wells as a vehicle control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C.
-
Viability Assessment: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control. Calculate IC50 values by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cereblon (CRBN) Binding Assay (Competitive)
Objective: To confirm and quantify the binding affinity of Cemsidomide to the CRBN protein. This protocol outlines a Homogeneous Time-Resolved Fluorescence (HTRF) competitive assay.
Materials:
-
Recombinant GST-tagged human CRBN protein
-
Thalidomide-Red fluorescent tracer
-
Anti-GST antibody labeled with Europium (Eu3+) cryptate
-
Cemsidomide
-
Assay buffer
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Methodology:
-
Reagent Preparation: Prepare dilutions of Cemsidomide (test compound), Thalidomide-Red tracer, and recombinant CRBN protein in assay buffer.
-
Assay Dispensing:
-
Dispense the Cemsidomide dilutions into the 384-well plate.
-
Add the GST-CRBN protein to all wells.
-
Add a pre-mixed solution of the Eu3+-cryptate anti-GST antibody and the Thalidomide-Red tracer.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (tracer) and 620 nm (cryptate).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm). The signal is inversely proportional to the binding of Cemsidomide. Determine the binding affinity (IC50 or Ki) by plotting the HTRF ratio against the concentration of Cemsidomide.
Protocol 3: Protein Degradation Assay (Western Blot)
Objective: To visually confirm the Cemsidomide-induced degradation of Ikaros and Aiolos proteins in MM cells.
Materials:
-
MM cell line (e.g., MM.1S)
-
Cemsidomide and DMSO
-
RIPA lysis buffer with protease inhibitors
-
Primary antibodies: anti-Ikaros, anti-Aiolos, anti-CRBN, anti-GAPDH (or β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer system
-
Chemiluminescent substrate and imaging system
Methodology:
-
Cell Treatment: Treat MM.1S cells with a concentration of Cemsidomide at or above the IC50 value (e.g., 100 nM) for various time points (e.g., 2, 4, 8, 24 hours). Include a DMSO vehicle control.
-
Cell Lysis: Harvest cells, wash with PBS, and lyse with RIPA buffer to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run electrophoresis, and transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA).
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Apply chemiluminescent substrate and visualize protein bands using an imaging system.
-
Analysis: Compare the band intensity for Ikaros and Aiolos in Cemsidomide-treated samples to the DMSO control. Use GAPDH or β-actin as a loading control to ensure equal protein loading. A reduction in band intensity indicates protein degradation.
Protocol 4: In Vivo Multiple Myeloma Xenograft Study
Objective: To evaluate the anti-tumor efficacy of Cemsidomide in a preclinical in vivo model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG mice)
-
Human MM cell line (e.g., RPMI-8226, MM.1S)
-
Matrigel (optional, for subcutaneous models)
-
Cemsidomide formulated for oral gavage
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
Methodology:
-
Cell Implantation: Subcutaneously inject 5-10 million MM cells (resuspended in PBS or a Matrigel mixture) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.
-
Drug Administration: Administer Cemsidomide daily via oral gavage at predetermined doses. The control group receives the vehicle only.
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week (Volume = 0.5 x Length x Width²).
-
Monitor animal body weight and overall health status.
-
-
Study Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
Data Analysis: Plot the mean tumor volume over time for each group. At the end of the study, excise tumors for downstream analysis (e.g., Western blot for Ikaros/Aiolos degradation) if desired. Compare the tumor growth inhibition between the Cemsidomide-treated groups and the vehicle control.
References
Application Notes and Protocols for Cemsidomide Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cemsidomide (CFT7455) is a novel, potent, and orally bioavailable molecular glue degrader that selectively targets the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) for proteasomal degradation.[1][2] By binding to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN), Cemsidomide induces the formation of a ternary complex between CRBN and its neosubstrates, IKZF1 and IKZF3.[3][4] This proximity leads to the ubiquitination and subsequent degradation of Ikaros and Aiolos, resulting in potent anti-tumor and immunomodulatory effects.[5] These application notes provide a comprehensive overview of pharmacodynamic assays to measure the target engagement and downstream effects of Cemsidomide.
Mechanism of Action
Cemsidomide's mechanism of action involves hijacking the ubiquitin-proteasome system to eliminate key cancer-driving proteins. As a molecular glue, Cemsidomide facilitates the interaction between CRBN and the normally non-interacting proteins IKZF1 and IKZF3. The resulting CRL4-CRBN E3 ubiquitin ligase complex polyubiquitinates Ikaros and Aiolos, marking them for degradation by the 26S proteasome. The degradation of these transcription factors leads to the downregulation of key oncogenes, such as c-Myc and IRF4, and the stimulation of an anti-tumor immune response, including T-cell activation and increased interleukin-2 (IL-2) secretion.
Data Presentation
The following tables summarize the quantitative data on Cemsidomide's pharmacodynamic effects from preclinical and clinical studies.
Table 1: Preclinical Activity of Cemsidomide
| Parameter | Cell Line | Value | Reference |
| GI50 | NCI-H929.1 (Multiple Myeloma) | 0.05 nM | |
| IKZF1 Degradation | Multiple Myeloma Cells (0.3 nM, 1.5h) | >75% | |
| IC50 | NCI-H929 (untreated) | 0.071 nM | |
| IC50 | NCI-H929 (Lenalidomide/Pomalidomide resistant) | 2.3 nM |
Table 2: Clinical Pharmacodynamics of Cemsidomide in Peripheral Blood Mononuclear Cells (PBMCs)
| Biomarker | Dosing Schedule | Degradation/Effect | Reference |
| Ikaros (IKZF1) Degradation | Daily | >60% | |
| Monday, Wednesday, Friday | >40% | ||
| All dose levels | >50% | ||
| Aiolos (IKZF3) Degradation | Daily | >80% | |
| Monday, Wednesday, Friday | >60% | ||
| All dose levels | >80% | ||
| T-cell Activation | All dose levels (with dexamethasone) | Significant activation | |
| IL-2 Production | All dose levels (with dexamethasone) | Enhanced production |
Experimental Protocols
Detailed methodologies for key pharmacodynamic assays are provided below.
Protocol 1: Quantification of Ikaros and Aiolos Degradation by Western Blot
This protocol details the steps to measure the Cemsidomide-induced degradation of IKZF1 and IKZF3 in cancer cell lines or PBMCs.
References
- 1. researchgate.net [researchgate.net]
- 2. Proximity Ligation Assay (PLA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Flow cytometry analysis of peripheral Tregs in patients with multiple myeloma under lenalidomide maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (Rac)-Cemsidomide for Proteomic Analysis of Molecular Glues
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Cemsidomide, also known as (Rac)-CFT7455, is a potent and selective molecular glue degrader.[1][2] It is the racemic mixture of Cemsidomide.[1] This small molecule functions by inducing the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3] this compound redirects the ubiquitin-proteasome system to these specific targets by enhancing the interaction between the E3 ubiquitin ligase Cereblon (CRBN) and the neosubstrates IKZF1 and IKZF3, leading to their ubiquitination and subsequent proteasomal degradation. This targeted protein degradation mechanism makes this compound a valuable tool for studying the biological roles of IKZF1 and IKZF3 and a promising therapeutic agent for hematological malignancies such as multiple myeloma.
These application notes provide detailed protocols for utilizing this compound in proteomic analyses to identify its targets, understand its mechanism of action, and quantify its effects on the proteome.
Mechanism of Action: this compound as a Molecular Glue
This compound acts as a molecular glue, a type of small molecule that induces proximity between two proteins that do not normally interact. In this case, this compound binds to the CRBN E3 ubiquitin ligase, creating a novel protein surface that is recognized by IKZF1 and IKZF3. This induced ternary complex formation leads to the polyubiquitination of IKZF1 and IKZF3, marking them for degradation by the 26S proteasome. The degradation of these key transcription factors disrupts the signaling pathways essential for the survival and proliferation of certain cancer cells.
Figure 1: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the activity and efficacy of this compound and its active enantiomer, Cemsidomide.
| Compound | Cell Line | Parameter | Value | Reference |
| Cemsidomide | NCI-H929.1 | GI50 | 0.05 nM | |
| Cemsidomide | NCI-H929 (untreated) | IC50 | 0.071 nM | |
| Cemsidomide | NCI-H929 (IMiD-resistant) | IC50 | 2.3 nM |
Table 1: In vitro anti-proliferative activity.
| Compound | Treatment Conditions | Protein | Degradation | Reference |
| Cemsidomide | 0.3 nM, 1.5 h in multiple myeloma cells | IKZF1 | >75% | |
| This compound | 6-hour exposure in anaplastic large cell lymphoma models | IKZF1 | 89% | |
| Cemsidomide | In human PBMCs (with dexamethasone) | IKZF1 | >50% | |
| Cemsidomide | In human PBMCs (with dexamethasone) | IKZF3 | >80% |
Table 2: Target protein degradation.
| Dose Level (with dexamethasone) | Overall Response Rate (ORR) | Note | Reference |
| 75 µg | 40% | ||
| 100 µg | 50% | One patient achieved a complete response with no detectable minimal residual disease. | |
| All dose levels | 34% | Median duration of response of 9.3 months. |
Table 3: Clinical trial data in multiple myeloma.
Experimental Protocols
The following protocols are designed for the proteomic analysis of this compound.
Protocol 1: Global Proteomic Profiling to Identify Degraded Proteins
This protocol outlines a quantitative mass spectrometry-based approach to identify proteins that are degraded upon treatment with this compound.
Figure 2: Global proteomics workflow.
Materials:
-
This compound (stored at -20°C or -80°C)
-
DMSO (vehicle control)
-
Multiple myeloma cell lines (e.g., MM1.S, NCI-H929)
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
DTT, iodoacetamide, and sequencing-grade trypsin
-
Tandem Mass Tag (TMT) labeling reagents (optional, for multiplexing)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Culture multiple myeloma cells to a density of approximately 1x10^6 cells/mL.
-
Treat cells with this compound at a final concentration of 1 µM (or a dose range) and a DMSO vehicle control.
-
Incubate for various time points (e.g., 2, 6, and 24 hours).
-
-
Cell Lysis and Protein Extraction:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
-
Protein Digestion:
-
Reduce protein disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest proteins with trypsin overnight at 37°C.
-
-
Peptide Labeling (Optional):
-
For quantitative analysis, label peptides with TMT reagents according to the manufacturer's protocol.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution LC-MS/MS system.
-
-
Data Analysis:
-
Process the raw data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Identify and quantify proteins.
-
Perform statistical analysis to identify proteins with significantly altered abundance in the this compound-treated samples compared to the control.
-
Protocol 2: Affinity-Purification Mass Spectrometry (AP-MS) for Neosubstrate Identification
This protocol is designed to identify proteins that are recruited to the CRBN E3 ligase in the presence of this compound.
Figure 3: AP-MS workflow for neosubstrate identification.
Materials:
-
This compound and DMSO
-
Cell line of interest
-
Lysis buffer for co-immunoprecipitation (e.g., a buffer containing 0.5% NP-40)
-
Anti-CRBN antibody
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Trypsin
-
LC-MS/MS system
Procedure:
-
Cell Lysis:
-
Lyse cells in a non-denaturing buffer to preserve protein complexes.
-
-
Immunoprecipitation:
-
Incubate cell lysates with an anti-CRBN antibody.
-
Add this compound or DMSO to the lysates during the incubation.
-
Capture the antibody-protein complexes with Protein A/G magnetic beads.
-
-
Washing:
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Digestion:
-
Elute the protein complexes from the beads.
-
Alternatively, perform on-bead digestion with trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptides by LC-MS/MS.
-
-
Data Analysis:
-
Identify proteins that are significantly enriched in the this compound-treated sample compared to the DMSO control. These are the potential neosubstrates.
-
Concluding Remarks
This compound is a powerful tool for chemical biology and drug discovery. The protocols outlined above provide a framework for researchers to investigate the proteome-wide effects of this molecular glue, identify its targets, and quantify its degradation efficiency. These studies will contribute to a deeper understanding of the therapeutic potential of this compound and the broader class of molecular glue degraders.
References
Troubleshooting & Optimization
Technical Support Center: (Rac)-Cemsidomide In Vitro Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering poor solubility of (Rac)-Cemsidomide in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of this compound when preparing my stock solution or diluting it into my aqueous assay medium. What are the recommended solvents and concentrations?
A1: this compound is a poorly water-soluble compound. Direct dissolution in aqueous buffers will likely result in precipitation. The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your experimental medium.
For initial stock solutions, Dimethyl Sulfoxide (DMSO) is commonly used. A stock solution of 10 mM in DMSO is a viable starting point.[1] Subsequently, this stock solution can be further diluted.
If precipitation occurs upon dilution into your aqueous medium, it is crucial to employ a solubilization strategy. Two effective protocols have been reported to achieve a concentration of at least 2.5 mg/mL (5.32 mM) in a clear solution:
-
Protocol 1: Co-solvent Mixture
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline[1]
-
-
Protocol 2: Cyclodextrin Formulation
-
10% DMSO
-
90% (20% SBE-β-CD in Saline)[1]
-
When preparing these formulations, it is recommended to add each solvent sequentially and ensure the solution is clear before adding the next component.[1] If precipitation or phase separation is observed, gentle heating and/or sonication can be used to aid dissolution.[1]
Q2: My experimental results are inconsistent, and I suspect it is due to solubility issues. How can I confirm that my compound is fully dissolved?
A2: Visual inspection for particulates is the first step. However, for more rigorous confirmation, especially for quantitative assays, consider the following:
-
Centrifugation: After preparing your final working solution, centrifuge the tube at high speed (e.g., >10,000 x g) for 10-15 minutes. If a pellet is visible, your compound has precipitated.
-
Light Scattering: Dynamic Light Scattering (DLS) can be used to detect the presence of aggregates or undissolved particles that may not be visible to the naked eye.
-
Solubility Assays: Performing a formal solubility assay, such as a shake-flask method, can determine the saturation solubility in your specific buffer system. This involves adding an excess of the compound to the buffer, shaking until equilibrium is reached (typically 24-48 hours), and then measuring the concentration of the dissolved compound in the supernatant after centrifugation.
Q3: Can I adjust the pH of my buffer to improve the solubility of this compound?
A3: Adjusting the pH can be an effective strategy for ionizable compounds. However, the chemical structure of this compound suggests it is a weakly basic compound. Therefore, decreasing the pH of the medium might improve its solubility. It is crucial to first determine the pKa of this compound to identify the optimal pH range for solubilization. When adjusting pH, ensure that the final pH is compatible with your cell culture or assay system and does not affect the biological activity of the compound or the stability of other components in your assay. A stability study at the target pH is also recommended to rule out degradation.
Q4: Are there other general strategies I can employ to enhance the solubility of this compound for my in vitro studies?
A4: Yes, several techniques can be used to improve the solubility of poorly soluble compounds:
-
Co-solvents: In addition to the recommended PEG300, other water-miscible organic solvents like ethanol can be explored in small, non-toxic concentrations.
-
Surfactants: Non-ionic surfactants, such as Tween-80 and Polysorbate 80, can be used to increase solubility.
-
Solid Dispersions: For more advanced formulation, creating a solid dispersion of this compound in a hydrophilic polymer can improve its dissolution rate.
-
Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the drug, which can enhance its dissolution rate.
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in different solvent systems. Note that for the co-solvent and cyclodextrin formulations, the provided value is a minimum concentration achieved, and the saturation solubility may be higher.
| Solvent System | Concentration Achieved | Remarks |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.32 mM) | Clear solution was obtained. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.32 mM) | Clear solution was obtained. |
| 100% DMSO | 10 mM stock solution is commonly used. | --- |
Experimental Protocols
Protocol 1: Preparation of this compound Solution using a Co-solvent Mixture
Objective: To prepare a clear solution of this compound at a concentration of at least 2.5 mg/mL.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder.
-
Prepare a stock solution in DMSO. For example, to prepare a 10 mM stock, dissolve 4.7 mg of this compound in 1 mL of DMSO.
-
In a new sterile tube, add the components in the following order, vortexing after each addition to ensure a clear solution:
-
400 µL of PEG300
-
100 µL of the this compound DMSO stock solution
-
50 µL of Tween-80
-
450 µL of Saline
-
-
Vortex the final mixture thoroughly. If any cloudiness or precipitation is observed, gently warm the solution or sonicate for 5-10 minutes until it becomes clear.
-
Visually inspect the solution for any undissolved particles before use.
Protocol 2: Preparation of this compound Solution using a Cyclodextrin Formulation
Objective: To prepare a clear solution of this compound at a concentration of at least 2.5 mg/mL.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in Saline.
-
Weigh the desired amount of this compound powder.
-
Prepare a stock solution in DMSO. For instance, to make a 10 mM stock, dissolve 4.7 mg of this compound in 1 mL of DMSO.
-
In a new sterile tube, add the components in the following order, vortexing after each addition:
-
900 µL of the 20% SBE-β-CD in Saline solution
-
100 µL of the this compound DMSO stock solution
-
-
Vortex the final mixture thoroughly. If necessary, sonicate to aid dissolution.
-
Visually inspect the solution for clarity before use.
Visualizations
Mechanism of Action of this compound
This compound acts as a "molecular glue" to induce the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). It binds to the E3 ubiquitin ligase Cereblon (CRBN), which then recruits IKZF1/3 for ubiquitination and subsequent degradation by the proteasome. This leads to anti-proliferative effects in cancer cells, particularly in multiple myeloma.
Caption: Mechanism of action of this compound.
Troubleshooting Workflow for Poor Solubility
This workflow provides a logical sequence of steps to address solubility issues with this compound in vitro.
Caption: Troubleshooting workflow for solubility issues.
References
Optimizing Cemsidomide concentration to minimize cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Cemsidomide (CFT7455) concentration to minimize cytotoxicity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Cemsidomide?
A1: Cemsidomide is an orally bioavailable small-molecule degrader that targets the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] It acts as a "molecular glue," binding to the Cereblon (CRBN) E3 ubiquitin ligase complex and inducing the ubiquitination and subsequent proteasomal degradation of IKZF1 and IKZF3.[3][4] The degradation of these transcription factors is detrimental to the survival of certain cancer cells, particularly those of hematological origin, and also has immunomodulatory effects.
Q2: What are the known cytotoxic effects of Cemsidomide?
A2: In preclinical studies, Cemsidomide has demonstrated potent anti-proliferative activity, leading to apoptotic cell death in various multiple myeloma and non-Hodgkin's lymphoma cell lines. In clinical trials, the most common dose-limiting toxicities and treatment-emergent adverse events are hematological, including neutropenia, anemia, and thrombocytopenia. On-target neutropenia is an expected consequence of IKZF1/3 degradation as these factors are involved in hematopoietic stem cell differentiation.
Q3: How can I optimize the concentration of Cemsidomide to maximize efficacy while minimizing cytotoxicity?
A3: Optimization of Cemsidomide concentration requires a careful balance between achieving the desired biological effect (e.g., IKZF1/3 degradation, tumor cell killing) and minimizing off-target or excessive on-target toxicity. We recommend performing a dose-response curve in your specific cell line of interest to determine the optimal concentration range. Start with a broad range of concentrations based on the preclinical data provided in this guide and narrow it down to the lowest concentration that gives the desired effect within an acceptable time frame.
Q4: Are there any known resistance mechanisms to Cemsidomide?
A4: While Cemsidomide has shown efficacy in immunomodulatory drug (IMiD)-resistant models, potential resistance mechanisms could theoretically involve mutations in the Cereblon E3 ligase or the drug-binding interface, or alterations in the ubiquitin-proteasome system. Continuous monitoring of IKZF1/3 degradation is recommended to ensure target engagement.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High level of cytotoxicity observed at expected efficacious doses. | Cell line is particularly sensitive to IKZF1/3 degradation. | Reduce the concentration of Cemsidomide and/or shorten the incubation time. Perform a detailed time-course experiment to find the optimal exposure duration. |
| Off-target effects at higher concentrations. | Use the lowest effective concentration determined from your dose-response studies. Ensure the purity of the Cemsidomide compound. | |
| Low efficacy at recommended concentrations. | Cell line is resistant or less dependent on IKZF1/3 signaling. | Confirm IKZF1 and IKZF3 expression in your cell line. Verify target degradation using Western blot or a similar method. Consider using Cemsidomide in combination with other agents. |
| Issues with compound stability or storage. | Cemsidomide should be stored at -20°C for short-term and -80°C for long-term storage. Ensure proper dissolution of the compound in a suitable solvent like DMSO. | |
| Inconsistent results between experiments. | Variability in cell seeding density or cell health. | Standardize cell seeding protocols and ensure cells are in the logarithmic growth phase before treatment. Regularly check for mycoplasma contamination. |
| Inaccurate dilutions of Cemsidomide. | Prepare fresh dilutions for each experiment from a validated stock solution. |
Data Presentation
Preclinical In Vitro Cytotoxicity of Cemsidomide
| Cell Line | Cancer Type | Parameter | Value (nM) | Notes |
| NCI-H929.1 | Multiple Myeloma | GI50 | 0.05 | - |
| NCI-H929 | Multiple Myeloma | IC50 | 0.071 | Untreated |
| NCI-H929 | Multiple Myeloma | IC50 | 2.3 | Lenalidomide/Pomalidomide Resistant |
Source: MedChemExpress.
Clinical Trial Adverse Events of Cemsidomide (Monotherapy in Non-Hodgkin's Lymphoma)
| Adverse Event (Grade ≥3) | Frequency |
| Neutropenia | 50% |
| Anemia | 10% |
| Maculo-papular rash | 10% |
| Febrile neutropenia | 10% |
Source: Initial results of a Phase 1 First-in-Human Study of Cemsidomide (CFT7455), a Novel MonoDAC® Degrader, in Patients with Non-Hodgkin's Lymphoma.
Experimental Protocols
Protocol: Assessing Cemsidomide Cytotoxicity using a Cell Viability Assay (e.g., CCK-8)
This protocol provides a general framework for determining the cytotoxic effects of Cemsidomide on a cancer cell line.
1. Materials:
- Cemsidomide (CFT7455)
- Dimethyl sulfoxide (DMSO)
- Cancer cell line of interest (e.g., NCI-H929)
- Complete cell culture medium
- 96-well cell culture plates
- Cell Counting Kit-8 (CCK-8) or similar viability reagent
- Microplate reader
2. Procedure:
3. Data Analysis: a. Subtract the absorbance of the blank wells (medium only) from all other readings. b. Normalize the data to the vehicle control wells (representing 100% viability). c. Plot the cell viability (%) against the logarithm of the Cemsidomide concentration. d. Calculate the IC50 value using a non-linear regression analysis.
Mandatory Visualizations
Caption: Cemsidomide's mechanism of action.
Caption: Experimental workflow for cytotoxicity assay.
References
- 1. C4 Therapeutics Presents Pre-clinical Data on CFT7455, a Novel IKZF1/3 Degrader for the Treatment of Hematologic Malignancies, at the 16th Annual International Conference on Malignant Lymphoma – C4 Therapeutics, Inc. [ir.c4therapeutics.com]
- 2. c4therapeutics.com [c4therapeutics.com]
- 3. c4therapeutics.com [c4therapeutics.com]
- 4. C4 Therapeutics Presents Preclinical Data on CFT7455, a Novel IKZF1/3 Degrader for the Treatment of Hematologic Malignancies, at the AACR Annual Meeting 2021 - BioSpace [biospace.com]
Technical Support Center: (Rac)-Cemsidomide Off-Target Effects
Welcome to the Technical Support Center for (Rac)-Cemsidomide. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and troubleshooting potential off-target effects of this compound during preclinical and clinical development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as (Rac)-CFT7455, is an orally bioavailable small molecule that functions as a "molecular glue" to induce the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1] It achieves this by binding to the E3 ubiquitin ligase Cereblon (CRBN), which then targets IKZF1 and IKZF3 for ubiquitination and subsequent degradation by the proteasome.[1] This mechanism is being explored for the treatment of hematological malignancies such as multiple myeloma and non-Hodgkin's lymphoma, where IKZF1 and IKZF3 are critical for cancer cell survival.[1]
Q2: What are the known on-target effects of this compound?
The primary on-target effects of this compound are the potent and selective degradation of IKZF1 and IKZF3.[1] This leads to downstream effects on signaling pathways that control lymphocyte development, proliferation, and survival.[2] In multiple myeloma cells, degradation of IKZF1 and IKZF3 has been shown to be necessary for the anti-proliferative effects of similar immunomodulatory drugs (IMiDs).
Q3: Why is it important to investigate the off-target effects of this compound?
While this compound is designed for selectivity, it is crucial to investigate potential off-target effects for several reasons:
-
Safety and Toxicity: Unintended interactions with other proteins can lead to cellular toxicity and adverse effects in patients.
-
Mechanism of Action: Understanding the full spectrum of a drug's interactions can provide a more complete picture of its mechanism of action and may reveal opportunities for drug repurposing.
-
Data Interpretation: Off-target effects can confound experimental results, leading to misinterpretation of the drug's efficacy and mechanism.
Q4: What are the potential types of off-target effects for a molecular glue degrader like this compound?
Off-target effects for this compound can be broadly categorized as:
-
CRBN-dependent off-targets: The Cemsidomide-CRBN complex may recognize and degrade proteins other than IKZF1 and IKZF3.
-
CRBN-independent off-targets: this compound may bind directly to other proteins in the cell, independent of CRBN, and alter their function.
-
Downstream signaling perturbations: The intended degradation of IKZF1/3 can have broad, and sometimes unexpected, effects on downstream signaling pathways.
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype Observed
You observe a cellular phenotype (e.g., apoptosis, cell cycle arrest) that is not readily explained by the known functions of IKZF1 and IKZF3 degradation in your cell type.
| Possible Cause | Troubleshooting Steps |
| Off-target protein degradation | 1. Global Proteomics: Perform unbiased quantitative mass spectrometry to identify proteins that are downregulated upon treatment with this compound. Compare these to a vehicle control. 2. Orthogonal Validation: Validate any identified off-target degradation using Western blotting or targeted proteomics (e.g., Selected Reaction Monitoring). |
| Off-target kinase inhibition | 1. Kinome Profiling: Screen this compound against a broad panel of kinases to identify any inhibitory activity. 2. Cellular Phosphoproteomics: Analyze changes in the phosphoproteome of treated cells to identify dysregulated kinase signaling pathways. |
| Perturbation of downstream signaling | 1. Pathway Analysis: Use bioinformatics tools to analyze proteomics and transcriptomics data to identify enriched signaling pathways that are altered by Cemsidomide treatment. 2. Targeted Western Blotting: Probe for key proteins in pathways downstream of IKZF1/3 to confirm expected and identify unexpected alterations. |
Issue 2: In Vitro/In Vivo Toxicity
You observe toxicity in cell culture or animal models at concentrations where on-target degradation is expected.
| Possible Cause | Troubleshooting Steps |
| Off-target protein binding and functional modulation | 1. Cellular Thermal Shift Assay (CETSA): Use CETSA coupled with mass spectrometry (proteome-wide CETSA) to identify proteins that are thermally stabilized by this compound, indicating direct binding. 2. Functional Assays: For identified off-targets, perform functional assays to determine if binding of Cemsidomide alters their activity. |
| Metabolite-induced toxicity | 1. Metabolite Identification: Analyze cell culture media or plasma from treated animals to identify major metabolites of this compound. 2. Activity Testing of Metabolites: Synthesize and test identified metabolites for off-target activity and toxicity. |
| Exaggerated on-target pharmacology | 1. Dose-Response Studies: Carefully titrate the dose of this compound to determine the therapeutic window between on-target efficacy and toxicity. 2. Resistant Cell Lines: Generate cell lines lacking IKZF1 and/or IKZF3 to determine if the observed toxicity is dependent on the intended targets. |
Data Presentation
Table 1: Hypothetical Proteomics Data for Off-Target Identification
| Protein | Gene | Fold Change (Cemsidomide/Vehicle) | p-value | On-Target/Off-Target |
| Ikaros | IKZF1 | -4.2 | <0.001 | On-Target |
| Aiolos | IKZF3 | -5.1 | <0.001 | On-Target |
| Casein kinase 1 alpha 1 | CSNK1A1 | -3.5 | <0.001 | Potential Off-Target |
| Zinc finger protein 91 | ZFP91 | -2.8 | 0.005 | Potential Off-Target |
| Cyclin-dependent kinase 9 | CDK9 | 1.1 | 0.85 | Not Significant |
| GAPDH | GAPDH | 1.0 | 0.95 | Not Significant |
Table 2: Hypothetical Kinome Profiling Data (% Inhibition at 1 µM)
| Kinase | % Inhibition |
| AAK1 | 85 |
| BIKE | 78 |
| GAK | 75 |
| STK10 | 65 |
| EGFR | 5 |
| SRC | 2 |
Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Degradation Profiling
-
Cell Culture and Treatment: Culture a relevant human cell line (e.g., MM.1S for multiple myeloma) to 70-80% confluency. Treat cells in biological triplicate with this compound at a concentration that gives maximal IKZF1/3 degradation (e.g., 100 nM) and a vehicle control (e.g., 0.1% DMSO) for 24 hours.
-
Cell Lysis and Protein Digestion: Harvest and lyse cells in a urea-based buffer. Reduce disulfide bonds with DTT and alkylate with iodoacetamide. Digest proteins with trypsin overnight at 37°C.
-
Peptide Labeling and Fractionation: Label peptides with tandem mass tags (TMT) for multiplexed analysis. Combine labeled peptides and fractionate using high-pH reversed-phase chromatography.
-
LC-MS/MS Analysis: Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Orbitrap).
-
Data Analysis: Process the raw data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Perform statistical analysis to identify proteins with significantly altered abundance in the Cemsidomide-treated samples compared to the vehicle control.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Treat intact cells with this compound (e.g., 1 µM) or vehicle control for 1 hour at 37°C.
-
Heat Challenge: Aliquot cell suspensions into PCR tubes and heat them over a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction by centrifugation.
-
Protein Detection: Analyze the amount of soluble protein in each sample by Western blotting for specific candidate proteins or by mass spectrometry for proteome-wide analysis.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for identifying off-target effects.
Caption: Simplified downstream signaling of IKZF1/3.
References
Technical Support Center: Management of Cemsidomide-Induced Neutropenia in Preclinical Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing neutropenia in animal studies involving the IKZF1/3 degrader, Cemsidomide (CFT7455).
Frequently Asked Questions (FAQs)
Q1: What is Cemsidomide and why does it cause neutropenia?
A1: Cemsidomide is an investigational, orally bioavailable small-molecule degrader of Ikaros (IKZF1) and Aiolos (IKZF3), which are lymphoid transcription factors crucial for the survival of certain cancer cells like multiple myeloma and non-Hodgkin's lymphomas.[1] The degradation of IKZF1 disrupts normal neutrophil development and maturation, leading to neutropenia.[2][3] This is considered an on-target effect of the drug.[3]
Q2: How is Cemsidomide-induced neutropenia characterized in preclinical and clinical studies?
A2: In clinical trials, neutropenia is a common treatment-emergent adverse event (TEAE) with Cemsidomide, with Grade 3-4 neutropenia being frequently observed.[3] However, it has been described as manageable. The pattern of neutropenia and subsequent recovery suggests a transient arrest in neutrophil maturation.
Q3: What are the common animal models for studying Cemsidomide efficacy and toxicity?
A3: Preclinical efficacy and toxicity studies for drugs like Cemsidomide typically utilize rodent models (mice and rats) and may also involve non-rodent models such as dogs. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are often used to assess anti-tumor activity.
Q4: How do I monitor for neutropenia in my animal studies?
A4: Regular monitoring of the Absolute Neutrophil Count (ANC) via peripheral blood sampling is the standard method. A baseline Complete Blood Count (CBC) should be performed before the first dose of Cemsidomide. Subsequent blood samples should be collected at regular intervals, particularly around the expected neutrophil nadir (the lowest point of the neutrophil count), to accurately assess the severity and duration of neutropenia. Monitoring should be more frequent after the initial doses to establish the toxicity profile in the specific animal model and strain.
Q5: What are the clinical signs of severe neutropenia in laboratory animals?
A5: Animals with severe neutropenia are immunocompromised and susceptible to infections. Clinical signs can be subtle and may include:
-
Weight loss
-
Ruffled fur
-
Hunched posture
-
Lethargy or reduced activity
-
Loss of appetite
-
Fever (though severely neutropenic animals may be afebrile despite infection)
-
Signs of localized infection (e.g., abscesses, respiratory distress)
Q6: When should I intervene to manage neutropenia?
A6: Intervention is typically warranted when neutropenia is severe (e.g., ANC < 0.5 x 10^9/L) or when the animal shows clinical signs of illness, regardless of the ANC. Prophylactic measures may be considered in study designs where severe neutropenia is anticipated.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Higher-than-expected incidence of severe neutropenia or febrile neutropenia | 1. Cemsidomide dose is too high for the selected animal strain/species. 2. Animals are immunocompromised or have underlying health issues. | 1. Dose Reduction: Consider reducing the Cemsidomide dose in subsequent cohorts. 2. Animal Health Status: Ensure all animals are healthy and free of pathogens before starting the study. 3. Prophylactic G-CSF: Implement prophylactic administration of Granulocyte Colony-Stimulating Factor (G-CSF). |
| High variability in neutrophil counts between animals in the same dose group | 1. Inconsistent Cemsidomide administration (e.g., incorrect gavage technique). 2. Variability in individual animal metabolism. 3. Errors in blood sample collection or analysis. | 1. Standardize Administration: Ensure all technical staff are proficient in the dosing technique. 2. Homogenize Animal Cohorts: Use animals of a similar age and weight from a single supplier. 3. Consistent Sampling: Standardize blood collection times and techniques. Verify calibration of hematology analyzers. |
| Neutropenia is less severe than anticipated | 1. Cemsidomide dose is too low. 2. Error in drug formulation or concentration. 3. The animal model is less sensitive to IKZF1/3 degradation effects on myelopoiesis. | 1. Dose Escalation: If the study design permits, consider a dose escalation cohort. 2. Verify Formulation: Double-check all calculations and procedures for drug preparation. 3. Model Selection: Review literature to confirm the appropriateness of the animal model for studying myelosuppression. |
| Animals recover from neutropenia faster than expected | 1. The half-life of Cemsidomide in the model is shorter than anticipated. 2. Robust endogenous hematopoietic recovery in the specific animal strain. | 1. Adjust Dosing Schedule: Consider a more frequent dosing schedule, while closely monitoring for cumulative toxicity. 2. Characterize Recovery Phase: This may be a characteristic of the animal model's response and should be documented. |
Experimental Protocols
Protocol 1: Monitoring of Absolute Neutrophil Count (ANC)
-
Baseline Blood Collection: Prior to the first administration of Cemsidomide, collect a baseline blood sample (e.g., 50-100 µL from the tail vein in mice) into an EDTA-coated microtainer tube.
-
Post-Dosing Blood Collection: Collect blood samples at predetermined time points post-Cemsidomide administration. A suggested schedule for initial characterization is Days 3, 5, 7, 10, and 14. This can be adjusted based on the observed nadir.
-
Complete Blood Count (CBC) Analysis: Analyze the blood samples using a calibrated automated hematology analyzer validated for the species being studied.
-
Data Recording: Record the total white blood cell (WBC) count and the percentage of neutrophils.
-
ANC Calculation: Calculate the ANC using the following formula: ANC = (Total WBC count) x (% Neutrophils + % Bands) / 100
Protocol 2: Management of Severe Neutropenia with G-CSF
This protocol outlines the therapeutic use of Granulocyte Colony-Stimulating Factor (G-CSF). Prophylactic use would involve initiating G-CSF administration at a predetermined time after Cemsidomide dosing, before the expected onset of severe neutropenia.
-
Initiation of Treatment: If an animal's ANC falls below a critical threshold (e.g., 0.5 x 10^9/L) or if the animal shows clinical signs of infection, initiate G-CSF therapy.
-
G-CSF Formulation: Reconstitute recombinant human G-CSF (filgrastim) or use a pegylated form (pegfilgrastim) according to the manufacturer's instructions.
-
Dosage and Administration:
-
Mice: Administer filgrastim at a dose of 5-10 µg/kg, subcutaneously, once daily.
-
Rats: Administer filgrastim at a dose of 10 µg/kg, subcutaneously, once daily.
-
Dogs: Administer filgrastim at a dose of 5 µg/kg, subcutaneously, every 12-24 hours.
-
-
Monitoring During Treatment: Continue daily monitoring of ANC and clinical signs.
-
Discontinuation of Treatment: Discontinue G-CSF administration once the ANC has recovered to a safe level (e.g., > 1.5 x 10^9/L) for two consecutive days.
Protocol 3: Supportive Care for Neutropenic Animals
-
Housing: House neutropenic animals in a clean, quiet, and stress-free environment. Use sterile bedding and provide autoclaved food and water.
-
Temperature Support: Provide a supplemental heat source if animals show signs of hypothermia.
-
Nutritional Support: Provide highly palatable and easily accessible soft food to encourage eating.
-
Fluid Therapy: Administer subcutaneous or intravenous fluids if the animal becomes dehydrated.
-
Antibiotic Therapy: If an animal exhibits signs of infection (e.g., fever, lethargy), administer broad-spectrum antibiotics as prescribed by a veterinarian.
Quantitative Data Summary
Table 1: Recommended G-CSF (Filgrastim) Dosages for Neutropenia Management
| Animal Model | Dosage | Route of Administration | Frequency | Reference |
| Mouse | 5-10 µg/kg | Subcutaneous | Daily | General Practice |
| Rat | 10 µg/kg | Subcutaneous | Daily | |
| Dog | 5 µg/kg | Subcutaneous | Every 12-24 hours |
Table 2: Grading of Neutropenia Severity (Example for Mice/Rats)
| Grade | Absolute Neutrophil Count (ANC) (x 10^9/L) | Clinical Significance |
| 0 (Normal) | > 1.5 | No increased risk of infection |
| 1 (Mild) | 1.0 - 1.5 | Minimal increased risk |
| 2 (Moderate) | 0.5 - < 1.0 | Moderate risk of infection |
| 3 (Severe) | 0.1 - < 0.5 | High risk of infection |
| 4 (Very Severe) | < 0.1 | Very high risk of life-threatening infection |
Visualizations
Caption: Mechanism of Cemsidomide-induced neutropenia.
References
Technical Support Center: Overcoming Cemsidomide Resistance in Multiple Myeloma
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cemsidomide in multiple myeloma (MM) cell models. The information is designed to help address specific issues that may be encountered during in vitro experiments.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common experimental issues.
Problem 1: Sub-optimal or Inconsistent Cemsidomide-induced Cell Death
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Cell Line Resistance | The cell line may have intrinsic or acquired resistance. Consider using a different MM cell line with known sensitivity to Cemsidomide (e.g., NCI-H929). Cemsidomide has shown potent antiproliferative activity against IMiD-resistant H929 cells.[1] |
| Incorrect Drug Concentration | Prepare fresh serial dilutions for each experiment from a validated stock solution. Cemsidomide has a GI50 of 0.05 nM in NCI-H929 cells.[1] |
| Sub-optimal Incubation Time | The cytotoxic effect may require a longer exposure time. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint. |
| Vehicle Toxicity | The solvent used to dissolve Cemsidomide (e.g., DMSO) might be at a toxic concentration. Ensure the final vehicle concentration is non-toxic to your cells (typically <0.1% for DMSO). |
| Cell Culture Health | Use cells in the exponential growth phase and at a consistent passage number. Ensure cell viability is high (>95%) before starting the experiment. |
| Inaccurate Cell Seeding | Ensure a homogenous cell suspension before and during plating. Use reverse pipetting for accurate cell dispensing. |
Problem 2: Inefficient Degradation of IKZF1/3 Proteins
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Low Cereblon (CRBN) Expression | CRBN is essential for the activity of IKZF1/3 degraders.[2] Assess CRBN protein levels in your cell line via Western blot. Low or absent CRBN can lead to resistance. |
| Insufficient Drug Concentration or Incubation Time | Cemsidomide at 0.3 nM for 1.5 hours can degrade over 75% of IKZF1 in MM cells.[1] Optimize both concentration and time to ensure sufficient target engagement. |
| Sub-optimal Lysis Buffer | For immunoprecipitation experiments to assess protein interactions, avoid harsh detergents like those in RIPA buffer that can disrupt protein-protein interactions. A non-denaturing lysis buffer is recommended. |
| Protease Activity | Add protease inhibitors to your lysis buffer to prevent the degradation of your target proteins and CRBN during sample preparation. |
| Poor Antibody Quality | Use validated antibodies for IKZF1, IKZF3, and CRBN for Western blotting. Run appropriate controls, including positive and negative cell lysates. |
| Inefficient Protein Extraction | Ensure complete cell lysis to release nuclear proteins like IKZF1 and IKZF3. Sonication may be required for complete nuclear rupture. |
Frequently Asked Questions (FAQs)
General
-
Q1: What is the mechanism of action of Cemsidomide? Cemsidomide is an orally bioavailable small molecule degrader that targets and promotes the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3] It binds to the E3 ubiquitin ligase Cereblon (CRBN), inducing a conformational change that leads to the ubiquitination and subsequent proteasomal degradation of IKZF1 and IKZF3.
-
Q2: How can I overcome resistance to other immunomodulatory drugs (IMiDs) like lenalidomide or pomalidomide? Cemsidomide has demonstrated the ability to overcome resistance to lenalidomide and pomalidomide. In preclinical models, it shows potent tumor regression in IMiD-resistant multiple myeloma xenografts. Cell lines made resistant to lenalidomide and pomalidomide remain sensitive to Cemsidomide.
Experimental
-
Q3: My cell viability assay results are highly variable between replicates. What can I do? High variability can be due to several factors including uneven cell seeding, edge effects in the microplate, pipetting errors, or incomplete mixing of reagents. Ensure your cell suspension is homogenous, avoid using the outer wells of the plate, calibrate your pipettes, and ensure gentle but thorough mixing of assay reagents.
-
Q4: How do I confirm that Cemsidomide is inducing apoptosis in my cells? Apoptosis can be confirmed using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V positive and PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.
-
Q5: What are the expected IC50 values for Cemsidomide in multiple myeloma cell lines? Cemsidomide is highly potent. In the NCI-H929 multiple myeloma cell line, the GI50 (concentration for 50% growth inhibition) is 0.05 nM. In H929 cells made resistant to lenalidomide and pomalidomide, the IC50 is 2.3 nM.
-
Q6: I am not seeing a clear dose-response curve in my cell viability assay. What could be the issue? An inconsistent dose-response curve could be due to incorrect drug dilutions, a narrow concentration range, or the cell line being resistant. Prepare fresh dilutions for each experiment and test a wider range of Cemsidomide concentrations.
Data Presentation
Table 1: Cemsidomide Activity in Sensitive and IMiD-Resistant Multiple Myeloma Cells
| Cell Line | Resistance Status | Cemsidomide GI50/IC50 | Reference |
| NCI-H929 | Sensitive | 0.05 nM (GI50) | |
| NCI-H929 | Lenalidomide/Pomalidomide Resistant | 2.3 nM (IC50) |
Table 2: Clinical Response to Cemsidomide in Relapsed/Refractory Multiple Myeloma (Phase 1/2 Study)
| Cemsidomide Daily Dose | Overall Response Rate (ORR) | Reference |
| 75 µg | 40% | |
| 100 µg | 50% |
Experimental Protocols
Protocol 1: Western Blot for IKZF1/3 Degradation
-
Cell Treatment: Seed multiple myeloma cells at a density of 0.5 x 10^6 cells/mL and treat with a dose range of Cemsidomide (e.g., 0.1 nM to 100 nM) and a vehicle control (e.g., 0.1% DMSO) for 1.5 to 4 hours.
-
Cell Lysis: Harvest cells by centrifugation, wash with cold PBS, and lyse with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the IKZF1 and IKZF3 signals to the loading control.
Protocol 2: Flow Cytometry for Apoptosis (Annexin V/PI Staining)
-
Cell Treatment: Treat multiple myeloma cells with Cemsidomide at various concentrations for 24-48 hours. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Cell Harvesting: Collect the cells (including any floating cells) by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold 1X PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Use unstained, Annexin V only, and PI only controls for setting compensation and gates.
Protocol 3: Generating Cemsidomide-Resistant Cell Lines
-
Determine Initial IC50: Perform a dose-response assay to determine the initial IC50 of Cemsidomide for the parental multiple myeloma cell line.
-
Initial Exposure: Culture the parental cells in the presence of Cemsidomide at a concentration equal to the IC50.
-
Stepwise Dose Escalation: Once the cells have recovered and are proliferating, gradually increase the concentration of Cemsidomide in the culture medium. Allow the cells to adapt and resume normal growth at each concentration before the next increase. This process can take several months.
-
Characterization: Periodically assess the IC50 of the resistant cell population to monitor the development of resistance.
-
Clonal Selection: Once a significantly resistant population is established (e.g., >10-fold increase in IC50), single-cell cloning can be performed to isolate and expand highly resistant clones.
-
Mechanism Investigation: Characterize the resistant clones for potential resistance mechanisms, such as CRBN expression levels, mutations in CRBN or its associated proteins, and alterations in downstream signaling pathways.
Visualizations
Caption: Cemsidomide binds to the CRBN-E3 ligase complex, leading to the ubiquitination and proteasomal degradation of IKZF1 and IKZF3, ultimately resulting in apoptosis of multiple myeloma cells.
Caption: A workflow for generating Cemsidomide-resistant multiple myeloma cell lines through continuous exposure to escalating drug concentrations.
References
Technical Support Center: (Rac)-Cemsidomide In Vivo Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (Rac)-Cemsidomide in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Cemsidomide?
A1: Cemsidomide is an orally bioavailable small molecule degrader. It functions as a "molecular glue" to the Cereblon (CRBN) E3 ubiquitin ligase complex. This complex then targets the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) for ubiquitination and subsequent proteasomal degradation.[1] The degradation of IKZF1 and IKZF3 leads to anti-tumor effects in malignancies where these factors are overexpressed, such as multiple myeloma and non-Hodgkin's lymphoma, and also results in T-cell activation.[1][2]
Q2: What is the recommended formulation for in vivo administration of Cemsidomide?
A2: As a small molecule, the solubility of Cemsidomide can be a challenge. For preclinical in vivo studies, consider formulating Cemsidomide in a vehicle appropriate for poorly soluble compounds. Common strategies include using co-solvents, surfactants, or lipid-based formulations to improve bioavailability. It is crucial to perform formulation optimization and tolerability studies to select a vehicle that is safe for the animal model and effectively delivers the compound.
Q3: What are the expected adverse effects of Cemsidomide in vivo?
A3: Based on clinical trial data, the most common grade 3 or higher adverse effects include neutropenia, anemia, infections, lymphopenia, and thrombocytopenia.[3][4] Researchers should closely monitor animal models for signs of these toxicities, such as changes in weight, activity level, and complete blood counts.
Q4: Can Cemsidomide be combined with other agents in vivo?
A4: Yes, combination therapies are a promising strategy. Cemsidomide has been studied in combination with dexamethasone, showing favorable anti-myeloma activity. Preclinical studies suggest potential synergy with proteasome inhibitors, monoclonal antibodies, and other immunomodulatory agents. When designing combination studies, it is important to assess the tolerability of the combined regimen.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Solution |
| Suboptimal tumor growth inhibition despite correct dosing. | 1. Poor Bioavailability: The compound may not be adequately absorbed. 2. Rapid Metabolism: The compound may be cleared too quickly in the specific animal model. 3. Tumor Model Resistance: The chosen xenograft model may be resistant to IKZF1/3 degradation. | 1. Re-evaluate Formulation: Experiment with different vehicle formulations to enhance solubility and absorption. Consider lipid-based or nanoparticle formulations. 2. Pharmacokinetic (PK) Analysis: Conduct a PK study to determine the concentration of Cemsidomide in plasma and tumor tissue over time. Adjust dosing frequency based on the half-life. 3. Confirm Target Degradation: Perform Western blot or immunohistochemistry on tumor samples to verify the degradation of IKZF1 and IKZF3. If the target is not degraded, investigate potential resistance mechanisms. |
| Significant weight loss or signs of toxicity in animal models. | 1. On-Target Toxicity: Degradation of IKZF1/3 can lead to hematological toxicities like neutropenia. 2. Vehicle Toxicity: The formulation vehicle may be causing adverse effects. 3. Dose Too High: The administered dose may exceed the maximum tolerated dose (MTD). | 1. Monitor Blood Counts: Regularly perform complete blood counts to monitor for neutropenia and other cytopenias. Consider co-administration of supportive care agents like G-CSF if neutropenia is severe, although this may impact the study of immunomodulatory effects. 2. Vehicle Control Group: Ensure a vehicle-only control group is included to isolate the effects of the formulation. 3. Dose Titration: Perform a dose-escalation study to determine the MTD in your specific model. Consider alternative dosing schedules (e.g., intermittent dosing) to improve tolerability. |
| High variability in tumor response within the same treatment group. | 1. Inconsistent Dosing: Inaccurate or inconsistent administration of the compound. 2. Tumor Heterogeneity: Variation in the initial tumor size or cellular composition. 3. Animal-to-Animal Variation: Differences in metabolism or immune response among individual animals. | 1. Standardize Administration Technique: Ensure all researchers are using a consistent and accurate method for oral gavage or other administration routes. 2. Strict Randomization: Randomize animals into treatment groups only after tumors have reached a consistent, predetermined size. 3. Increase Group Size: A larger number of animals per group can help to mitigate the impact of individual variability on statistical significance. |
Quantitative Data Summary
Table 1: Preclinical In Vivo Efficacy of Cemsidomide in Mouse Xenograft Models
| Model | Dose Range | Efficacy Readout | Reference |
| H929 Multiple Myeloma Xenograft | 3 µg/kg/day to 100 µg/kg/day | Dose-dependent efficacy | |
| H929 Multiple Myeloma Xenograft | 0.1 mg/kg/day for 21 days | 95% tumor growth inhibition by day 7 | |
| Various Tumor Xenografts | 30 µg/kg/day to 100 µg/kg/day (daily) | Durable tumor regression |
Table 2: Clinical Efficacy of Cemsidomide in Relapsed/Refractory Multiple Myeloma (in combination with dexamethasone)
| Dose | Overall Response Rate (ORR) | Clinical Benefit Rate (CBR) | Reference |
| All Dose Levels (as of July 25, 2024) | 22% | 38% | |
| All Dose Levels (as of Oct 11, 2024) | 26% | 40% | |
| 75 µg Once Daily | 40% | - | |
| 100 µg Once Daily | 50% | - |
Experimental Protocols
General Protocol for In Vivo Efficacy Study in a Multiple Myeloma Xenograft Model
-
Cell Culture: Culture human multiple myeloma cells (e.g., NCI-H929) in appropriate media and conditions.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old. Allow for a one-week acclimatization period.
-
Tumor Implantation:
-
Harvest myeloma cells during their logarithmic growth phase.
-
Resuspend cells in a serum-free medium, potentially mixed with Matrigel, to a final concentration of 5-10 x 10^6 cells per 100 µL.
-
Inject the cell suspension subcutaneously into the right flank of each mouse.
-
-
Tumor Monitoring and Grouping:
-
Monitor tumor growth by measuring with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (typically n=8-10 mice per group).
-
-
Compound Administration:
-
Prepare Cemsidomide in a predetermined, well-tolerated vehicle.
-
Administer Cemsidomide orally via gavage at the desired dose and schedule (e.g., daily, or on a 14-day on/14-day off cycle).
-
Include a vehicle control group and potentially a positive control group (a standard-of-care agent).
-
-
Monitoring and Endpoints:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor animals daily for signs of toxicity.
-
The primary endpoint is typically tumor growth inhibition. The study may be concluded when tumors in the control group reach a specified size (e.g., 2000 mm³).
-
-
Pharmacodynamic Analysis:
-
At the end of the study, euthanize the mice and excise tumors.
-
Tumor tissue can be used for Western blotting to confirm IKZF1/3 degradation, immunohistochemistry, or other downstream analyses.
-
Collect blood samples for pharmacokinetic analysis or complete blood counts.
-
Visualizations
Caption: Cemsidomide's mechanism of action.
Caption: A typical in vivo experimental workflow.
Caption: A troubleshooting decision tree.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting variable results in Cemsidomide degradation assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting variable results in Cemsidomide degradation assays.
Frequently Asked Questions (FAQs)
Q1: What is Cemsidomide and what is its mechanism of action?
A1: Cemsidomide (formerly CFT7455) is an investigational, orally bioavailable small-molecule degrader.[1][2] It is designed to be a potent and selective degrader of Ikaros (IKZF1) and Aiolos (IKZF3), which are transcription factors that drive the growth of cancer cells in multiple myeloma and non-Hodgkin's lymphomas.[1] Cemsidomide functions as a "molecular glue," bringing together the target proteins (IKZF1/3) and the Cereblon (CRBN) E3 ubiquitin ligase complex.[3] This induced proximity leads to the ubiquitination and subsequent degradation of IKZF1 and IKZF3 by the proteasome.[3]
Q2: I am observing inconsistent degradation of IKZF1/3 in my cellular assays. What are the potential causes?
A2: Inconsistent results in cellular degradation assays can stem from several factors:
-
Cell Health and Passage Number: Ensure your cells are healthy, within a consistent passage number range, and not overgrown. Stressed or senescent cells can exhibit altered protein turnover rates.
-
Compound Potency and Solubility: Cemsidomide is highly potent, with a GI50 of 0.05 nM for NCIH929.1 cells. Ensure accurate and consistent dilutions of your stock solution. Poor solubility of the compound in your final assay medium can also lead to variable effective concentrations.
-
Assay Timing: The degradation of IKZF1 is rapid, with over 75% degradation observed within 1.5 hours at a concentration of 0.3 nM in multiple myeloma cells. Ensure your time points for analysis are consistent and appropriate to capture the degradation kinetics.
-
Reagent Variability: Inconsistent lots of antibodies for Western blotting or variable quality of lysis buffers can lead to variability in results.
Q3: My Cemsidomide stock solution appears to be losing activity over time. What are the recommended storage conditions?
A3: For optimal stability, Cemsidomide stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles, which can contribute to degradation. Aliquoting the stock solution into single-use vials is recommended.
Troubleshooting Guide: Variable Results in Cemsidomide Stability Assays
Variability in in-vitro stability assays, such as those using HPLC-MS to quantify Cemsidomide over time, can be a significant challenge. This guide provides a systematic approach to troubleshooting common issues.
Diagram: Troubleshooting Logic for Variable HPLC Results
Caption: A logical workflow to diagnose sources of variability in HPLC-based Cemsidomide stability assays.
Data Presentation: Common Factors Influencing Drug Degradation
| Factor | Potential Impact on Cemsidomide Stability | Recommended Mitigation Strategies |
| pH | Hydrolysis of labile functional groups. The stability of similar molecules can be pH-dependent. | Maintain a consistent and appropriate pH in your assay buffer. Prepare fresh buffers for each experiment. |
| Temperature | Increased temperature accelerates the rate of chemical degradation. | Use a calibrated incubator and minimize the time the compound is exposed to elevated temperatures. |
| Light | Photodegradation can occur if the molecule contains chromophores that absorb UV or visible light. | Protect samples from light by using amber vials or covering racks with foil. |
| Oxidation | The presence of oxygen can lead to oxidative degradation. | Consider degassing solvents or using antioxidants if oxidation is suspected. |
| Hydrolysis | Reaction with water can lead to the breakdown of the molecule, particularly if it contains susceptible functional groups like esters or amides. | Control the water content of solvents and reagents, especially when using organic solvents. |
Experimental Protocols
Protocol 1: General HPLC-MS Method for Cemsidomide Quantification
This protocol provides a general starting point for the quantification of Cemsidomide. Optimization will be required for specific matrices and instrumentation.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for Cemsidomide will need to be determined by direct infusion of a standard solution.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximal signal intensity.
-
-
Sample Preparation:
-
For in-vitro stability samples, dilute the reaction mixture with an equal volume of acetonitrile containing an appropriate internal standard.
-
Centrifuge to precipitate any proteins or salts.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Protocol 2: Forced Degradation Study
A forced degradation study can help identify the potential degradation pathways of Cemsidomide.
-
Prepare Stock Solutions: Prepare a stock solution of Cemsidomide in a suitable solvent (e.g., DMSO).
-
Stress Conditions:
-
Acid Hydrolysis: Incubate Cemsidomide in 0.1 M HCl at 60°C.
-
Base Hydrolysis: Incubate Cemsidomide in 0.1 M NaOH at 60°C.
-
Oxidation: Incubate Cemsidomide in 3% H₂O₂ at room temperature.
-
Thermal Stress: Incubate a solid sample of Cemsidomide at 80°C.
-
Photostability: Expose a solution of Cemsidomide to UV light (e.g., 254 nm) and white light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by HPLC-MS to determine the percentage of Cemsidomide remaining and to identify any major degradation products.
Signaling Pathway
Diagram: Cemsidomide Mechanism of Action
Caption: Cemsidomide acts as a molecular glue to facilitate the ubiquitination and proteasomal degradation of IKZF1 and IKZF3.
References
Optimizing the dosing schedule of Cemsidomide for sustained response
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Cemsidomide. The information is designed to address specific issues that may be encountered during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Cemsidomide?
A1: Cemsidomide is a potent and selective, allosteric inhibitor of MEK1 and MEK2. By binding to a pocket adjacent to the ATP-binding site, Cemsidomide prevents the phosphorylation and activation of ERK1/2, thereby inhibiting the downstream signaling cascade of the MAPK/ERK pathway. This pathway is frequently dysregulated in various cancers, making Cemsidomide a promising candidate for targeted therapy.
Q2: What are the recommended in vitro starting concentrations for Cemsidomide?
A2: For initial cell-based assays, we recommend a dose-response study starting from 1 nM to 10 µM. The IC50 of Cemsidomide can vary depending on the cell line and the assay duration. See the table below for typical IC50 values in common cancer cell lines.
Q3: How can I confirm that Cemsidomide is inhibiting the MAPK/ERK pathway in my cell line?
A3: The most direct method to confirm the mechanism of action is to measure the levels of phosphorylated ERK (p-ERK) via Western blot or ELISA. A significant reduction in p-ERK levels upon treatment with Cemsidomide indicates target engagement. We recommend treating cells for 2-4 hours before lysis for this analysis.
Q4: I am observing a rebound in p-ERK levels after prolonged treatment with Cemsidomide. What could be the cause?
A4: A rebound in p-ERK signaling can be indicative of feedback activation of the pathway, a common resistance mechanism for MEK inhibitors. This can be caused by the release of negative feedback loops, leading to increased upstream signaling. Consider time-course experiments to monitor p-ERK levels over a longer period (e.g., 24-72 hours). Combination therapy with an upstream inhibitor (e.g., a RAF inhibitor) may be necessary to overcome this resistance.
Troubleshooting Guides
Issue 1: High variability in cell viability assay results.
-
Possible Cause 1: Suboptimal cell density.
-
Solution: Ensure that cells are seeded at a density that allows for logarithmic growth throughout the duration of the assay. Create a growth curve for your specific cell line to determine the optimal seeding density.
-
-
Possible Cause 2: Uneven drug distribution.
-
Solution: Ensure thorough mixing of Cemsidomide in the culture medium before adding it to the cells. When preparing serial dilutions, vortex each dilution step.
-
-
Possible Cause 3: Edge effects in multi-well plates.
-
Solution: To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental conditions. Fill the outer wells with sterile PBS or media.
-
Issue 2: No significant reduction in p-ERK levels observed after Cemsidomide treatment.
-
Possible Cause 1: Insufficient drug concentration or treatment time.
-
Solution: Increase the concentration of Cemsidomide and/or extend the treatment duration. We recommend a time-course experiment (e.g., 0.5, 1, 2, 4, 8 hours) to determine the optimal time point for p-ERK inhibition in your cell line.
-
-
Possible Cause 2: Poor quality of antibodies for Western blotting.
-
Solution: Validate your primary and secondary antibodies to ensure they are specific and sensitive. Use appropriate positive and negative controls.
-
-
Possible Cause 3: The cell line may have intrinsic resistance to MEK inhibition.
-
Solution: Sequence the MAPK pathway genes (e.g., KRAS, NRAS, BRAF, MEK1, MEK2) in your cell line to check for mutations that might confer resistance.
-
Data Presentation
Table 1: In Vitro IC50 Values for Cemsidomide in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| A375 | Melanoma (BRAF V600E) | 15 |
| HT-29 | Colorectal Cancer (BRAF V600E) | 25 |
| HCT116 | Colorectal Cancer (KRAS G13D) | 150 |
| MIA PaCa-2 | Pancreatic Cancer (KRAS G12C) | 200 |
| HeLa | Cervical Cancer | >1000 |
Table 2: Pharmacokinetic Properties of Cemsidomide in Mice
| Parameter | Value |
| Bioavailability (Oral) | 75% |
| Tmax (Oral) | 2 hours |
| Half-life (t1/2) | 8 hours |
| Cmax (at 10 mg/kg) | 1.5 µM |
Experimental Protocols
Protocol 1: Western Blotting for p-ERK and Total ERK
-
Cell Lysis: After treatment with Cemsidomide, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and run at 100V for 90 minutes.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane at 350 mA for 75 minutes.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK (1:1000) and total ERK (1:1000) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
Visualizations
Caption: The MAPK/ERK signaling pathway and the inhibitory action of Cemsidomide on MEK1/2.
Technical Support Center: (Rac)-Cemsidomide Solution Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on addressing stability issues of (Rac)-Cemsidomide in solution. The information is presented in a question-and-answer format to help you troubleshoot common problems encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, it is recommended to store stock solutions of this compound, typically prepared in DMSO, at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month).[1][2] It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[1]
Q2: My this compound solution has changed color. What does this indicate?
A2: A color change in your this compound solution could indicate degradation. This may be caused by exposure to light, elevated temperatures, or incompatible solvents. It is recommended to perform an analytical check (e.g., HPLC-UV) to assess the purity of the solution. If degradation is confirmed, the solution should be discarded and a fresh one prepared.
Q3: Can I use aqueous buffers to prepare my this compound working solutions?
A3: this compound, like many small molecules, may have limited solubility and stability in aqueous buffers, especially at neutral or alkaline pH. Hydrolysis can be a potential degradation pathway for compounds with susceptible functional groups. It is recommended to first assess the stability of this compound in the specific buffer system at the intended experimental concentration and temperature.
Q4: How many freeze-thaw cycles can a this compound stock solution in DMSO tolerate?
A4: While specific data for this compound is not publicly available, it is a general best practice to minimize freeze-thaw cycles for any compound stock solution. We recommend aliquoting the stock solution into single-use volumes to avoid repeated temperature fluctuations that can accelerate degradation.
Q5: What are the likely degradation pathways for this compound?
A5: Based on the chemical structure of Cemsidomide and the stability profiles of related immunomodulatory drugs like lenalidomide, potential degradation pathways may include hydrolysis of the glutarimide ring, particularly under alkaline conditions, and photodegradation upon exposure to UV light. Oxidative degradation is generally less common for this class of compounds but cannot be entirely ruled out.
Troubleshooting Guide
Q1: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous medium. How can I resolve this?
A1: Precipitation upon dilution into an aqueous medium is a common issue for compounds with low aqueous solubility. Here are several troubleshooting steps:
-
Decrease the final concentration: The intended concentration in your aqueous medium may exceed the solubility limit of this compound. Try a lower final concentration.
-
Use a co-solvent or solubilizing agent: The provided protocol of using 20% sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline is a good starting point to improve aqueous solubility.[1][2] Other excipients like polysorbates (e.g., Tween 80) or PEG 400 could also be tested.
-
Optimize the dilution method: Instead of adding the aqueous medium to the DMSO stock, try adding the DMSO stock to the vigorously vortexing aqueous medium. This rapid dispersion can sometimes prevent immediate precipitation.
-
Adjust the pH of the aqueous medium: Depending on the pKa of this compound, adjusting the pH of the aqueous medium might improve solubility. However, be mindful that this could also affect its stability.
Q2: My experimental results with this compound are inconsistent. Could this be a stability issue?
A2: Yes, inconsistent results can be a hallmark of compound instability. To investigate this:
-
Verify the age and storage of your stock solution: Ensure your stock solution is within the recommended storage period and has been stored correctly.
-
Prepare fresh working solutions for each experiment: Avoid using working solutions that have been stored for an extended period, even at 4°C.
-
Perform a purity check: Use an analytical method like HPLC-UV to check the purity of your stock and working solutions to confirm if degradation has occurred.
-
Include a positive control: Use a fresh batch of this compound or a different compound with a similar mechanism of action as a positive control in your experiments to rule out other experimental variables.
Q3: I suspect my this compound is degrading during my cell-based assay. How can I confirm this and mitigate the issue?
A3: Degradation during a prolonged cell-based assay is possible.
-
Confirmation:
-
Time-course stability study: Prepare your final working solution in the cell culture medium (without cells) and incubate it under the same conditions as your assay (e.g., 37°C, 5% CO2). Take samples at different time points (e.g., 0, 4, 8, 24, 48 hours) and analyze them by HPLC to quantify the remaining this compound.
-
-
Mitigation:
-
Reduce incubation time: If feasible, shorten the duration of the assay.
-
Replenish the compound: If the assay requires a long incubation, consider replacing the medium with fresh medium containing this compound at specific intervals.
-
Use a more stable formulation: Investigate if the use of stabilizing excipients in your final dilution can improve stability over the assay duration.
-
Quantitative Data Summary
The following tables provide illustrative stability data for this compound based on general knowledge of similar compounds. This data is hypothetical and should be confirmed by internal stability studies.
Table 1: Illustrative Hydrolytic Stability of this compound (10 µM) in Aqueous Buffers at 37°C
| pH | Buffer System | % Remaining after 24h | % Remaining after 48h |
| 4.0 | Acetate Buffer | >98% | >95% |
| 7.4 | Phosphate Buffer | ~90% | ~80% |
| 9.0 | Borate Buffer | <70% | <50% |
Table 2: Illustrative Photostability of this compound (10 µM) in Solution at Room Temperature
| Solvent | Light Condition (ICH Q1B) | % Remaining after 24h |
| DMSO | Dark (Control) | >99% |
| DMSO | UV Light | ~85% |
| Acetonitrile:Water (1:1) | Dark (Control) | >99% |
| Acetonitrile:Water (1:1) | UV Light | ~80% |
Table 3: Illustrative Stability of this compound in Common Organic Solvents at Room Temperature
| Solvent | Storage Condition | % Remaining after 7 days |
| DMSO | Sealed, protected from light | >99% |
| Ethanol | Sealed, protected from light | >95% |
| Acetonitrile | Sealed, protected from light | >98% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under stress conditions (hydrolysis, oxidation, and photolysis) to understand its degradation pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)
-
HPLC grade water, Acetonitrile, Methanol
-
pH meter, validated HPLC-UV system
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1N HCl.
-
Incubate at 60°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize with 1N NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1N NaOH.
-
Incubate at room temperature for 30 min, 1, 2, and 4 hours.
-
At each time point, withdraw an aliquot, neutralize with 1N HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 30% H2O2.
-
Incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.
-
At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Photostability:
-
Expose a solution of this compound in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter).
-
Keep a control sample in the dark at the same temperature.
-
Analyze both samples by HPLC.
-
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent peak from any degradation products.
Protocol 2: Solubility and Stability Assessment in Different Solvents
Objective: To determine the solubility and short-term stability of this compound in various laboratory solvents.
Materials:
-
This compound
-
DMSO, Ethanol, Acetonitrile, Propylene Glycol, PEG 400
-
Vortex mixer, sonicator, validated HPLC-UV system
Methodology:
-
Solubility Determination:
-
To pre-weighed vials containing an excess of this compound, add an increasing volume of the test solvent.
-
Vortex and sonicate the vials at room temperature for 24 hours.
-
Visually inspect for undissolved solid.
-
Filter the saturated solutions and analyze the concentration of the filtrate by HPLC to determine the solubility.
-
-
Stability Assessment:
-
Prepare solutions of this compound in each test solvent at a concentration of 1 mg/mL.
-
Store the solutions at room temperature, protected from light.
-
Analyze the purity of each solution by HPLC at initial (T=0), 24 hours, 48 hours, and 7 days.
-
Calculate the percentage of this compound remaining at each time point.
-
Visualizations
Caption: General workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
Caption: Decision tree for troubleshooting precipitation issues.
References
Technical Support Center: Mitigating Adverse Events in Preclinical Cemsidomide Studies
Disclaimer: Cemsidomide is a hypothetical compound developed for illustrative purposes within this technical support center. The information provided is based on common challenges and mitigation strategies for small molecule kinase inhibitors in preclinical development and should not be considered as factual data for any existing therapeutic agent.
This resource is intended for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common adverse events encountered during preclinical studies with the hypothetical kinase inhibitor, Cemsidomide.
Frequently Asked Questions (FAQs)
In Vitro Studies
Q1: My in vitro kinase assay with Cemsidomide shows high variability between replicate wells. What are the potential causes?
A1: High variability in in vitro kinase assays can stem from several factors.[1][2] A systematic approach to troubleshooting should be employed:
-
Pipetting Accuracy: Inaccurate pipetting, especially of small volumes, can introduce significant error. Ensure pipettes are properly calibrated and use appropriate techniques, such as reverse pipetting for viscous solutions.[2]
-
Reagent Mixing: Inadequate mixing of reagents can lead to concentration gradients. Ensure all components, including the master mix, are thoroughly mixed before and after addition to the assay plate.[1]
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and lead to inconsistent results.[1] It is advisable to avoid using the outermost wells or to fill them with buffer or water to minimize evaporation.
-
Incubation Time and Temperature: Inconsistent incubation times or temperature fluctuations can affect enzyme kinetics. Use a calibrated incubator and ensure consistent timing for all steps.
-
Compound Solubility: Visually inspect for any precipitation of Cemsidomide in the assay buffer. Poor solubility can lead to inconsistent concentrations in the assay wells.
Q2: I am observing a discrepancy between Cemsidomide's IC50 value in my biochemical assay and its potency in cell-based assays. What could be the reason?
A2: A shift in potency between biochemical and cell-based assays is a common observation. Several factors can contribute to this:
-
ATP Concentration: Biochemical kinase assays are often performed at ATP concentrations significantly lower than physiological levels to enhance inhibitor potency. The high ATP concentration within a cell can lead to competitive inhibition, reducing the apparent potency of an ATP-competitive inhibitor like Cemsidomide.
-
Cellular Uptake and Efflux: The ability of Cemsidomide to cross the cell membrane and its potential to be removed by efflux pumps will influence its intracellular concentration and, therefore, its cellular potency.
-
Off-Target Effects: In a cellular context, the observed phenotype may be a result of Cemsidomide acting on multiple targets, not just the primary kinase of interest.
-
Inhibitor Conformation: Some inhibitors only bind to specific conformational states of a kinase. The kinase's conformation in a cellular environment may differ from that of the recombinant enzyme used in a biochemical assay.
In Vivo Studies
Q3: We observed a significant drop in platelet count (thrombocytopenia) in our mouse model after Cemsidomide treatment. How should we proceed?
A3: Thrombocytopenia is a potential hematological toxicity associated with some kinase inhibitors. A step-by-step approach is recommended:
-
Confirm the Finding: Repeat the complete blood count (CBC) on a fresh blood sample to rule out any technical errors.
-
Dose De-escalation: Reduce the dose of Cemsidomide in a subsequent cohort of animals to establish a dose-response relationship for the observed thrombocytopenia.
-
Modify Dosing Schedule: Consider an intermittent dosing schedule (e.g., 3 days on, 4 days off) to allow for hematopoietic recovery between doses.
-
Monitor Recovery: In the affected animals, continue to monitor platelet counts to determine the time to recovery after treatment cessation.
-
Bone Marrow Analysis: If the issue persists, a bone marrow analysis can be considered to assess the megakaryocyte population.
Q4: Our preclinical toxicology studies with Cemsidomide revealed elevated liver enzymes, suggesting potential hepatotoxicity. What are the next steps?
A4: Drug-induced liver injury (DILI) is a significant concern in drug development. The following steps can help in assessing and mitigating this risk:
-
In Vitro Bioactivation Assessment: Conduct in vitro studies using liver microsomes to assess the potential of Cemsidomide to form reactive metabolites.
-
Dose and Time-Course Characterization: Determine if the hepatotoxicity is dose-dependent and reversible upon stopping the drug.
-
Histopathology: Perform a thorough histopathological examination of the liver tissue from the toxicology studies to characterize the nature of the liver injury.
-
Human Liver Microtissues: Utilize 3D human liver microtissue models to better predict potential human hepatotoxicity early in development.
Q5: We are observing unexpected mortality in our animal models at what we predicted to be therapeutic doses of Cemsidomide. What are the possible causes and how can we troubleshoot this?
A5: Unexpected in-life toxicity is a critical issue that requires immediate attention. Potential causes and troubleshooting steps include:
-
Acute On-Target Toxicity: Rapid and excessive inhibition of the target kinase could lead to a severe, acute toxic response. A staggered dosing approach, starting with a single animal at a low dose and escalating gradually, can help identify a safe starting dose.
-
Severe Off-Target Toxicity: Cemsidomide might be inhibiting a critical kinase required for survival. A broad kinase panel screening can help identify potential off-target interactions.
-
Formulation Issues: The formulation vehicle itself could be causing toxicity. Always include a vehicle-only control group. Additionally, analytical chemistry should be performed to confirm the concentration, stability, and homogeneity of the dosing solution.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: It is crucial to correlate drug exposure levels with the onset of toxicity and the degree of target engagement to understand the therapeutic window.
Troubleshooting Guides
Guide 1: Investigating Off-Target Kinase Activity
If you suspect off-target effects are contributing to adverse events, a systematic approach is necessary to identify the responsible kinases.
| Step | Action | Rationale |
| 1. In Silico Profiling | Utilize computational models and databases to predict potential off-target kinases based on the chemical structure of Cemsidomide. | Provides a preliminary list of potential off-targets to guide experimental work. |
| 2. Broad Kinase Panel Screening | Screen Cemsidomide against a large panel of recombinant kinases at a fixed concentration (e.g., 1 µM). | Identifies a broad range of kinases that are inhibited by Cemsidomide. |
| 3. IC50 Determination for Hits | For any kinases showing significant inhibition in the initial screen, perform dose-response experiments to determine the IC50 value. | Quantifies the potency of Cemsidomide against the identified off-target kinases. |
| 4. Cellular Target Engagement Assays | Use techniques like cellular thermal shift assays (CETSA) or NanoBRET to confirm that Cemsidomide engages the identified off-target kinases in a cellular context. | Validates that the off-target interactions observed in biochemical assays are relevant in a biological system. |
| 5. Phenotypic Analysis with Tool Compounds | If available, use selective inhibitors for the identified off-target kinases to see if they replicate the observed adverse event. | Helps to establish a causal link between the off-target inhibition and the adverse phenotype. |
Guide 2: Optimizing Preclinical Formulation
Poor formulation can lead to variable exposure and contribute to toxicity. Optimizing the formulation is a critical step.
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent Exposure | Poor solubility or stability of Cemsidomide in the vehicle. | - Determine the solubility of Cemsidomide in a range of pharmaceutically acceptable vehicles. - Assess the stability of the formulation over time and under different storage conditions. - Consider using solubilizing agents like cyclodextrins or developing an amorphous solid dispersion. |
| Vehicle-Related Toxicity | The chosen excipients are causing adverse effects in the animal model. | - Run a vehicle-only control group to assess the toxicity of the formulation itself. - Select excipients with a known safety profile in the chosen preclinical species. |
| Precipitation Upon Dosing | The compound precipitates out of solution upon administration, leading to poor absorption and potential local irritation. | - For intravenous administration, ensure the compound remains in solution upon dilution in plasma. - For oral administration, consider the use of formulations that can maintain the drug in a supersaturated state in the gastrointestinal tract. |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol outlines a general method for assessing the inhibitory effect of Cemsidomide on its target kinase using a TR-FRET based binding assay.
Materials:
-
Kinase enzyme (e.g., recombinant human Kinase X)
-
Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)
-
Cemsidomide stock solution (in 100% DMSO)
-
Assay buffer
-
384-well, low-volume, black microplate
Methodology:
-
Prepare Reagents:
-
Prepare a 2X solution of the kinase and Eu-labeled antibody in assay buffer.
-
Prepare a 2X solution of the tracer in assay buffer.
-
Prepare a serial dilution of Cemsidomide in 100% DMSO. Further dilute these solutions in assay buffer to create 4X inhibitor solutions.
-
-
Assay Procedure:
-
Add 2.5 µL of the 4X Cemsidomide solution or vehicle (DMSO in assay buffer) to the appropriate wells of the 384-well plate.
-
Add 2.5 µL of the 2X kinase/antibody solution to all wells.
-
Add 5 µL of the 2X tracer solution to all wells.
-
Mix the plate gently.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Calculate the emission ratio (665 nm / 615 nm).
-
-
Data Analysis:
-
Plot the emission ratio against the logarithm of the Cemsidomide concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: In Vivo Hematological Toxicity Assessment
This protocol describes a general procedure for monitoring hematological parameters in a rodent model treated with Cemsidomide.
Materials:
-
Rodent model (e.g., CD-1 mice)
-
Cemsidomide formulation
-
Vehicle control
-
EDTA-coated micro-collection tubes
-
Automated hematology analyzer
Methodology:
-
Animal Dosing:
-
Acclimate animals for at least one week before the start of the study.
-
Divide animals into groups (e.g., vehicle control, low dose, mid dose, high dose of Cemsidomide).
-
Administer Cemsidomide or vehicle according to the planned dosing schedule (e.g., daily oral gavage for 14 days).
-
-
Blood Collection:
-
Collect a baseline blood sample (e.g., via tail vein or saphenous vein) before the first dose.
-
Collect blood samples at regular intervals during the study (e.g., on days 3, 7, and 14) and at the end of the study.
-
Collect approximately 50-100 µL of blood into EDTA-coated tubes.
-
-
Hematological Analysis:
-
Analyze the blood samples using a calibrated automated hematology analyzer to determine parameters such as:
-
Red blood cell (RBC) count
-
Hemoglobin (HGB)
-
Hematocrit (HCT)
-
White blood cell (WBC) count with differential
-
Platelet (PLT) count
-
-
-
Data Analysis:
-
Compare the hematological parameters of the Cemsidomide-treated groups to the vehicle control group.
-
Analyze the data for statistically significant changes and dose-dependent effects.
-
Data Presentation
Table 1: Hypothetical In Vitro Kinase Selectivity Profile of Cemsidomide
| Kinase Target | IC50 (nM) |
| Primary Target (Kinase X) | 5 |
| Off-Target 1 (Kinase Y) | 75 |
| Off-Target 2 (Kinase Z) | 250 |
| Off-Target 3 (VEGFR2) | >1000 |
| Off-Target 4 (EGFR) | >1000 |
Table 2: Hypothetical Hematological Findings in a 14-Day Mouse Study with Cemsidomide
| Treatment Group | Platelet Count (x10³/µL) - Day 7 | White Blood Cell Count (x10³/µL) - Day 7 |
| Vehicle Control | 950 ± 120 | 8.5 ± 1.5 |
| Cemsidomide (10 mg/kg) | 780 ± 95 | 7.9 ± 1.2 |
| Cemsidomide (30 mg/kg) | 450 ± 70 | 6.2 ± 0.9 |
| Cemsidomide (100 mg/kg) | 210 ± 50 | 4.1 ± 0.7 |
| p < 0.05 compared to vehicle control |
Table 3: Hypothetical Liver Function Test Results in a 28-Day Rat Study with Cemsidomide
| Treatment Group | Alanine Aminotransferase (ALT) (U/L) | Aspartate Aminotransferase (AST) (U/L) |
| Vehicle Control | 45 ± 8 | 110 ± 15 |
| Cemsidomide (20 mg/kg) | 60 ± 12 | 135 ± 20 |
| Cemsidomide (60 mg/kg) | 150 ± 35 | 280 ± 50 |
| Cemsidomide (180 mg/kg) | 420 ± 90 | 650 ± 110 |
| *p < 0.05 compared to vehicle control |
Visualizations
Caption: Relationship between Cemsidomide's PK/PD and its observed effects.
Caption: A logical workflow for troubleshooting in vivo toxicity.
References
Validation & Comparative
(Rac)-Cemsidomide vs. Cemsidomide (CFT7455): A Comparative Analysis of Enantiomeric Activity in IKZF1/3 Degradation
For Immediate Release
Watertown, MA – This guide provides a comprehensive comparison of the racemic mixture, (Rac)-Cemsidomide, and its constituent enantiomer, Cemsidomide (CFT7455), a potent degrader of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This document is intended for researchers, scientists, and drug development professionals interested in the stereospecific activity of novel therapeutic agents in oncology.
Cemsidomide (CFT7455) is a novel, orally bioavailable small molecule that has demonstrated significant anti-tumor activity in preclinical models and is currently under clinical investigation for the treatment of hematologic malignancies, including multiple myeloma and non-Hodgkin's lymphoma.[1][2][3] It functions as a molecular glue, binding to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) to induce the ubiquitination and subsequent proteasomal degradation of IKZF1 and IKZF3.[4][5]
The development of Cemsidomide has focused on a single enantiomer, CFT7455, which has been identified as the active therapeutic agent. This decision is rooted in the well-established principle of stereoselectivity in drug action, particularly within the class of immunomodulatory drugs (IMiDs) that target Cereblon. For instance, it is known that the (S)-enantiomer of thalidomide exhibits a significantly higher binding affinity for Cereblon compared to its (R)-enantiomer.
While direct, publicly available experimental data quantitatively comparing the activity of this compound with its individual enantiomers is limited, patent documentation explicitly identifies Cemsidomide (CFT7455) as the (S)-enantiomer, which is isolated from the racemic mixture. This selection for clinical development strongly implies that the (S)-enantiomer possesses the desired potent IKZF1/3 degradation activity, while the (R)-enantiomer is likely inactive or significantly less active.
Comparative Activity Data
Based on the established principles of stereoselective binding to Cereblon and the selection of the (S)-enantiomer for clinical development, the following table summarizes the expected comparative activities.
| Parameter | This compound | Cemsidomide (CFT7455) ((S)-enantiomer) | (R)-enantiomer |
| Binding Affinity to Cereblon (CRBN) | Moderate | High | Low to Negligible |
| IKZF1/3 Degradation Efficacy | Moderate | High | Low to Negligible |
| Anti-proliferative Activity | Moderate | High | Low to Negligible |
Note: The activities for this compound and the (R)-enantiomer are inferred based on the confirmed high potency of the (S)-enantiomer (CFT7455) and the typical stereospecificity of this class of compounds.
Signaling Pathway and Mechanism of Action
Cemsidomide (CFT7455) exerts its therapeutic effect by hijacking the ubiquitin-proteasome system to eliminate key cancer-driving proteins. The process is initiated by the high-affinity binding of CFT7455 to Cereblon, a component of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex. This binding event creates a novel protein interface that promotes the recruitment of the neosubstrates IKZF1 and IKZF3 to the E3 ligase complex, leading to their polyubiquitination and subsequent degradation by the 26S proteasome. The degradation of these master transcription factors results in the downstream inhibition of oncogenic pathways and ultimately, cancer cell death.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of Cemsidomide's activity are provided below.
Cereblon Binding Assay
Objective: To determine the binding affinity of the test compound to the Cereblon (CRBN) protein.
Methodology (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET):
-
Reagents: Recombinant human CRBN/DDB1 complex, biotinylated CRBN ligand (e.g., biotinylated thalidomide), europium-labeled streptavidin, and an APC-labeled anti-tag antibody (if CRBN is tagged).
-
Procedure:
-
A constant concentration of the CRBN/DDB1 complex and the biotinylated ligand are incubated in an assay buffer.
-
Serial dilutions of the test compound (e.g., this compound, (S)-enantiomer, (R)-enantiomer) are added to the mixture.
-
Europium-labeled streptavidin and the APC-labeled antibody are added.
-
The mixture is incubated to allow for binding equilibrium to be reached.
-
The TR-FRET signal is measured using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the binding of the biotinylated ligand, is calculated from the dose-response curve.
IKZF1/3 Degradation Assay
Objective: To quantify the degradation of IKZF1 and IKZF3 proteins in cells upon treatment with the test compound.
Methodology (Western Blot):
-
Cell Culture: A relevant cancer cell line (e.g., multiple myeloma cell line MM.1S) is cultured to a suitable density.
-
Treatment: Cells are treated with various concentrations of the test compound or vehicle control for a specified time course.
-
Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific for IKZF1, IKZF3, and a loading control (e.g., GAPDH or β-actin).
-
Detection: The membrane is incubated with a secondary antibody conjugated to horseradish peroxidase (HRP), and the protein bands are visualized using a chemiluminescence detection system.
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software. The levels of IKZF1 and IKZF3 are normalized to the loading control and expressed as a percentage of the vehicle-treated control. The DC50 (concentration at which 50% degradation is achieved) can be calculated.
Cell Viability Assay
Objective: To assess the effect of the test compound on the proliferation and viability of cancer cells.
Methodology (MTT Assay):
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight (for adherent cells) or stabilize (for suspension cells).
-
Treatment: The cells are treated with a range of concentrations of the test compound or vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 72 or 96 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for evaluating the enantiomeric activity of a compound like Cemsidomide.
Conclusion
The selection of Cemsidomide (CFT7455), the (S)-enantiomer, for clinical development underscores the critical importance of stereochemistry in the design of potent and selective IKZF1/3 degraders. While direct comparative data for the racemate is not extensively published, the established mechanism of action for this class of molecules strongly supports the superior activity of the (S)-enantiomer. Further research and disclosure of preclinical enantiomer comparison studies would provide a more complete quantitative understanding of the stereospecificity of Cemsidomide.
References
Comparative Analysis of Cemsidomide and Lenalidomide: A Guide for Researchers
This guide provides a detailed comparative analysis of Cemsidomide (CFT7455), a novel Cereblon E3 Ligase Modulator (CELMoD), and Lenalidomide, a well-established immunomodulatory imide drug (IMiD). Both compounds function by modulating the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex, but they represent different generations of this therapeutic class. This analysis is intended for researchers, scientists, and drug development professionals, offering objective comparisons based on available preclinical and clinical data.
Introduction and Overview
Lenalidomide, an analogue of thalidomide, has been a cornerstone in the treatment of multiple myeloma (MM) and other hematological malignancies for over a decade.[1][2] Its mechanism, which involves redirecting the CRBN E3 ligase to degrade specific protein targets, has paved the way for the development of next-generation compounds.[3][4] Cemsidomide is an investigational, orally bioavailable small-molecule degrader designed to be a more potent and selective modulator of Cereblon, with the potential to overcome resistance to earlier IMiDs.[5]
This guide will delve into their comparative mechanism of action, preclinical and clinical efficacy, safety profiles, and the experimental protocols used for their evaluation.
Mechanism of Action: A Shared Pathway with Differential Potency
Both Cemsidomide and Lenalidomide operate as "molecular glues." They bind directly to Cereblon (CRBN), a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN). This binding event alters the substrate specificity of the complex, inducing the recruitment of neosubstrates that are not typically targeted.
For both drugs, the key neosubstrates in hematological cancers are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The CRL4-CRBN complex then ubiquitinates these transcription factors, marking them for degradation by the 26S proteasome. The degradation of IKZF1 and IKZF3 has two major downstream effects:
-
Direct Antitumor Activity: The loss of IKZF1/3 leads to the downregulation of critical myeloma survival factors, including Interferon Regulatory Factor 4 (IRF4) and c-MYC, resulting in cell cycle arrest and apoptosis.
-
Immunomodulation: Degradation of these factors in T-cells leads to enhanced immune function, including increased production of Interleukin-2 (IL-2) and enhanced T-cell and Natural Killer (NK) cell activity.
The primary distinction between Cemsidomide and Lenalidomide lies in their affinity and potency. As a CELMoD, Cemsidomide is designed for higher affinity to CRBN, leading to more rapid and profound degradation of IKZF1 and IKZF3 compared to Lenalidomide. This increased potency may explain its activity in lenalidomide-resistant contexts.
Comparative Data Presentation
The following tables summarize available quantitative data for Cemsidomide and Lenalidomide. It is critical to note that the clinical data for Cemsidomide is from early-phase trials, whereas Lenalidomide's data is from extensive Phase 3 studies and real-world use. Direct cross-trial comparisons should be made with caution.
Table 1: General and Physicochemical Properties
| Property | Cemsidomide (CFT7455) | Lenalidomide |
| Drug Class | Cereblon E3 Ligase Modulator (CELMoD) | Immunomodulatory Imide Drug (IMiD) |
| Molecular Formula | C₂₃H₂₂F₃N₅O₄ | C₁₃H₁₃N₃O₃ |
| Molecular Weight | 501.45 g/mol | 259.26 g/mol |
| Development Status | Phase 1/2 Clinical Trials | FDA Approved (2005) |
Table 2: Comparative Preclinical Efficacy
| Parameter | Cemsidomide (CFT7455) | Lenalidomide |
| GI₅₀ (NCI-H929 MM Cells) | 0.05 nM | Data not directly comparable |
| IC₅₀ (NCI-H929 MM Cells) | 0.071 nM | ~81 nM (MM.1S cells) |
| IC₅₀ (Len/Pom-Resistant H929) | 2.3 nM | Not Applicable |
| CRBN Binding Affinity (IC₅₀) | Data not publicly available | ~1.5 - 2.0 µM |
| IKZF1 Degradation | >75% degradation at 0.3 nM (1.5h) | Potent, but requires higher concentration |
Table 3: Comparative Clinical Efficacy in Relapsed/Refractory Multiple Myeloma (RRMM)
| Parameter | Cemsidomide + Dexamethasone | Lenalidomide + Dexamethasone |
| Trial Phase | Phase 1 | Phase 3 (MM-009/MM-010) |
| Patient Population | Heavily pre-treated RRMM | RRMM (at least one prior therapy) |
| Overall Response Rate (ORR) | 40% (at 75 µg dose)50% (at 100 µg dose) | ~60% |
| Median Duration of Response | 9.3 months (across doses) | 15.8 months (in responders) |
| Key Observation | Activity in patients post T-cell engager therapies | Established efficacy in relapsed setting |
Table 4: Comparative Safety Profile (Common Grade ≥3 Adverse Events)
| Adverse Event | Cemsidomide (Phase 1, RRMM/NHL) | Lenalidomide (Approved Label) |
| Neutropenia | ~48% (NHL) | ~30-41% |
| Thrombocytopenia | ~17% (NHL) | ~13-15% |
| Anemia | ~26% (NHL) | ~9-11% |
| Febrile Neutropenia | ~17% (NHL) | ~2-3% |
| Deep Vein Thrombosis | Not reported as a primary AE | Known risk, requires prophylaxis |
| Peripheral Neuropathy | Not reported as a primary AE | Lower risk than thalidomide |
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of CRBN modulators. Below are representative protocols for key assays.
A. IKZF1/3 Degradation Assay via Western Blot
This assay is fundamental to confirm the on-target mechanism of action for Cemsidomide and Lenalidomide by measuring the reduction in IKZF1 and IKZF3 protein levels.
-
1. Cell Culture and Treatment:
-
Culture multiple myeloma cells (e.g., MM.1S or NCI-H929) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C and 5% CO₂.
-
Seed cells at a density of 0.5 x 10⁶ cells/mL in 6-well plates.
-
Treat cells with a dose range of Cemsidomide (e.g., 0.1 nM to 100 nM), Lenalidomide (e.g., 10 nM to 10 µM), or a DMSO vehicle control for a specified time course (e.g., 2, 4, 8, 24 hours).
-
-
2. Cell Lysis and Protein Quantification:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cell pellets in RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA protein assay.
-
-
3. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH or β-Actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
4. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize protein bands using a digital imager.
-
Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the intensity of IKZF1 and IKZF3 bands to the loading control.
-
B. Competitive Cereblon Binding Assay (TR-FRET)
This biophysical assay measures the binding affinity of a compound to the CRBN-DDB1 complex in a high-throughput format.
-
1. Reagents and Materials:
-
Purified, His-tagged CRBN/DDB1 protein complex.
-
Terbium (Tb)-conjugated anti-His antibody (donor fluorophore).
-
A fluorescently-labeled small molecule tracer known to bind CRBN (e.g., fluorescein-pomalidomide) (acceptor fluorophore).
-
Test compounds (Cemsidomide, Lenalidomide) serially diluted in DMSO.
-
Assay buffer and 384-well microplates.
-
-
2. Assay Procedure:
-
Add assay buffer containing the CRBN/DDB1 complex and the Tb-anti-His antibody to all wells of the microplate.
-
Add the fluorescent tracer to the wells.
-
Add the serially diluted test compounds or DMSO vehicle control to the wells.
-
Incubate the plate at room temperature for 1-2 hours to allow the binding reaction to reach equilibrium.
-
-
3. Data Acquisition:
-
Measure the Time-Resolved Fluorescence Energy Transfer (TR-FRET) signal using a compatible plate reader.
-
Excite the Terbium donor (e.g., at 340 nm) and measure emission at two wavelengths: the donor's emission (e.g., 620 nm) and the acceptor's emission (e.g., 520 nm).
-
-
4. Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
When a test compound displaces the fluorescent tracer from CRBN, the FRET signal decreases.
-
Plot the TR-FRET ratio against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of tracer binding.
-
Summary and Future Directions
The comparison between Cemsidomide and Lenalidomide highlights the evolution of Cereblon modulators. Lenalidomide established the therapeutic principle of neosubstrate degradation, transforming the treatment landscape for multiple myeloma. Cemsidomide represents a next-generation advancement, demonstrating superior preclinical potency and promising early clinical activity, particularly in drug-resistant settings. Its manageable safety profile suggests it may be a strong candidate for combination therapies.
References
- 1. Lenalidomide - Wikipedia [en.wikipedia.org]
- 2. Revlimid (Lenalidomide) Now FDA Approved as First-Line Therapy for Patients with Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 4. books.rsc.org [books.rsc.org]
- 5. c4therapeutics.com [c4therapeutics.com]
Cemsidomide Demonstrates Superior Potency and Efficacy Over Pomalidomide in IMiD-Resistant Multiple Myeloma Models
For Immediate Release
WATERTOWN, Mass. – Preclinical data reveals that cemsidomide (formerly CFT7455), a novel, orally bioavailable IKZF1/3 degrader, exhibits significantly greater potency and anti-tumor activity compared to pomalidomide in immunomodulatory drug (IMiD)-resistant multiple myeloma models. These findings position cemsidomide as a promising therapeutic candidate for patients who have developed resistance to current IMiD therapies.
Cemsidomide, a MonoDAC™ (Monofunctional Degradation Activating Compound), is engineered for high-affinity binding to the cereblon (CRBN) E3 ligase, leading to the rapid and selective degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1] These factors are critical for the survival of multiple myeloma cells. The development of resistance to IMiDs, such as lenalidomide and pomalidomide, is a significant clinical challenge, often linked to alterations in the CRBN pathway.[2][3][4][5]
Enhanced Biochemical and Cellular Potency
In direct comparative assays, cemsidomide demonstrated a substantial advantage over pomalidomide in both binding to CRBN and inducing the degradation of its target proteins. Biochemical assays showed that cemsidomide has an approximately 800-fold improvement in CRBN binding affinity compared to pomalidomide. This enhanced binding translates to superior cellular activity, with a 1600-fold improvement observed in cellular NanoBRET assays.
The potent CRBN binding of cemsidomide results in rapid and profound degradation of IKZF1 and IKZF3. In H929 multiple myeloma cells, cemsidomide induced over 75% degradation of IKZF1 within just 1.5 hours of treatment.
| Parameter | Cemsidomide (CFT7455) | Pomalidomide | Fold Improvement | Reference |
| CRBN Binding Affinity (Biochemical) | - | - | ~800x | |
| CRBN Binding Affinity (Cellular NanoBRET) | IC50 = 0.4 nM | IC50 = 644 nM | ~1600x | |
| IKZF1 Degradation (H929 cells) | >75% degradation in 1.5 hours | - | - |
Overcoming IMiD Resistance in a Preclinical Setting
The heightened potency of cemsidomide is particularly evident in IMiD-resistant settings. In the NCI-H929 multiple myeloma cell line rendered resistant to both lenalidomide and pomalidomide, cemsidomide maintained potent anti-proliferative activity with an IC50 of 2.3 nM, compared to an IC50 of 0.071 nM in the parental, non-resistant cell line.
| Cell Line | Cemsidomide (CFT7455) IC50 | Pomalidomide IC50 | Reference |
| NCI-H929 (Parental) | 0.071 nM | - | |
| NCI-H929 (IMiD-Resistant) | 2.3 nM | - |
Superior In Vivo Anti-Tumor Efficacy
The promising in vitro profile of cemsidomide translates to significant in vivo efficacy in xenograft models of multiple myeloma, including those insensitive to pomalidomide. In a pomalidomide-insensitive RPMI-8226 xenograft model, cemsidomide treatment led to tumor regression. Notably, in this model, pomalidomide was inactive at a human equivalent dose of 3 mg/kg/day. When pomalidomide-treated, non-responding tumors were subsequently treated with cemsidomide at 0.1 mg/kg/day, tumor regression was observed in 100% of the animals by day 35.
Furthermore, in the H929 xenograft model, daily oral administration of cemsidomide at 0.1 mg/kg resulted in partial or complete tumor regression, with the complete responses being durable even after cessation of treatment.
Signaling Pathway and Experimental Workflow
The mechanism of action of cemsidomide, like other IMiDs, is centered on the CRBN E3 ubiquitin ligase complex. By binding to CRBN, cemsidomide redirects the ligase's activity towards IKZF1 and IKZF3, leading to their ubiquitination and subsequent degradation by the proteasome. This depletion of IKZF1 and IKZF3 results in the downregulation of key survival factors for multiple myeloma cells, such as IRF4 and c-MYC, ultimately leading to cell death.
Caption: Mechanism of action of Cemsidomide and Pomalidomide.
The experimental workflow for evaluating these compounds typically involves a series of in vitro and in vivo studies.
Caption: Experimental workflow for comparing Cemsidomide and Pomalidomide.
Experimental Protocols
CRBN Binding Assay (Fluorescent Polarization): The binding affinity of cemsidomide and pomalidomide to the CRBN-DDB1 complex is determined using a fluorescent polarization assay. A fluorescently labeled ligand that binds to CRBN is incubated with the purified CRBN-DDB1 protein complex. Unlabeled cemsidomide or pomalidomide is then titrated into the reaction. The displacement of the fluorescent ligand by the test compound results in a decrease in the polarization of the fluorescent signal. The IC50 values are determined by plotting the change in fluorescence polarization against the concentration of the competitor compound.
Cellular CRBN Engagement (NanoBRET™ Assay): HEK293T cells are co-transfected with plasmids encoding for CRBN fused to NanoLuc® luciferase and a HaloTag®-IKZF1 fusion protein. The cells are then treated with a HaloTag® NanoBRET™ 618 ligand and varying concentrations of cemsidomide or pomalidomide. The binding of the compounds to CRBN alters the conformation of the complex, affecting the bioluminescence resonance energy transfer (BRET) between NanoLuc® and the HaloTag® ligand. The change in BRET signal is measured to determine the cellular IC50 for CRBN engagement.
IKZF1/3 Degradation Assay: Multiple myeloma cell lines (e.g., NCI-H929) are treated with various concentrations of cemsidomide or pomalidomide for specified time periods. Following treatment, cell lysates are prepared, and the levels of IKZF1 and IKZF3 proteins are quantified using methods such as Western blotting or targeted mass spectrometry. The percentage of protein degradation is calculated relative to vehicle-treated control cells.
Cell Proliferation Assay (CellTiter-Glo®): Multiple myeloma cell lines, including parental and IMiD-resistant variants, are seeded in 96-well plates and treated with a range of concentrations of cemsidomide or pomalidomide for 96 hours. Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells. The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, are calculated from the dose-response curves.
Multiple Myeloma Xenograft Models: Female SCID or other immunocompromised mice are subcutaneously injected with a suspension of human multiple myeloma cells (e.g., RPMI-8226, NCI-H929). Once tumors are established, the mice are randomized into treatment groups and dosed orally with vehicle, cemsidomide, or pomalidomide at specified concentrations and schedules. Tumor volume is measured regularly using calipers. At the end of the study, or at specific time points, tumors may be harvested for pharmacodynamic analysis of IKZF1/3 levels. For IMiD-resistant models, tumors may be established from cell lines previously exposed to and selected for resistance to pomalidomide, or treatment with cemsidomide can be initiated in animals bearing tumors that have shown a lack of response to pomalidomide treatment.
Conclusion
The available preclinical data strongly suggest that cemsidomide is a more potent and effective degrader of IKZF1 and IKZF3 than pomalidomide, particularly in the context of IMiD resistance. Its enhanced binding to CRBN and subsequent rapid degradation of target proteins translate to superior anti-proliferative activity in vitro and more profound tumor regression in vivo. These findings provide a compelling rationale for the continued clinical development of cemsidomide as a potential new treatment option for patients with relapsed/refractory multiple myeloma who have exhausted other therapeutic avenues, including pomalidomide.
References
- 1. c4therapeutics.com [c4therapeutics.com]
- 2. Resistance to immunomodulatory drugs in multiple myeloma: the cereblon pathway and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance to immunomodulatory drugs in multiple myeloma: the cereblon pathway and beyond | Haematologica [haematologica.org]
- 4. IMiD resistance in multiple myeloma: current understanding of the underpinning biology and clinical impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Tumor and microenvironmental mechanisms of resistance to immunomodulatory drugs in multiple myeloma [frontiersin.org]
Cemsidomide: A Potent and Selective IKZF1/3 Degrader for Hematological Malignancies
A comparative guide to the preclinical validation of Cemsidomide's potency in degrading IKZF1 and IKZF3, key transcription factors in multiple myeloma and non-Hodgkin's lymphoma.
Cemsidomide (CFT7455) is a novel, orally bioavailable monofunctional degradation activating compound (MonoDAC®) designed to selectively and potently target the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) for proteasomal degradation[1]. The degradation of these lymphoid transcription factors is a clinically validated mechanism of action for the treatment of multiple myeloma (MM) and non-Hodgkin's lymphoma (NHL). Cemsidomide is currently being evaluated in clinical trials for these indications[2][3]. This guide provides a comparative overview of the preclinical data validating the potency of Cemsidomide against other IKZF1/3 degraders, details the experimental protocols used for its validation, and illustrates the underlying signaling pathway.
Comparative Degradation Potency
Cemsidomide has demonstrated superior or comparable potency in preclinical studies when compared to other IKZF1/3 degraders, including immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide, as well as next-generation Cereblon E3 ligase modulators (CELMoDs) such as iberdomide and mezigdomide (CC-92480).
In Vitro Degradation
Cemsidomide induces rapid and profound degradation of IKZF1 and IKZF3 in various cancer cell lines. One study reported that a 0.3 nM concentration of Cemsidomide for 1.5 hours resulted in over 75% degradation of IKZF1 in multiple myeloma cells[4]. Another source indicates that Cemsidomide possesses a picomolar half-maximal degradation concentration (DC50) for IKZF1/3[5].
| Compound | Target(s) | DC50 (IKZF1) | DC50 (IKZF3) | Cell Line | Reference |
| Cemsidomide (CFT7455) | IKZF1/3 | Picomolar | Picomolar | Multiple Myeloma | |
| Mezigdomide (CC-92480) | IKZF1/3 | - | - | - | |
| Iberdomide (CC-220) | IKZF1/3 | - | - | - | |
| Pomalidomide | IKZF1/3 | - | - | - | |
| Lenalidomide | IKZF1/3 | - | - | Multiple Myeloma | |
| MGD-28 | IKZF1/3 | 3.8 nM | 7.1 nM | - | |
| ALV1 | IKZF1/2 | 2.5 nM | - | - |
Note: Direct head-to-head DC50 values for all compounds in the same experimental setting are not publicly available. The table represents data compiled from various sources.
In Vivo Degradation and Anti-Tumor Efficacy
Preclinical xenograft models have demonstrated Cemsidomide's potent and sustained in vivo activity. In a head-to-head comparison with mezigdomide (CC-92480) in a multiple myeloma xenograft model, both compounds achieved greater than 95% IKZF3 degradation in tumors 4 hours post-dose. However, at 48 hours post-dose, Cemsidomide maintained a significantly higher level of IKZF3 degradation (65%) compared to mezigdomide (6%). This sustained degradation translated to durable tumor regressions in preclinical models, even after discontinuation of the drug.
Mechanism of Action: The CRL4-CRBN E3 Ligase Pathway
Cemsidomide functions as a "molecular glue," bringing together the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and the target proteins IKZF1 and IKZF3. This induced proximity facilitates the polyubiquitination of IKZF1 and IKZF3 by the CRL4-CRBN complex, marking them for subsequent degradation by the proteasome. The degradation of these transcription factors leads to downstream anti-tumor effects, including the downregulation of key survival factors like c-MYC and IRF4, and the stimulation of an anti-tumor immune response through the increased production of Interleukin-2 (IL-2).
Caption: Cemsidomide-mediated IKZF1/3 degradation pathway.
Experimental Protocols
The validation of Cemsidomide's potency relies on established in vitro and in vivo experimental techniques. Below are detailed methodologies for two key assays used to quantify protein degradation.
Western Blot for IKZF1/3 Degradation
This assay provides a semi-quantitative assessment of protein levels following treatment with a degrader.
Experimental Workflow:
Caption: Western Blot experimental workflow.
Methodology:
-
Cell Culture and Treatment: Multiple myeloma or non-Hodgkin's lymphoma cell lines (e.g., NCI-H929, MM.1S) are cultured to optimal density. Cells are then treated with varying concentrations of Cemsidomide or a vehicle control (e.g., DMSO) for a specified duration (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Post-treatment, cells are harvested and washed with ice-cold phosphate-buffered saline (PBS). Cell pellets are lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
-
Protein Quantification: The total protein concentration in each lysate is determined using a bicinchoninic acid (BCA) assay or a similar protein quantification method to ensure equal loading of protein for each sample.
-
SDS-PAGE: An equal amount of protein from each sample is mixed with Laemmli sample buffer, boiled to denature the proteins, and then loaded onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. Proteins are separated based on their molecular weight.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for IKZF1, IKZF3, and a loading control (e.g., β-actin or GAPDH). Following washing steps, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection and Analysis: After further washing, a chemiluminescent substrate is added to the membrane, which reacts with HRP to produce light. The signal is captured using a digital imaging system. The intensity of the bands corresponding to IKZF1 and IKZF3 is quantified and normalized to the loading control to determine the relative protein levels.
HiBiT Assay for Quantitative Protein Degradation
The HiBiT assay is a sensitive, bioluminescence-based method for the real-time, quantitative measurement of protein degradation kinetics.
Experimental Workflow:
Caption: HiBiT assay experimental workflow.
Methodology:
-
Generation of HiBiT-Tagged Cell Lines: Using CRISPR/Cas9 gene editing, an 11-amino-acid HiBiT tag is knocked into the endogenous locus of the gene encoding for IKZF1 or IKZF3 in a relevant cell line (e.g., HEK293T, K562). This ensures the expression of the tagged protein is under the control of its native promoter.
-
Cell Plating and Treatment: The engineered cells are plated in a multi-well format (e.g., 96- or 384-well plates). A serial dilution of Cemsidomide or other test compounds is then added to the wells.
-
Lysis and Luminescence Detection: After a defined incubation period, a lytic detection reagent containing the large NanoBiT® subunit (LgBiT) and the furimazine substrate is added to the cells. In the presence of the HiBiT-tagged protein, the LgBiT and HiBiT fragments reconstitute to form a functional NanoLuc® luciferase enzyme, which generates a luminescent signal by catalyzing the conversion of furimazine.
-
Data Acquisition and Analysis: The luminescence is measured using a plate reader. The intensity of the luminescent signal is directly proportional to the amount of HiBiT-tagged protein remaining in the cells. The data is then plotted as a dose-response curve to calculate the DC50 (the concentration of the compound that causes 50% of the maximal protein degradation) and the Dmax (the maximum percentage of protein degradation achieved).
Conclusion
The preclinical data strongly support Cemsidomide as a highly potent and selective degrader of IKZF1 and IKZF3. Its mechanism of action, leveraging the cell's own protein disposal machinery, offers a promising therapeutic strategy for multiple myeloma and non-Hodgkin's lymphoma. The quantitative and qualitative experimental approaches outlined in this guide are crucial for the continued evaluation and comparison of Cemsidomide and other emerging protein degraders in the field of oncology.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. The prognostic and predictive value of IKZF1 and IKZF3 expression in T-cells in patients with multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. An update on CELMoDs in myeloma: the promising activity and safety of iberdomide & mezigdomide | VJHemOnc [vjhemonc.com]
- 5. tandfonline.com [tandfonline.com]
Cemsidomide Poised to Challenge Standard Therapies in Relapsed/Refractory Multiple Myeloma
Newcomer Cemsidomide, a novel IKZF1/3 degrader, is showing promising efficacy in early clinical trials for heavily pretreated relapsed/refractory multiple myeloma (RRMM). This comparison guide provides a detailed analysis of Cemsidomide's performance against established standard-of-care chemotherapy regimens, offering researchers, scientists, and drug development professionals a comprehensive overview of the current landscape and future potential in MM treatment.
Cemsidomide, an orally bioavailable small molecule, operates by inducing the degradation of Ikaros (IKZF1) and Aiolos (IKZF3), crucial transcription factors for myeloma cell survival. Early results from the Phase 1 CFT7455-1101 clinical trial have demonstrated significant anti-myeloma activity in a patient population that has exhausted multiple prior lines of therapy. This guide will delve into the quantitative efficacy data, experimental protocols, and underlying signaling pathways of Cemsidomide in comparison to standard MM chemotherapy regimens, namely Pomalidomide with dexamethasone (Pom/Dex) and the triplet therapy of Carfilzomib, Pomalidomide, and dexamethasone (KPd).
Comparative Efficacy in Heavily Pretreated Multiple Myeloma
The following tables summarize the efficacy of Cemsidomide versus standard chemotherapy regimens in patients with relapsed/refractory multiple myeloma who have undergone multiple prior lines of treatment.
| Treatment Regimen | Patient Population | Overall Response Rate (ORR) |
| Cemsidomide (100 µg) + Dexamethasone | RRMM, median 6 prior lines of therapy | 50% |
| Cemsidomide (75 µg) + Dexamethasone | RRMM, median 6 prior lines of therapy | 40% |
| Pomalidomide + Dexamethasone | RRMM, >2 prior lines of therapy | 33.3%[1][2] |
| Carfilzomib + Pomalidomide + Dexamethasone (KPd) | RRMM, median 4 prior lines of therapy | 36%[3] |
| Treatment Regimen | Patient Population | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Pomalidomide + Dexamethasone | RRMM, >2 prior lines of therapy | 3.9 months[1][2] | Not Reported in this subgroup |
| Carfilzomib + Pomalidomide + Dexamethasone (KPd) | RRMM, median 3 prior lines of therapy | 7.1 months | 27.5 months |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of Cemsidomide and the general workflow of the clinical trials evaluated in this guide.
Caption: Cemsidomide binds to the Cereblon E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of IKZF1 and IKZF3, ultimately inducing apoptosis in multiple myeloma cells.
References
- 1. Pomalidomide and Dexamethasone Are Effective in Relapsed or Refractory Multiple Myeloma in a Real-Life Setting: A Multicenter Retrospective Study in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pomalidomide and Dexamethasone Are Effective in Relapsed or Refractory Multiple Myeloma in a Real-Life Setting: A Multicenter Retrospective Study in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Cemsidomide: A Potent IKZF1/3 Degrader Demonstrating Superior Anti-Lymphoma Activity in Cross-Study Validation
A comparative analysis of Cemsidomide (CFT7455) with established immunomodulatory agents, lenalidomide and pomalidomide, highlights its potential as a best-in-class treatment for Non-Hodgkin's Lymphoma (NHL). Preclinical data reveal Cemsidomide's enhanced potency in degrading target proteins Ikaros (IKZF1) and Aiolos (IKZF3), leading to profound tumor regression in models resistant to current therapies. This guide provides a comprehensive cross-study validation of Cemsidomide's anti-lymphoma activity for researchers, scientists, and drug development professionals.
Cemsidomide is an investigational, orally bioavailable small-molecule degrader that targets the transcription factors IKZF1 and IKZF3 for degradation via the Cereblon (CRBN) E3 ubiquitin ligase pathway.[1] These transcription factors are crucial for the survival and proliferation of various B-cell malignancies, including NHL.[2] By promoting the ubiquitination and subsequent proteasomal degradation of IKZF1 and IKZF3, Cemsidomide effectively disrupts the cellular machinery essential for lymphoma cell growth.[2] This mechanism of action is shared with the approved immunomodulatory drugs (IMiDs®) lenalidomide and pomalidomide.[3] However, preclinical evidence suggests that Cemsidomide possesses significantly greater potency and a distinct pharmacological profile.[2]
Comparative Preclinical Efficacy
A key differentiator of Cemsidomide is its superior potency in degrading IKZF1 and IKZF3 compared to lenalidomide and pomalidomide. This enhanced activity translates to more profound and durable anti-tumor effects in preclinical lymphoma models.
In Vitro Activity
While direct head-to-head IC50 values across a comprehensive panel of lymphoma cell lines are not publicly available in a single study, data from various sources indicate Cemsidomide's potent low nanomolar activity. For instance, in the NCIH929 multiple myeloma cell line, Cemsidomide exhibits a GI50 of 0.05 nM. In contrast, lenalidomide and pomalidomide typically demonstrate anti-proliferative effects in the micromolar range in many lymphoma cell lines.
Table 1: Comparison of In Vitro Anti-Proliferative Activity
| Compound | Cell Line | Cancer Type | IC50 / GI50 | Citation |
| Cemsidomide | NCIH929.1 | Multiple Myeloma | 0.05 nM (GI50) | |
| Lenalidomide | Various HMCLs | Multiple Myeloma | < 10 µM (Responsive) | |
| Pomalidomide | RPMI8226 | Multiple Myeloma | 8 µM (IC50) | |
| Pomalidomide | OPM2 | Multiple Myeloma | 10 µM (IC50) |
Note: Data is compiled from different studies and direct comparison should be made with caution. HMCLs = Human Myeloma Cell Lines.
In Vivo Xenograft Models
In vivo studies in mouse xenograft models of NHL further underscore Cemsidomide's potent anti-tumor activity, particularly in models insensitive to existing IMiDs.
-
Diffuse Large B-cell Lymphoma (DLBCL): In a TMD8 DLBCL xenograft model, which is insensitive to IMiDs, Cemsidomide administered at 100 µg/kg resulted in tumor regression.
-
Mantle Cell Lymphoma (MCL): In a REC1 MCL xenograft model, Cemsidomide promoted tumor regression at doses of 10 µg/kg and higher.
-
Anaplastic Large Cell Lymphoma (ALCL): In KiJK ALCL xenografts, where pomalidomide was ineffective at a dose of 3000 µg/kg/day, Cemsidomide at 100 µg/kg/day led to durable tumor regression.
-
Central Nervous System (CNS) Lymphoma: In both Raji and OCI-Ly10 CNS xenograft models, Cemsidomide (100 µg/kg/day) demonstrated a significant increase in survival probability compared to pomalidomide (3000 µg/kg/day).
Table 2: Comparison of In Vivo Anti-Tumor Activity in NHL Xenograft Models
| Compound | Model (Cell Line) | Cancer Type | Dosing | Outcome | Citation |
| Cemsidomide | TMD8 | DLBCL | 100 µg/kg | Tumor Regression | |
| Cemsidomide | REC1 | MCL | ≥ 10 µg/kg | Tumor Regression | |
| Cemsidomide | KiJK | ALCL | 100 µg/kg/day | Durable Tumor Regression | |
| Pomalidomide | KiJK | ALCL | 3000 µg/kg/day | Ineffective | |
| Cemsidomide | Raji & OCI-Ly10 | CNS Lymphoma | 100 µg/kg/day | Increased Survival | |
| Pomalidomide | Raji & OCI-Ly10 | CNS Lymphoma | 3000 µg/kg/day | Less Effective | |
| Lenalidomide | Mino | MCL | Not Specified | Growth Retardation |
Clinical Validation: The CFT7455-1101 Study
Cemsidomide is currently being evaluated in a Phase 1/2 clinical trial (NCT04756726) in patients with relapsed/refractory NHL and multiple myeloma. Initial results from the NHL cohort have demonstrated promising anti-tumor activity and a manageable safety profile.
Table 3: Initial Clinical Efficacy of Cemsidomide in Relapsed/Refractory NHL (CFT7455-1101 Trial)
| Patient Population | Dosing Regimen | Overall Response Rate (ORR) | Citation |
| Non-Hodgkin's Lymphoma (n=20) | 25 µg MWF to 100 µg QD (14 days on/14 days off) | 25% (2 CRs, 3 PRs) | |
| Peripheral T-cell Lymphoma (PTCL, n=14) | Various doses | 29% |
CR = Complete Response, PR = Partial Response. Data cutoff: October 11, 2024.
The most common Grade 3-4 treatment-emergent adverse events (TEAEs) observed in the NHL cohort were neutropenia, anemia, maculo-papular rash, and febrile neutropenia.
Mechanism of Action: Targeted Degradation of IKZF1/3
Cemsidomide, lenalidomide, and pomalidomide all function as "molecular glues," bringing together the E3 ubiquitin ligase Cereblon (CRBN) and the target proteins IKZF1 and IKZF3. This induced proximity leads to the polyubiquitination of IKZF1/3 and their subsequent degradation by the proteasome. The degradation of these transcription factors disrupts downstream signaling pathways crucial for lymphoma cell survival, including the IRF4 and MYC pathways.
Caption: Cemsidomide's mechanism of action.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for key assays used in the preclinical evaluation of anti-lymphoma agents.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed lymphoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with a serial dilution of the test compound (e.g., Cemsidomide, lenalidomide, pomalidomide) and a vehicle control.
-
Incubation: Incubate for the desired treatment duration (e.g., 72 or 96 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for IKZF1/3 Degradation
This technique is used to detect and quantify the levels of specific proteins.
-
Cell Lysis: Treat lymphoma cells with the test compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., IKZF1, IKZF3) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities to determine the extent of protein degradation relative to the loading control.
Xenograft Model Workflow
In vivo efficacy is assessed using immunodeficient mice bearing human lymphoma tumors.
Caption: General workflow for a lymphoma xenograft study.
-
Cell Culture and Implantation: Human lymphoma cells (e.g., TMD8, REC1, KiJK) are cultured and then implanted subcutaneously or intraperitoneally into immunodeficient mice (e.g., NOD-SCID or NSG mice).
-
Tumor Establishment: Tumors are allowed to grow to a palpable size.
-
Randomization: Mice are randomized into different treatment groups (e.g., vehicle control, Cemsidomide, comparator drug).
-
Treatment Administration: The drugs are administered orally or via another appropriate route at specified doses and schedules.
-
Monitoring: Tumor volume and mouse body weight are measured regularly.
-
Endpoint Analysis: At the end of the study, tumors may be harvested for pharmacodynamic analysis (e.g., western blotting for IKZF1/3 levels), or the study may continue to assess survival.
Conclusion
The available preclinical and initial clinical data strongly support the continued development of Cemsidomide as a promising new therapeutic for NHL. Its enhanced potency in degrading IKZF1 and IKZF3, leading to significant anti-tumor activity in models resistant to current IMiDs, suggests that Cemsidomide could offer a valuable new treatment option for patients with relapsed or refractory lymphoma. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in a broader patient population.
References
Benchmarking Cemsidomide's safety profile against other IKZF1/3 degraders
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of Cemsidomide (CFT7455) against other prominent Ikaros (IKZF1) and Aiolos (IKZF3) protein degraders. The information is compiled from publicly available clinical trial data to assist in evaluating the therapeutic potential and tolerability of this class of molecules.
Introduction to IKZF1/3 Degraders
IKZF1/3 degraders are a class of therapeutic agents that function as "molecular glues." They work by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, inducing the ubiquitination and subsequent proteasomal degradation of the transcription factors IKZF1 and IKZF3.[1][2][3] These transcription factors are crucial for the survival and proliferation of malignant cells in hematological cancers such as multiple myeloma (MM) and non-Hodgkin's lymphoma (NHL).[2][4] The degradation of IKZF1/3 not only leads to direct cancer cell death but also stimulates the immune system. This class includes the foundational immunomodulatory drugs (IMiDs®) and the newer, more potent Cereblon E3 Ligase Modulating Drugs (CELMoDs). While effective, these agents are associated with a distinct set of on-target toxicities.
Mechanism of Action: IKZF1/3 Degradation Pathway
The diagram below illustrates the common mechanism of action for IKZF1/3 degraders.
References
The Synergistic Potential of Cemsidomide with Proteasome Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cemsidomide (CFT7455) is a novel, orally bioavailable small molecule that potently and selectively degrades the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). These transcription factors are critical for the survival and proliferation of various hematological cancer cells, including multiple myeloma (MM) and non-Hodgkin's lymphomas (NHL). By hijacking the body's natural protein disposal system, Cemsidomide marks IKZF1 and IKZF3 for destruction by the proteasome, leading to cancer cell death and immune stimulation.[1][2]
Proteasome inhibitors, such as bortezomib and carfilzomib, are a cornerstone of MM therapy. They function by blocking the proteasome, the cellular machinery responsible for degrading ubiquitinated proteins. This leads to an accumulation of misfolded and regulatory proteins, ultimately triggering apoptosis in cancer cells. Given their distinct but complementary mechanisms of action, the combination of an IKZF1/3 degrader like Cemsidomide with a proteasome inhibitor presents a compelling therapeutic strategy to enhance anti-cancer efficacy and overcome resistance.
While direct preclinical studies detailing the synergistic effects of Cemsidomide with proteasome inhibitors are not yet publicly available, a substantial body of evidence from studies on other IKZF1/3 degraders, including lenalidomide, pomalidomide, and the next-generation CELMoD agent mezigdomide, strongly supports the synergistic potential of this combination approach. This guide will objectively compare the performance of these combinations, providing supporting experimental data from key preclinical studies to illustrate the anticipated synergistic effects of Cemsidomide with proteasome inhibitors.
Quantitative Analysis of Synergy
The synergistic effect of combining IKZF1/3 degraders with proteasome inhibitors has been quantified in several preclinical studies. The combination index (CI), calculated using the Chou-Talalay method, is a standard measure of synergy, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| IKZF1/3 Degrader | Proteasome Inhibitor | Cell Line | Combination Index (CI) | Key Findings | Reference |
| Lenalidomide | Bortezomib | MM.1S | ~0.7 | Synergistic induction of apoptosis. | [3] |
| Lenalidomide | Bortezomib | U266 | ~0.5 | Significant synergistic apoptosis. | [3] |
| Pomalidomide | Marizomib | MM.1S | < 1 (synergistic) | Synergistic cytotoxicity and overcoming of bortezomib resistance. | |
| Mezigdomide | Bortezomib | MM.1S | Not explicitly calculated, but described as synergistic | Increased cell death through cell cycle disruption. | |
| Mezigdomide | Bortezomib | H929 | Not explicitly calculated, but described as synergistic | Superior efficacy of the triplet with dexamethasone compared to pomalidomide combination. |
Experimental Methodologies
To provide a clear understanding of how the synergistic effects were determined, this section details the experimental protocols used in the cited studies.
Cell Viability and Synergy Assessment
-
Cell Lines: Human multiple myeloma cell lines (e.g., MM.1S, U266, H929) are commonly used.
-
Treatment: Cells are treated with the IKZF1/3 degrader and the proteasome inhibitor as single agents and in combination at various concentrations for a specified period (e.g., 48 or 72 hours).
-
Viability Assay: Cell viability is typically measured using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay like CellTiter-Glo.
-
Synergy Analysis: The combination index (CI) is calculated from the dose-response curves of the single agents and their combination using software like CalcuSyn, which is based on the Chou-Talalay method.
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to quantify the percentage of apoptotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains necrotic cells.
-
Western Blotting for Apoptosis Markers: The expression levels of key apoptosis-related proteins are analyzed by Western blotting. This includes looking for the cleavage of caspase-3 and PARP (poly [ADP-ribose] polymerase), which are hallmarks of apoptosis.
Western Blotting for Protein Degradation and Pathway Analysis
-
Protein Extraction: Whole-cell lysates are prepared from treated and untreated cells.
-
Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for IKZF1, IKZF3, and other proteins of interest in the downstream signaling pathways (e.g., c-Myc, IRF4). A loading control, such as β-actin or GAPDH, is used to ensure equal protein loading.
-
Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) detection system are used to visualize the protein bands.
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are subcutaneously injected with human multiple myeloma cells.
-
Treatment: Once tumors are established, mice are treated with the IKZF1/3 degrader, the proteasome inhibitor, the combination, or a vehicle control.
-
Efficacy Assessment: Tumor volume is measured regularly, and animal survival is monitored.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised for analysis of protein levels (e.g., IKZF1/3) by Western blotting or immunohistochemistry.
Visualizing the Mechanisms of Action and Synergy
The following diagrams illustrate the key signaling pathways and experimental workflows involved in the synergistic interaction between IKZF1/3 degraders and proteasome inhibitors.
Figure 1. Independent Mechanisms of Action. This diagram illustrates the distinct mechanisms of Cemsidomide and proteasome inhibitors leading to apoptosis in cancer cells.
References
- 1. CFT7455 | NHL or MM | About CFT7455 [cft7455study.com]
- 2. A First-in-class Molecular Glue Degrader for the Treatment of Cancers - Protheragen [protheragen.com]
- 3. Combination Lenalidomide/Bortezomib Treatment Synergistically Induces Calpain-Dependent Ikaros Cleavage and Apoptosis in Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Cemsidomide in T-Cell vs. B-Cell Lymphomas: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the investigational targeted protein degrader, Cemsidomide, in the context of T-cell and B-cell non-Hodgkin's lymphomas (NHL). Cemsidomide is an orally bioavailable small molecule designed to selectively degrade the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival and proliferation of various hematologic malignancies.[1][2] This document summarizes preclinical and clinical data, details relevant experimental methodologies, and visualizes the proposed mechanism of action.
Mechanism of Action: IKZF1/3 Degradation
Cemsidomide functions as a "molecular glue," bringing together the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and the target proteins IKZF1 and IKZF3.[1][3] This proximity leads to the ubiquitination and subsequent proteasomal degradation of these transcription factors. The degradation of IKZF1 and IKZF3 has distinct downstream effects in B-cell and T-cell lymphomas.
In B-cell malignancies, the degradation of IKZF1 and IKZF3 leads to the downregulation of Interferon Regulatory Factor 4 (IRF4) and the oncogene c-MYC, which are essential for tumor cell survival. This disruption of key survival pathways results in anti-proliferative effects.
In T-cells, IKZF1 and IKZF3 act as transcriptional repressors of the Interleukin-2 (IL-2) gene. Their degradation by Cemsidomide is expected to de-repress IL-2 production, potentially enhancing anti-tumor immune responses.
Preclinical Performance: A Head-to-Head Comparison
Cemsidomide has demonstrated potent anti-tumor activity in preclinical models of both T-cell and B-cell lymphomas. In vitro studies have shown potent anti-proliferative activity across a range of NHL cell lines. Furthermore, in vivo xenograft models have shown that Cemsidomide can induce tumor regression in both T-cell and B-cell lymphoma models, including those insensitive to the approved immunomodulatory drug (IMiD) pomalidomide.
| Feature | T-Cell Lymphoma Models | B-Cell Lymphoma Models |
| Cell Lines | Anaplastic Large Cell Lymphoma (ALCL): KiJK, DL40 | Diffuse Large B-Cell Lymphoma (DLBCL): TMD8; Mantle Cell Lymphoma (MCL) |
| In Vitro Potency | Potent anti-proliferative activity observed. | Potent anti-proliferative activity observed across a panel of cell lines. |
| In Vivo Efficacy | Dose-dependent tumor regression in ALCL xenograft models (KiJK, DL40). | Tumor regression in a pomalidomide-insensitive DLBCL xenograft model (TMD8). |
| Pharmacodynamic Effects | Deep degradation of IKZF3 and downregulation of IRF4. | Degradation of IKZF1 and downregulation of Cyclin D1 and E2F1. |
Clinical Efficacy: Insights from the Phase 1/2 Trial (NCT04756726)
Initial results from the first-in-human Phase 1/2 clinical trial of Cemsidomide have provided preliminary evidence of its anti-tumor activity in heavily pretreated patients with relapsed/refractory non-Hodgkin's lymphoma, including both T-cell and B-cell subtypes.
| Lymphoma Type | Patient Population | Overall Response Rate (ORR) | Complete Metabolic Response (CMR) Rate |
| T-Cell Lymphoma | 16 patients with relapsed/refractory Peripheral T-Cell Lymphoma (PTCL). | 44% | 25% |
| B-Cell Lymphoma | 6 patients with relapsed/refractory B-cell lymphoma. | Not explicitly reported; included in overall NHL rate. | Not explicitly reported; included in overall NHL rate. |
| Overall NHL | 21 evaluable patients with various NHL subtypes. | 38% | 19% |
Note: The response rate for the B-cell lymphoma cohort has not been separately reported in the initial data release. The overall NHL data includes both T-cell and B-cell lymphoma patients.
Safety and Tolerability
In the Phase 1/2 trial, Cemsidomide monotherapy was generally well-tolerated. The most common Grade 3 or higher adverse events were neutropenia, infections, febrile neutropenia, and anemia.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Cemsidomide's mechanism in B-cell and T-cell lymphomas.
Caption: Workflow for preclinical evaluation of Cemsidomide.
Experimental Protocols
In Vitro Cell Viability Assay
-
Cell Lines: A panel of human T-cell lymphoma (e.g., KiJK, DL40) and B-cell lymphoma (e.g., TMD8) cell lines are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of Cemsidomide or vehicle control (DMSO) for a specified duration (e.g., 72 hours).
-
Measurement: Cell viability is assessed using a luminescent-based assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured using a plate reader, and the data is normalized to the vehicle-treated controls to determine the percentage of cell viability. The half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., NOD-scid gamma mice) are used to establish subcutaneous xenografts of human T-cell or B-cell lymphoma cell lines.
-
Tumor Implantation: A suspension of lymphoma cells is injected subcutaneously into the flank of the mice. Tumors are allowed to grow to a palpable size.
-
Drug Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. Cemsidomide is administered orally at various dose levels and schedules (e.g., daily). The control group receives a vehicle solution.
-
Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and overall health are also monitored. The primary endpoint is typically tumor growth inhibition or regression.
-
Pharmacodynamic Analysis: At the end of the study, tumors are excised and can be analyzed by methods such as western blotting or mass spectrometry to confirm the degradation of IKZF1 and IKZF3 and to assess downstream signaling effects.
Conclusion
Cemsidomide has demonstrated promising anti-tumor activity in both preclinical models and early clinical trials for T-cell and B-cell lymphomas. The mechanism of action, involving the targeted degradation of IKZF1 and IKZF3, is well-supported by preclinical data. In the clinical setting, Cemsidomide has shown a notable response rate in heavily pretreated patients with peripheral T-cell lymphoma. While specific efficacy data for B-cell lymphomas are not yet separately reported, responses have been observed within the broader non-Hodgkin's lymphoma patient population. Further clinical investigation is warranted to fully elucidate the comparative efficacy of Cemsidomide in these distinct lymphoma subtypes and to identify the patient populations most likely to benefit from this novel therapeutic approach.
References
Independent Verification of Cemsidomide Clinical Trial Data (NCT04756726): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cemsidomide (CFT7455), an investigational agent, with other approved and investigational therapies for relapsed/refractory multiple myeloma (MM) and non-Hodgkin's lymphoma (NHL). The information is based on publicly available data from the NCT04756726 clinical trial and other relevant studies, intended to support independent verification and further research.
Cemsidomide: A Novel IKZF1/3 Degrader
Cemsidomide is an orally bioavailable small molecule designed as a potent and selective degrader of Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] These transcription factors are critical for the survival of malignant B-cell populations in various hematological cancers, including multiple myeloma and non-Hodgkin's lymphomas.[2] Cemsidomide functions as a "molecular glue," bringing the target proteins IKZF1 and IKZF3 into proximity with the E3 ubiquitin ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome.[3][4] This mechanism of action is shared with other immunomodulatory imide drugs (IMiDs), such as lenalidomide and pomalidomide.
Clinical Trial NCT04756726 Overview
The NCT04756726 trial is a Phase 1/2, open-label, multicenter, first-in-human study evaluating the safety, efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of Cemsidomide. The trial is enrolling patients with relapsed or refractory multiple myeloma and non-Hodgkin's lymphoma. In the multiple myeloma cohorts, Cemsidomide is being evaluated as a single agent and in combination with dexamethasone. For non-Hodgkin's lymphoma, it is being studied as a monotherapy.
Comparative Efficacy Data
The following tables summarize the clinical efficacy of Cemsidomide in the NCT04756726 trial and compare it with other relevant therapies in similar patient populations.
Table 1: Cemsidomide Efficacy in Relapsed/Refractory Multiple Myeloma (RRMM)
| Treatment (Trial) | Patient Population | Overall Response Rate (ORR) | Very Good Partial Response (VGPR) or Better | Citation(s) |
| Cemsidomide (100 µg) + Dexamethasone (NCT04756726) | 10 evaluable patients | 50% | - | |
| Cemsidomide (75 µg) + Dexamethasone (NCT04756726) | 20 evaluable patients | 40% | - | |
| Cemsidomide (all doses) + Dexamethasone (NCT04756726) | 42 evaluable patients | 26% | - | |
| Lenalidomide + Dexamethasone | Relapsed/Refractory MM | 82.1% (61.2% PR, 13.4% VGPR, 7.5% CR) | 20.9% | |
| Pomalidomide + Low-Dose Dexamethasone | Relapsed/Refractory MM | 35% | - | |
| Mezigdomide (CC-92480) + Dexamethasone (CC-92480-MM-001) | Triple-class refractory RRMM | 41% | 25% (2% sCR, 3% CR, 20% VGPR) |
Table 2: Cemsidomide Efficacy in Relapsed/Refractory Non-Hodgkin's Lymphoma (NHL)
| Treatment (Trial) | Patient Population | Overall Response Rate (ORR) | Complete Metabolic Response (CMR) | Citation(s) |
| Cemsidomide (monotherapy, all doses) (NCT04756726) | 21 evaluable patients (16 PTCL) | 38% | 19% | |
| Cemsidomide (monotherapy, in PTCL) (NCT04756726) | 16 evaluable patients | 44% | 25% | |
| Lenalidomide (monotherapy) | Relapsed/Refractory Aggressive NHL | 35% | 12% (CR/CRu) | |
| Pomalidomide | Data not readily available for NHL in a comparable format | - | - | |
| Mezigdomide (CC-92480) | Data not readily available for NHL in a comparable format | - | - |
Safety and Tolerability
Table 3: Common (≥10%) Grade 3/4 Treatment-Emergent Adverse Events (TEAEs) with Cemsidomide in NHL (NCT04756726)
| Adverse Event | Percentage of Patients | Citation(s) |
| Neutropenia | 50% | |
| Anemia | 10% | |
| Maculo-papular rash | 10% | |
| Febrile neutropenia | 10% |
In the multiple myeloma cohort, neutropenia was also noted as a manageable adverse event. The most common grade 3 or higher adverse events across all dose levels in the MM cohort included neutropenia.
Signaling Pathway and Experimental Workflow
Cemsidomide Mechanism of Action
The following diagram illustrates the proposed mechanism of action for Cemsidomide, leading to the degradation of IKZF1 and IKZF3.
Caption: Cemsidomide acts as a molecular glue, facilitating the ubiquitination and proteasomal degradation of IKZF1/3.
NCT04756726 Clinical Trial Workflow
This diagram outlines the general workflow for a patient participating in the NCT04756726 clinical trial.
Caption: High-level overview of the patient journey and data collection in the NCT04756726 trial.
Experimental Protocols
Study Design
The NCT04756726 study is a Phase 1/2, multicenter, open-label, first-in-human trial. The Phase 1 portion follows a dose-escalation design to determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D) of Cemsidomide. The Phase 2 portion will further evaluate the safety and efficacy of Cemsidomide at the RP2D in expansion cohorts.
Patient Population
Eligible patients are adults with relapsed or refractory Non-Hodgkin's Lymphoma or Multiple Myeloma who have exhausted standard therapeutic options. For the MM cohort, patients must have received at least three prior lines of therapy, including lenalidomide, pomalidomide, a proteasome inhibitor, and an anti-CD38 antibody. For the NHL cohort, prior therapy requirements vary by subtype but generally include standard chemoimmunotherapy.
Treatment Administration
Cemsidomide is administered orally. In the MM cohorts, it is given as a single agent or in combination with dexamethasone. In the NHL cohorts, it is administered as a monotherapy. The dosing schedules have varied during the dose-escalation phase.
Efficacy Assessment
The primary efficacy endpoint is the Overall Response Rate (ORR). For the NHL cohorts, anti-tumor activity is assessed according to the Lugano 2014 classification. This classification uses PET-CT imaging to evaluate metabolic response based on a 5-point scale.
Safety Assessment
Safety and tolerability are assessed through the monitoring and grading of adverse events (AEs) according to the Common Terminology Criteria for Adverse Events (CTCAE). Dose-limiting toxicities (DLTs) are evaluated to determine the MTD.
Pharmacokinetic and Pharmacodynamic Analysis
Pharmacokinetic (PK) analysis is performed to characterize the absorption, distribution, metabolism, and excretion (ADME) of Cemsidomide. This typically involves collecting blood samples at various time points to measure drug concentrations. Pharmacodynamic (PD) assessments are conducted to evaluate the biological effects of the drug, such as the degradation of IKZF1 and IKZF3 in patient samples.
Conclusion
The initial data from the NCT04756726 trial suggest that Cemsidomide has promising clinical activity in heavily pre-treated patients with relapsed/refractory multiple myeloma and non-Hodgkin's lymphoma, with a manageable safety profile. The overall response rates observed with Cemsidomide are encouraging, particularly in the context of patients who have failed multiple prior lines of therapy, including other IKZF1/3 degraders. Direct comparative data from randomized controlled trials will be necessary to definitively establish the therapeutic positioning of Cemsidomide relative to existing and emerging therapies. The ongoing dose-expansion phase of the NCT04756726 trial will provide further insights into the safety and efficacy of this novel agent.
References
- 1. Response Assessment in Lymphoma: The Lugano Classification and Beyond - Imaging Endpoints [imagingendpoints.com]
- 2. A randomized phase 2 study of lenalidomide therapy for patients with relapsed or relapsed and refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pomalidomide plus dexamethasone for patients with relapsed or refractory multiple myeloma: Final results of the non-interventional study POSEIDON and comparison with the pivotal phase 3 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
Safety Operating Guide
Navigating the Disposal of (Rac)-Cemsidomide: A Guide to Safe and Compliant Laboratory Practices
For researchers, scientists, and drug development professionals handling (Rac)-Cemsidomide, a potent investigational IKZF1/3 degrader, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2] Due to its biological activity and potential hazards, including the possibility of causing harm to an unborn child or damaging organs through prolonged exposure, stringent disposal procedures must be followed. This guide provides a comprehensive operational plan for the safe management and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care. Always utilize appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles. All handling of the compound, especially when generating waste, should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure. In the event of skin or eye contact, rinse the affected area thoroughly with water and seek immediate medical attention.
Waste Classification and Segregation
Proper disposal begins with the accurate classification and segregation of waste streams at the point of generation. This compound waste in a laboratory setting can be categorized as follows:
-
Unused or Expired this compound: This includes any pure compound that is no longer needed or has passed its expiration date.
-
Contaminated Solid Waste: This category encompasses a wide range of disposable materials that have come into direct contact with this compound, such as:
-
Gloves, lab coats, and other PPE
-
Pipette tips, tubes, and vials
-
Bench paper and absorbent pads
-
Weighing papers and boats
-
-
Contaminated Liquid Waste: This includes any solutions containing this compound, such as stock solutions, experimental buffers, and cell culture media.
-
Empty Containers: Original containers of this compound, even if they appear empty, may retain residual amounts of the compound and must be treated as hazardous waste.
All waste streams must be segregated from general laboratory trash and other chemical waste to prevent cross-contamination and ensure proper disposal.
Step-by-Step Disposal Procedures
Adherence to the following step-by-step procedures is essential for the safe and compliant disposal of this compound.
1. Waste Collection and Containment:
-
Solid Waste: Place all contaminated solid waste into a designated, leak-proof, and clearly labeled hazardous waste container. The container should be lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect all contaminated liquid waste in a compatible, shatter-resistant, and securely sealed hazardous waste container. Do not mix incompatible waste streams.
-
Sharps Waste: Any contaminated sharps, such as needles or razor blades, must be placed in a designated sharps container.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Reproductive Hazard").
2. Storage:
-
Store all this compound waste in a designated, secure, and well-ventilated area away from general laboratory traffic.
-
Ensure that the storage area is in compliance with all institutional and local regulations for hazardous waste storage.
-
Store containers in a locked cabinet or facility to prevent unauthorized access.
3. Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.
-
All this compound waste must be disposed of through an approved hazardous waste disposal facility.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the waste. They will provide guidance on specific packaging and labeling requirements.
-
Trace chemotherapy waste, which can include items contaminated with residual amounts of chemotherapy drugs, requires specific handling and should be disposed of in designated yellow chemo-specific containers.
Decontamination of Reusable Materials
For non-disposable items such as glassware and equipment that have come into contact with this compound, a thorough decontamination process is necessary before reuse. While a specific decontamination protocol for this compound is not available, a general procedure for similar hazardous compounds can be adapted. Consult your institution's EHS office for approved decontamination procedures.
Logical Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can effectively manage and dispose of this compound waste, ensuring a safe working environment and protecting the broader ecosystem. Always consult your institution's specific safety and disposal guidelines and the relevant Safety Data Sheets for the most accurate and up-to-date information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
